Nazartinib Mesylate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1784778-10-4 |
|---|---|
Molecular Formula |
C27H41ClN6O8S |
Molecular Weight |
645.2 g/mol |
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid;trihydrate |
InChI |
InChI=1S/C26H31ClN6O2.CH4O3S.3H2O/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4;;;/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4);3*1H2/b11-7+;;;;/t20-;;;;/m1..../s1 |
InChI Key |
HCKBCMVQGLVGEA-ZBFDXWMPSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Nazartinib Mesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nazartinib Mesylate (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to target specific activating mutations in the EGFR gene, which are key drivers in the pathogenesis of certain cancers, most notably non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of Nazartinib, detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence that underpins its therapeutic rationale. The document includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Nazartinib and its Target
Nazartinib is an orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for mutant forms of the EGFR.[1] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In several cancer types, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[2]
First and second-generation EGFR TKIs, while effective, are often limited by the development of resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3] Nazartinib was developed to overcome this resistance mechanism by specifically targeting EGFR harboring the T790M mutation, as well as the common activating mutations L858R and exon 19 deletions (ex19del), while exhibiting significantly lower activity against wild-type (WT) EGFR.[1][4] This selectivity for mutant EGFR is intended to maximize therapeutic efficacy while minimizing the toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[1]
Mechanism of Action
Nazartinib functions as a covalent, irreversible inhibitor of mutant EGFR.[4] Upon oral administration, it binds to the ATP-binding site of the EGFR kinase domain.[1] The key to its irreversible action is the covalent bond it forms with a cysteine residue (C797) within the active site of the receptor. This permanent binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways that are critical for tumor cell proliferation and survival.[1]
Molecular Interactions and Selectivity
The selectivity of Nazartinib for mutant EGFR over wild-type EGFR is a critical aspect of its mechanism. It has been shown to have up to 60-fold greater selectivity for mutant EGFR in vitro.[4] This selectivity is attributed to the specific conformational changes in the ATP-binding pocket induced by the activating and T790M mutations, which create a more favorable binding environment for Nazartinib compared to the wild-type receptor.
Downstream Signaling Pathway Inhibition
By irreversibly inhibiting the kinase activity of mutant EGFR, Nazartinib effectively blocks the phosphorylation of the receptor and subsequent activation of downstream signaling cascades.[4] The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are central to cell proliferation, survival, and angiogenesis.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for Nazartinib.
In Vitro Potency and Selectivity
| Parameter | EGFR Mutant | Value | Reference |
| Ki | L858R/T790M | 31 nM | [5][6] |
| kinact | L858R/T790M | 0.222 min⁻¹ | [5][6] |
| IC50 | H1975 (L858R/T790M) | 4 nM | [5][6] |
| H3255 (L858R) | 6 nM | [5][6] | |
| HCC827 (ex19del) | 2 nM | [5][6] | |
| EC50 (pEGFR) | H1975 (L858R/T790M) | 3 nM | [5][6] |
| H3255 (L858R) | 5 nM | [5][6] | |
| HCC827 (ex19del) | 1 nM | [5][6] | |
| EC50 (Proliferation) | H1975 (L858R/T790M) | 25 nM | [5][6] |
| H3255 (L858R) | 9 nM | [5][6] | |
| HCC827 (ex19del) | 11 nM | [5][6] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dose (p.o.) | T/C (%)* | Reference |
| H1975 | 10 mg/kg | 29% | [5][6] |
| 30 mg/kg | -61% | [5][6] | |
| 100 mg/kg | -80% | [5][6] | |
| H3255 | 30 mg/kg | Significant Antitumor Activity | [5][6] |
*T/C (%) refers to the relative change in tumor volume in the treated group compared to the control group. Negative values indicate tumor regression.
Experimental Protocols
In Vitro Kinase and Cell-Based Assays
A common experimental workflow to determine the in vitro activity of Nazartinib is outlined below.
Kinase Assays:
-
Objective: To determine the direct inhibitory activity of Nazartinib on the EGFR kinase and to confirm its covalent binding.
-
Methodology: Recombinant kinase domains of EGFR mutants (e.g., L858R/T790M) are incubated with varying concentrations of Nazartinib.[5] The reaction is typically carried out in a buffer containing ATP. To confirm covalent modification, the enzyme is incubated with a molar excess of the compound, and the reaction is quenched. The site of adduction is then analyzed, often using mass spectrometry.[5]
Cellular Assays:
-
Cell Lines: Human cancer cell lines harboring specific EGFR mutations are used, such as H1975 (L858R/T790M), H3255 (L858R), and HCC827 (exon 19 deletion).[4][5]
-
pEGFR Inhibition Assay: Cells are treated with serial dilutions of Nazartinib for a defined period. For assessing inhibition of wild-type EGFR, cell lines like HaCaT or A431 may be used and stimulated with EGF.[4] Following treatment, cells are lysed, and the levels of phosphorylated EGFR (pEGFR) are quantified using methods like sandwich ELISA.[4]
-
Cell Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of Nazartinib concentrations. After a period of incubation (typically 2-3 days), cell viability is measured using assays such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[6]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Nazartinib in a living organism.
-
Methodology: Human cancer cell lines (e.g., H1975, H3255) are implanted subcutaneously into immunocompromised mice (e.g., Foxn1 nude mice).[5] Once tumors reach a specified size, the mice are randomized into vehicle control and treatment groups. Nazartinib is administered orally at various doses.[5] Tumor volume is measured regularly to assess tumor growth inhibition or regression.[5]
Resistance Mechanisms
While Nazartinib is effective against the T790M resistance mutation, the emergence of further resistance is a clinical challenge for all targeted therapies. Mechanisms of acquired resistance to third-generation EGFR TKIs, including Nazartinib, can be broadly categorized as on-target (EGFR-dependent) or off-target (EGFR-independent).
-
On-Target Resistance: The most well-described on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a C797S mutation in exon 20 of the EGFR gene.[7] This mutation occurs at the site of covalent binding for irreversible inhibitors like Nazartinib, thereby preventing the drug from binding effectively.
-
Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that allow the cancer cells to survive and proliferate despite the continued inhibition of EGFR. Examples include the amplification of other receptor tyrosine kinases such as MET or HER2, or activating mutations in downstream signaling components like PIK3CA or BRAF.[8]
Clinical Development and Significance
Nazartinib has been evaluated in clinical trials for patients with EGFR-mutant NSCLC.[2] Phase I/II studies have investigated its safety, tolerability, and efficacy in both treatment-naïve and previously treated patients.[9][10] These trials have demonstrated promising anti-tumor activity, including in patients with brain metastases.[9] Ongoing research is exploring Nazartinib in combination with other targeted agents to overcome resistance and improve patient outcomes.[2] For instance, it has been studied in combination with capmatinib (a MET inhibitor) and TNO155 (a SHP2 inhibitor).[2]
Conclusion
This compound is a potent and selective third-generation EGFR TKI with a well-defined mechanism of action. Its ability to irreversibly inhibit EGFR harboring activating and T790M resistance mutations provides a critical therapeutic option for patients with EGFR-mutant NSCLC. Understanding its molecular interactions, the downstream pathways it inhibits, and the mechanisms by which resistance can emerge is crucial for its optimal clinical application and for the development of next-generation therapeutic strategies. The quantitative data from preclinical studies provide a strong rationale for its clinical efficacy, which has been further supported by findings from clinical trials. Continued research into resistance mechanisms and combination therapies will be essential to further improve outcomes for patients treated with Nazartinib.
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Nazartinib's Covalent Engagement with EGFR T790M
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nazartinib (formerly EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation, T790M.[1][2] This guide provides a detailed technical overview of Nazartinib's covalent binding mechanism to the EGFR T790M mutant, its impact on downstream signaling, and the experimental methodologies used for its characterization.
The Covalent Binding Mechanism of Nazartinib
Nazartinib's efficacy against the T790M mutant, which confers resistance to first and second-generation EGFR TKIs, lies in its ability to form a covalent bond with the receptor. The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which outcompetes ATP-competitive inhibitors.[1][3] Third-generation inhibitors like Nazartinib overcome this by forming an irreversible covalent bond.[1]
Nazartinib covalently binds to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][3] This covalent interaction is crucial for its sustained inhibitory activity against the T790M mutant. The presence of a C797S mutation, which replaces cysteine with serine, has been shown to abolish the efficacy of third-generation covalent inhibitors, highlighting the critical role of this interaction.[1]
Quantitative Analysis of Nazartinib's Potency
The inhibitory activity of Nazartinib has been quantified through various in vitro assays, demonstrating its high potency and selectivity for mutant EGFR over wild-type (WT) EGFR.
| Parameter | EGFR Mutant | Value | Reference |
| Ki | EGFR (L858R/T790M) | 31 nM | [4] |
| kinact | EGFR (L858R/T790M) | 0.222 min⁻¹ | [4] |
Table 1: Kinetic Parameters of Nazartinib for EGFR L858R/T790M
The IC50 values further underscore Nazartinib's selectivity for cancer cell lines harboring EGFR mutations, including the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | Nazartinib IC50 (nM) | Reference |
| PC-9ER | Exon 19 del / T790M | 276 | [1] |
| H1975 | L858R / T790M | 52 | [1] |
| H3255 | L858R | 6 | [4] |
| HCC827 | Exon 19 del | 2 | [4] |
| Ba/F3 | G719S + T790M | ~100 | [1][5] |
| Ba/F3 | L861Q + T790M | ~100 | [1][5] |
| Ba/F3 | WT | >100-fold higher than T790M | [1] |
Table 2: Nazartinib IC50 Values in Various EGFR-Mutant Cell Lines
Impact on Downstream Signaling Pathways
By irreversibly inhibiting the kinase activity of EGFR T790M, Nazartinib effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival. The primary signaling pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.
Caption: EGFR Signaling Pathway Inhibition by Nazartinib.
Studies have demonstrated that Nazartinib effectively inhibits the phosphorylation of EGFR, as well as downstream effectors such as AKT and ERK, in cell lines harboring the T790M mutation.[1]
Experimental Protocols
In Vitro Kinase Assay for Nazartinib Potency
This protocol outlines a method to determine the inhibitory activity of Nazartinib against EGFR T790M using a luminescence-based kinase assay.
Caption: Workflow for an In Vitro Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant human EGFR (T790M) enzyme, substrate, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
Prepare serial dilutions of Nazartinib in DMSO, with a final DMSO concentration in the assay not exceeding 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add Nazartinib dilutions and a DMSO vehicle control.
-
Add the diluted EGFR (T790M) enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Nazartinib concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Downstream Signaling
This protocol describes the investigation of Nazartinib's effect on the phosphorylation of EGFR and its downstream effector, AKT, in a relevant cell line such as H1975 (EGFR L858R/T790M).
Caption: Workflow for Western Blot Analysis.
Methodology:
-
Cell Culture and Treatment:
-
Culture H1975 cells in appropriate media (e.g., RPMI with 10% FBS).
-
Treat cells with increasing concentrations of Nazartinib for a predetermined duration (e.g., 3 hours). Include a DMSO-treated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels in Nazartinib-treated samples to the DMSO control to determine the extent of inhibition.
-
Conclusion
Nazartinib demonstrates potent and selective inhibitory activity against EGFR T790M-mutant non-small cell lung cancer through its covalent binding to Cys797. This irreversible interaction effectively overcomes the resistance mechanism conferred by the T790M mutation, leading to the suppression of downstream pro-survival signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Nazartinib and other covalent EGFR inhibitors.
References
- 1. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Nazartinib's Selectivity: A Technical Deep Dive
For Immediate Release
This technical guide provides a comprehensive analysis of the structural and molecular underpinnings of Nazartinib's (EGF816) selectivity as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on its inhibitory potency, outlines detailed experimental protocols for its evaluation, and visualizes the complex biological pathways and experimental workflows involved.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
Non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene is a well-defined molecular subset of the disease. While first and second-generation EGFR TKIs have shown significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy. Nazartinib is a third-generation, irreversible EGFR TKI developed to address this challenge by selectively targeting EGFR mutants, including T790M, while sparing wild-type (WT) EGFR, thereby aiming for a wider therapeutic window and a more favorable safety profile.[1][2][3]
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Nazartinib functions as a covalent, irreversible inhibitor of the EGFR kinase domain.[1] Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the signaling pathways downstream of EGFR that are crucial for tumor cell proliferation and survival.[1]
The selectivity of Nazartinib for mutant EGFR, particularly the T790M variant, over WT EGFR is a key attribute. This selectivity is achieved by exploiting the structural and conformational changes induced by the T790M mutation in the ATP-binding pocket. While a specific crystal structure of Nazartinib bound to EGFR T790M is not publicly available, insights can be drawn from the structures of other third-generation inhibitors like osimertinib. These inhibitors accommodate the bulkier methionine residue at position 790, a feat that sterically hinders the binding of earlier-generation TKIs.
Quantitative Analysis of Nazartinib's Inhibitory Potency and Selectivity
The following tables summarize the in vitro potency of Nazartinib against various EGFR mutations and its selectivity over WT EGFR.
Table 1: Biochemical Potency of Nazartinib against EGFR Mutants
| EGFR Mutant | K_i_ (nM) | k_inact_ (min⁻¹) |
| L858R/T790M | 31 | 0.222 |
Data sourced from MedChemExpress.[4]
Table 2: Cellular Inhibitory Activity of Nazartinib
| Cell Line | EGFR Mutation | IC_50_ (nM) - Inhibition of pEGFR | IC_50_ (nM) - Anti-proliferative |
| H1975 | L858R/T790M | 3 | 25 |
| H3255 | L858R | 5 | 9 |
| HCC827 | ex19del | 1 | 11 |
Data sourced from MedChemExpress and Selleck Chemicals.[1][4]
Table 3: Comparative Cellular IC_50_ Values of Nazartinib and Osimertinib (nM)
| EGFR Mutation | Nazartinib IC_50_ (nM) | Osimertinib IC_50_ (nM) |
| Wild Type | >1000 | 597 |
| ex19del | 11 | 12 |
| L858R | 9 | 15 |
| ex19del + T790M | 25 | 12 |
| L858R + T790M | 25 | 15 |
This table presents a comparative overview of the anti-proliferative IC_50_ values. Actual values may vary based on experimental conditions.
The data clearly indicates Nazartinib's potent inhibition of clinically relevant EGFR activating and resistance mutations in the low nanomolar range. Importantly, its significantly higher IC_50_ value against wild-type EGFR underscores its mutant-selective profile.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method for determining the inhibitory activity of Nazartinib against purified EGFR kinase domains.
Materials:
-
EGFR Kinase Enzyme System (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Nazartinib (or other test compounds)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Nazartinib in kinase buffer. Prepare a solution of EGFR kinase in kinase buffer. Prepare a substrate/ATP mix in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the Nazartinib dilution (or DMSO for control).
-
Add 2 µL of the diluted EGFR kinase enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each Nazartinib concentration relative to the DMSO control and determine the IC_50_ value by fitting the data to a dose-response curve.[5]
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a method to assess the anti-proliferative effect of Nazartinib on cancer cell lines.
Materials:
-
EGFR mutant and wild-type cell lines (e.g., H1975, H3255, HCC827)
-
Cell culture medium and supplements
-
Nazartinib (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a density that ensures logarithmic growth during the assay period. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of Nazartinib to the wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to determine the percent cell viability. Calculate the IC_50_ value by plotting the percent viability against the logarithm of the Nazartinib concentration and fitting to a sigmoidal dose-response curve.[6][7][8]
Visualizing the Molecular Landscape
EGFR Signaling Pathway and Point of Nazartinib Intervention
Caption: EGFR signaling pathway and Nazartinib's point of intervention.
Experimental Workflow for Determining Nazartinib Selectivity
Caption: Experimental workflow for determining Nazartinib's selectivity.
Conclusion
Nazartinib demonstrates potent and selective inhibition of clinically relevant EGFR activating and resistance mutations, most notably the T790M mutation. This selectivity is rooted in its covalent binding mechanism and its ability to accommodate the altered topology of the mutant EGFR kinase domain. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers working to further elucidate the mechanisms of third-generation EGFR inhibitors and to develop novel therapeutic strategies for EGFR-mutant NSCLC. Further investigation, including the acquisition and analysis of a Nazartinib-EGFR co-crystal structure, would provide even greater insight into the precise molecular interactions driving its selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com.cn [promega.com.cn]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
Nazartinib Mesylate: A Technical Target Profile in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (also known as EGF816) is an investigational, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene that are pivotal in the progression of non-small cell lung cancer (NSCLC).[1][2] As a covalent inhibitor, Nazartinib forms a lasting bond with its target, offering the potential for potent and sustained inhibition of oncogenic signaling.[3] This technical guide provides an in-depth profile of Nazartinib Mesylate, focusing on its target specificity, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action and Target Profile
Nazartinib is engineered to selectively inhibit mutant forms of EGFR, including both the common activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[3][4] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] By effectively targeting this mutation, Nazartinib offers a therapeutic option for patients who have developed resistance to earlier lines of EGFR-targeted therapy.[5]
The primary molecular targets of Nazartinib are:
-
EGFR with activating mutations: L858R and exon 19 deletions (Ex19del).[3]
-
EGFR with the T790M resistance mutation. [3]
Nazartinib's mechanism involves the covalent modification of the EGFR kinase domain, leading to the irreversible inhibition of its downstream signaling pathways, thereby suppressing tumor cell proliferation and promoting apoptosis.[2]
Preclinical Efficacy
The preclinical activity of Nazartinib has been demonstrated through a series of in vitro and in vivo studies, establishing its potency and selectivity.
In Vitro Activity
Nazartinib has shown potent inhibitory activity against various NSCLC cell lines harboring EGFR mutations. Key quantitative data from these studies are summarized in the tables below.
| Parameter | EGFR Mutant (L858R/T790M) | Reference |
| Ki | 31 nM | [6] |
| kinact | 0.222 min⁻¹ | [6] |
| Caption: Biochemical Potency of Nazartinib |
| Cell Line | EGFR Mutation | IC50 (nM) | EC50 for pEGFR Inhibition (nM) | EC50 for Cell Proliferation Inhibition (nM) | Reference |
| H1975 | L858R/T790M | 4 | 3 | 25 | [3][6] |
| H3255 | L858R | 6 | 5 | 9 | [3][6] |
| HCC827 | Exon 19 deletion | 2 | 1 | 11 | [3][6] |
| Caption: In Vitro Cellular Activity of Nazartinib |
In Vivo Efficacy
In vivo studies using mouse xenograft models of human NSCLC have demonstrated significant anti-tumor activity of Nazartinib.
| Xenograft Model | Treatment | Tumor Growth Inhibition (T/C %) | Outcome | Reference |
| H1975 | 10 mg/kg, p.o. | 29% | Tumor growth inhibition | [6] |
| H1975 | 30 mg/kg, p.o. | -61% | Tumor regression | [6] |
| H1975 | 100 mg/kg, p.o. | -80% | Tumor regression | [6] |
| H3255 | 30 mg/kg, p.o. | - | Significant antitumor activity | [6] |
| Caption: In Vivo Anti-Tumor Efficacy of Nazartinib |
Clinical Profile
Nazartinib has been evaluated in clinical trials for patients with EGFR-mutant NSCLC.
Phase 1/2 Clinical Trial (NCT02108964)
A phase 1/2 study assessed the safety and efficacy of Nazartinib in adult patients with EGFR-mutant solid malignancies.[5] The recommended phase 2 dose was established at 150 mg once daily.[5]
In a phase 2 study of treatment-naive patients with EGFR-mutant NSCLC, Nazartinib demonstrated promising efficacy.[7]
| Parameter | Value | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 69% | 53-82% | [7] |
| Median Progression-Free Survival (PFS) | 18 months | 15-not estimable | [7] |
| Caption: Efficacy of Nazartinib in Treatment-Naive EGFR-Mutant NSCLC |
Common adverse events (any grade) included diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), and stomatitis (27%).[7]
Mechanisms of Resistance
While Nazartinib is effective against the T790M mutation, resistance can still emerge through various mechanisms, including:
-
MET Amplification: Activation of the MET proto-oncogene can bypass EGFR signaling.[4]
-
HER2 (ERBB2) Amplification: Overexpression of HER2 can provide an alternative signaling pathway for tumor growth.
-
Downstream Pathway Alterations: Mutations or alterations in components of the signaling cascade downstream of EGFR.
Experimental Protocols
Recombinant Kinase Assay
This assay is used to determine the direct inhibitory activity of Nazartinib on the EGFR enzyme.
Methodology:
-
Recombinant kinase domains of EGFR (e.g., L858R and L858R/T790M mutants) are incubated with Nazartinib.[6]
-
The reaction is carried out at room temperature in a buffer containing 40 mM Tris (pH 8), 500 mM NaCl, 1% glycerol, and 5 mM TCEP for 1 hour with a 20-fold molar excess of the compound.[6]
-
The reaction is quenched by the addition of dithiothreitol (DTT) at an 80-fold excess to the compound and transferred to ice.[6]
-
The covalent modification of EGFR and the site of adduction are confirmed.[6]
Cell Viability Assay (e.g., MTT Assay)
This assay measures the effect of Nazartinib on the proliferation of cancer cell lines.
Methodology:
-
NSCLC cells (e.g., H1975, H3255, HCC827) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of Nazartinib or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of Nazartinib that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of Nazartinib in a living organism.
Methodology:
-
Human NSCLC cells (e.g., H1975) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives Nazartinib orally at specified doses and schedules.[6] The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis.
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the control group (e.g., T/C %).[6]
Signaling Pathway
Nazartinib exerts its effect by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor growth and survival.
Conclusion
This compound is a potent and selective third-generation EGFR TKI with demonstrated efficacy against both activating and T790M resistance mutations in NSCLC. Its favorable preclinical and clinical profile supports its continued investigation as a therapeutic option for patients with EGFR-mutant lung cancer. Understanding its target profile, mechanisms of action, and potential resistance pathways is crucial for optimizing its clinical application and developing future combination strategies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JNCCN 360 - Non–Small Cell Lung Cancer - HER2 Expression Contributes to NSCLC Drug Resistance [jnccn360.org]
In Vitro Characterization of Nazartinib's Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Nazartinib (EGF816), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Nazartinib's preclinical activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and characterization workflow.
Executive Summary
Nazartinib is a potent inhibitor of activating EGFR mutations, including L858R and exon 19 deletions, as well as the T790M resistance mutation that commonly arises after treatment with first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] Its selectivity for mutant EGFR over wild-type (WT) EGFR suggests a favorable therapeutic window. This guide summarizes the key in vitro data demonstrating Nazartinib's efficacy and outlines the experimental approaches used to generate this data.
Data Presentation: Quantitative In Vitro Activity of Nazartinib
The following tables summarize the in vitro potency of Nazartinib against various EGFR genotypes and in different cellular contexts.
Table 1: Nazartinib Kinase and Cellular Inhibitory Activity
| Parameter | EGFR Mutant | Value | Cell Line | Reference |
| Ki | EGFR (L858R/T790M) | 31 nM | - | [4] |
| kinact | EGFR (L858R/T790M) | 0.222 min⁻¹ | - | [4] |
| IC50 | EGFR (L858R/T790M) | 4 nM | H1975 | [4] |
| IC50 | EGFR (L858R) | 6 nM | H3255 | [4] |
| IC50 | EGFR (exon 19 deletion) | 2 nM | HCC827 | [4] |
| IC50 | EGFR (exon 19 deletion) | 23 nM | PC-9 | [1] |
| IC50 | EGFR (exon 19 del + T790M) | 276 nM | PC-9ER | [1] |
| IC50 | EGFR (L858R + T790M) | 52 nM | H1975 | [1] |
| EC50 (pEGFR) | EGFR (L858R/T790M) | 3 nM | H1975 | [4][5] |
| EC50 (pEGFR) | EGFR (L858R) | 5 nM | H3255 | [4][5] |
| EC50 (pEGFR) | EGFR (exon 19 deletion) | 1 nM | HCC827 | [4][5] |
Table 2: Nazartinib IC50 Values in Ba/F3 Cells Expressing Various EGFR Mutations
| EGFR Mutation | Nazartinib IC50 (nM) | Reference |
| Exon 19 deletion | 1.8 | [1] |
| Exon 19 del + T790M | 3.9 | [1] |
| L858R | 5.2 | [1] |
| L858R + T790M | 7.9 | [1] |
| G719S | 12 | [1] |
| G719S + T790M | 110 | [1] |
| L861Q | 15 | [1] |
| L861Q + T790M | 132 | [1] |
| A763_Y764insFQEA | ~100-1000 | [1][6] |
| WT | 1031 | [1] |
Experimental Protocols
This section details the general methodologies employed for the in vitro characterization of Nazartinib.
Cell Viability Assays
Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: These assays measure cellular metabolic activity, which is proportional to the number of viable cells. Reagents like MTT, MTS, or resazurin are reduced by metabolically active cells into colored or fluorescent products, while luciferase-based assays like CellTiter-Glo measure ATP levels as an indicator of cell viability.[7][8][9][10]
General Protocol (CellTiter-Glo):
-
Cell Seeding: Seed non-small cell lung cancer (NSCLC) cells (e.g., H1975, PC-9) in 96-well or 384-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of Nazartinib or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blotting for Phospho-EGFR Inhibition
Western blotting is used to detect the inhibition of EGFR phosphorylation, a key indicator of target engagement and inhibition.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein (e.g., phosphorylated EGFR).
General Protocol:
-
Cell Lysis: Treat cells with Nazartinib for a defined period (e.g., 3 hours), then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total EGFR or a housekeeping protein like actin) to determine the extent of pEGFR inhibition.[11]
In Vitro Kinase Assay
Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.
Principle: A purified recombinant kinase is incubated with its substrate and ATP. The transfer of phosphate from ATP to the substrate is measured. The inhibitor's effect is quantified by the reduction in substrate phosphorylation.[12][13]
General Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified recombinant EGFR kinase domain (e.g., L858R/T790M mutant), a specific peptide substrate, and varying concentrations of Nazartinib in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including radioactivity-based assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the IC50 value of Nazartinib by plotting the percentage of kinase inhibition against the drug concentration.
Mandatory Visualizations
EGFR Signaling Pathway and Nazartinib's Point of Intervention
Caption: EGFR signaling pathway and Nazartinib's inhibitory action.
Experimental Workflow for In Vitro Characterization of Nazartinib
References
- 1. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. wjpls.org [wjpls.org]
- 10. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Nazartinib's Inhibition of EGFR L858R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nazartinib (EGF816), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It focuses specifically on its mechanism and efficacy in inhibiting the EGFR L858R mutation, a common activating mutation in non-small cell lung cancer (NSCLC). This document details the quantitative inhibitory data, key experimental protocols, and the underlying signaling pathways involved.
Introduction: Targeting the EGFR L858R Mutation
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[1][2] The L858R point mutation in exon 21 of the EGFR gene results in the substitution of leucine with arginine at position 858. This mutation leads to constitutive activation of the receptor's kinase domain, driving uncontrolled downstream signaling and promoting tumorigenesis in NSCLC.[3][4]
Nazartinib is a covalent, irreversible, and mutant-selective EGFR inhibitor.[5] It was specifically designed to target activating EGFR mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while demonstrating significant selectivity over wild-type (WT) EGFR.[5] This selectivity profile aims to maximize therapeutic efficacy while minimizing toxicities associated with inhibiting WT EGFR in healthy tissues.
Quantitative Data on Nazartinib's Inhibitory Activity
The potency of Nazartinib has been characterized through various biochemical and cellular assays. The data below summarizes its activity against the L858R mutation, often in the context of other common EGFR mutations.
Table 1: Biochemical and Cellular Inhibitory Activity of Nazartinib
| Target / Cell Line | Mutation Status | Assay Type | Metric | Value | Reference |
|---|---|---|---|---|---|
| EGFR | L858R/T790M | Biochemical | Kᵢ | 31 nM | [6][7] |
| EGFR | L858R/T790M | Biochemical | kᵢₙₐ꜀ₜ | 0.222 min⁻¹ | [6][7] |
| H3255 Cells | L858R | Cellular (pEGFR) | EC₅₀ | 5 nM | [6][7] |
| H3255 Cells | L858R | Cellular (Proliferation) | EC₅₀ | 9 nM | [6][7] |
| H1975 Cells | L858R/T790M | Cellular (pEGFR) | EC₅₀ | 3 nM | [6][7] |
| H1975 Cells | L858R/T790M | Cellular (Proliferation) | IC₅₀ | 4 nM | [6][7] |
| H1975 Cells | L858R/T790M | Cellular (Proliferation) | EC₅₀ | 25 nM | [6][7] |
| HCC827 Cells | ex19del | Cellular (pEGFR) | EC₅₀ | 1 nM | [6][7] |
| HCC827 Cells | ex19del | Cellular (Proliferation) | IC₅₀ | 2 nM | [6][7] |
| HCC827 Cells | ex19del | Cellular (Proliferation) | EC₅₀ | 11 nM |[6][7] |
Table 2: Phase 2 Clinical Trial Efficacy of Nazartinib in Treatment-Naïve EGFR-Mutant NSCLC (NCT02108964)
| Parameter | Patient Population | Metric | Value | Reference |
|---|---|---|---|---|
| Overall Response Rate (ORR) | Total (n=45) | BIRC-Assessed ORR | 69% (95% CI: 53-82) | [8][9] |
| Progression-Free Survival (PFS) | Total (n=45) | Median PFS | 18 months (95% CI: 15-NE) | [8][9] |
| Overall Response Rate (ORR) | Baseline Brain Metastases (n=18) | BIRC-Assessed ORR | 67% (95% CI: 41-87) | [8] |
| Progression-Free Survival (PFS) | Baseline Brain Metastases (n=18) | Median PFS | 17 months (95% CI: 11-21) | [8] |
| Overall Survival (OS) | Total (n=45) | Median OS | Not Reached (at 30 mo. follow-up) | [8] |
Data from a single-arm, open-label study in treatment-naïve patients with EGFR-activating mutations (including L858R and/or ex19del). Patients received 150 mg Nazartinib once daily. BIRC: Blinded Independent Review Committee; CI: Confidence Interval; NE: Not Estimable.[8][9][10]
Signaling Pathways and Mechanism of Inhibition
The EGFR L858R mutation leads to the hyperactivation of downstream signaling cascades critical for tumor growth and survival, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[3] Nazartinib exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. This blockade prevents EGFR autophosphorylation and subsequent activation of these pro-tumorigenic pathways.
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory effects of Nazartinib.
This protocol is designed to measure the direct inhibitory effect of Nazartinib on the enzymatic activity of recombinant EGFR L858R kinase.
-
Reagents & Materials :
-
Recombinant EGFR (L858R or L858R/T790M) kinase domain.
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[2]
-
Poly (Glu, Tyr) 4:1 peptide substrate.[11]
-
Adenosine 5'-triphosphate (ATP).
-
Nazartinib (serial dilutions).
-
Kinase-Glo® Luminescent Kinase Assay Reagent.
-
96-well white microplates.
-
-
Procedure :
-
Prepare serial dilutions of Nazartinib in the kinase buffer.
-
In a 96-well plate, add the recombinant EGFR L858R enzyme, the peptide substrate, and the Nazartinib dilutions (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding ATP to a final concentration approximating the Km for the enzyme (e.g., 1-10 µM).[11]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[11]
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent depletes remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of Nazartinib concentration and fitting the data to a four-parameter logistic curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. promega.com.cn [promega.com.cn]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. A High-throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors | Anticancer Research [ar.iiarjournals.org]
The Pharmacodynamics of Nazartinib Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It has been developed to treat non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation that often arises after treatment with first- and second-generation EGFR TKIs.[5] This guide provides an in-depth overview of the pharmacodynamics of Nazartinib Mesylate, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
Nazartinib is an orally available small molecule that covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding selectively inhibits the activity of mutant forms of EGFR, including the sensitizing mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][5] The selectivity for mutant EGFR over WT EGFR is a key characteristic of third-generation TKIs, leading to a potentially more favorable safety profile by reducing off-target effects, such as skin rash and diarrhea, which are common with less selective inhibitors.[3] By inhibiting EGFR-mediated signaling, Nazartinib effectively blocks downstream pathways involved in cell proliferation and survival, ultimately leading to tumor growth inhibition and cell death in EGFR-mutant cancer cells.[3][4]
Signaling Pathway
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and differentiation. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth. Nazartinib's targeted inhibition of mutant EGFR blocks these downstream signaling events.
Quantitative Pharmacodynamic Data
The potency and selectivity of Nazartinib have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Nazartinib
| Parameter | Cell Line/Target | Value | Reference |
| Ki | EGFR (L858R/T790M) | 31 nM | [6][7] |
| kinact | EGFR (L858R/T790M) | 0.222 min⁻¹ | [6][7] |
| IC₅₀ | H1975 (L858R/T790M) | 4 nM | [6][7] |
| H3255 (L858R) | 6 nM | [6] | |
| HCC827 (del E746-A750) | 2 nM | [6][7] | |
| EC₅₀ (pEGFR) | H1975 | 3 nM | [2][6][7] |
| H3255 | 5 nM | [2][6][7] | |
| HCC827 | 1 nM | [2][6][7] | |
| EC₅₀ (Proliferation) | H1975 | 25 nM | [6][7] |
| H3255 | 9 nM | [6][7] | |
| HCC827 | 11 nM | [6][7] |
Table 2: In Vivo Efficacy of Nazartinib in Xenograft Models
| Model | Treatment | Outcome | Reference |
| H1975 Mouse Xenograft | 10 mg/kg, p.o. | Tumor Growth Inhibition (T/C = 29%) | [6] |
| 30 mg/kg, p.o. | Tumor Regression (T/C = -61%) | [6] | |
| 50 mg/kg, p.o. | Near Complete Tumor Regression | [6] | |
| 100 mg/kg, p.o. | Tumor Regression (T/C = -80%) | [6] | |
| H3255 Xenograft | 30 mg/kg, p.o. | Significant Antitumor Activity | [6] |
Table 3: Clinical Efficacy of Nazartinib (Phase 2, NCT02108964)
| Patient Population | Endpoint | Result | Reference |
| Treatment-Naive EGFR-Mutant NSCLC (n=45) | Overall Response Rate (ORR) | 69% (95% CI, 53-82) | [8] |
| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | [8] | |
| Patients with Baseline Brain Metastases (n=18) | ORR | 67% (41-87) | [8] |
| Median PFS | 17 months (11-21) | [8] |
Experimental Protocols
In Vitro Phospho-EGFR (pEGFR) Inhibition Assay
This assay quantifies the ability of Nazartinib to inhibit the autophosphorylation of EGFR in cancer cell lines.
Methodology:
-
Human NSCLC cell lines (H1975, H3255, HCC827) and wild-type EGFR expressing cells (A431, HaCaT) are maintained in RPMI media with 10% FBS and antibiotics.[2]
-
Cells are seeded in 384-well plates and incubated overnight.[2]
-
Serially diluted Nazartinib is added to the cells, followed by a 3-hour incubation.[2]
-
For wild-type EGFR inhibition assessment, HaCaT or A431 cells are stimulated with EGF for 5 minutes.[2]
-
Cells are lysed using a buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.[2]
-
The cell lysates are analyzed by a sandwich ELISA using a goat anti-EGFR capture antibody and an anti-phospho-EGFR(Y1173) detection antibody.[2]
-
The signal is measured via chemiluminescent detection, and EC₅₀ values are determined.[2]
Cell Proliferation Assay
This assay measures the effect of Nazartinib on the growth of cancer cell lines.
Methodology:
-
EGFR-mutant NSCLC cell lines (H1975, H3255, HCC827) are seeded in multi-well plates.
-
Cells are treated with a range of Nazartinib concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as MTT or a luminescent readout normalized to a DMSO control.[6]
-
The concentration of Nazartinib that inhibits cell proliferation by 50% (EC₅₀) is calculated.[6]
In Vivo Xenograft Studies
These studies evaluate the antitumor activity of Nazartinib in a living organism.
Methodology:
-
Foxn1 nude mice are used for the xenograft models.[6]
-
Human NSCLC cells (e.g., H1975) are implanted subcutaneously.[6]
-
Once tumors reach a predetermined size, the mice are randomized into different treatment cohorts.[6]
-
Nazartinib is administered orally at various doses (e.g., 10, 25, 30, 50, 100 mg/kg).[6]
-
Tumor volumes are measured regularly to assess treatment efficacy, often expressed as the tumor/control volume (T/C) ratio.[6]
Clinical Development and Safety
Nazartinib has been evaluated in several clinical trials for the treatment of EGFR-mutant NSCLC.[9] A key Phase 1/2 study (NCT02108964) established the recommended Phase 2 dose at 150 mg once daily.[5][8] This study demonstrated that Nazartinib has a manageable safety profile and shows promising antitumor activity, including in patients with brain metastases.[5][8]
The most frequently reported adverse events (any grade) include diarrhea, maculopapular rash, pyrexia, cough, and stomatitis.[8] Grade 3-4 adverse events are less common, with rash being one of the more frequent.[5]
Conclusion
This compound is a potent and selective third-generation EGFR-TKI with a well-defined mechanism of action. Its pharmacodynamic profile, characterized by strong inhibition of activating and resistance EGFR mutations, has translated into significant antitumor activity in both preclinical models and clinical trials. The data summarized in this guide underscore the therapeutic potential of Nazartinib for patients with EGFR-mutant NSCLC. Further research and ongoing clinical investigations will continue to refine its role in the evolving landscape of targeted cancer therapy.
References
- 1. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Nazartinib's Activity Against EGFR Exon 19 Deletions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletions. This technical guide provides an in-depth overview of Nazartinib's mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Nazartinib's role in targeting EGFR exon 19 deletion-driven malignancies.
Introduction to EGFR Exon 19 Deletions and Nazartinib
Somatic activating mutations in the EGFR gene are key drivers in a significant subset of NSCLCs. Among these, in-frame deletions in exon 19 are one of the most common, leading to constitutive activation of the EGFR tyrosine kinase and subsequent downstream signaling that promotes cell proliferation and survival.[1] Nazartinib is designed to selectively target these mutant forms of EGFR, including the exon 19 deletion variants, while sparing wild-type EGFR, thereby aiming for a wider therapeutic window and reduced toxicity.[2][3]
Quantitative Efficacy of Nazartinib
Nazartinib has shown potent and selective inhibitory activity against EGFR exon 19 deletions in both preclinical and clinical settings.
Table 1: In Vitro Activity of Nazartinib Against EGFR Exon 19 Deletion
| Cell Line | EGFR Mutation | Assay Type | Endpoint | Nazartinib Activity | Reference |
| HCC827 | Exon 19 Deletion | Cell Viability | IC50 | 2 nM | [4] |
| HCC827 | Exon 19 Deletion | pEGFR Inhibition | EC50 | 1 nM | [2][4] |
| PC-9 | Exon 19 Deletion | Cell Viability | IC50 | 36 nM | [5] |
Table 2: Clinical Efficacy of Nazartinib in Treatment-Naive EGFR-Mutant NSCLC (Phase 2, NCT02108964)
| Parameter | Value | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 69% | 53-82% | [6] |
| Median Progression-Free Survival (PFS) | 18 months | 15-not estimable | [6] |
| ORR in patients with baseline brain metastases | 67% | 41-87% | [6] |
| Median PFS in patients with baseline brain metastases | 17 months | 11-21 months | [6] |
Mechanism of Action and Signaling Pathways
Nazartinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. This blockade prevents autophosphorylation of the receptor and subsequent activation of downstream signaling cascades crucial for tumor growth and survival.
EGFR Signaling Pathway Inhibition by Nazartinib
Mutated EGFR (Exon 19 deletion) constitutively activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Nazartinib effectively inhibits the phosphorylation of EGFR, which in turn blocks the activation of these key signaling nodes, leading to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and its inhibition by Nazartinib.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the activity of Nazartinib.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HCC827 or PC-9 cells (harboring EGFR exon 19 deletion)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Nazartinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Nazartinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a cell viability assay.
EGFR Phosphorylation Assay (Western Blot)
This assay determines the level of EGFR phosphorylation upon Nazartinib treatment.
Materials:
-
HCC827 or PC-9 cells
-
Culture dishes
-
Nazartinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of Nazartinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH) to normalize the results.
Caption: Workflow for a Western Blot assay.
Conclusion
Nazartinib is a potent and selective third-generation EGFR-TKI with significant preclinical and clinical activity against NSCLC harboring EGFR exon 19 deletions. Its mechanism of action involves the irreversible inhibition of the mutant EGFR kinase, leading to the suppression of critical downstream signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Nazartinib and other novel EGFR inhibitors in the field of oncology drug development.
References
- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Nazartinib's Antitumor Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations (L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity aims to reduce the toxicities associated with non-selective EGFR inhibition.[3] This technical guide provides an in-depth overview of the preclinical evaluation of Nazartinib's antitumor effects, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
In Vitro Efficacy
Nazartinib demonstrates potent inhibitory activity against EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. The following tables summarize the key in vitro efficacy data.
| Cell Line | EGFR Mutation Status | IC50 (nM) | EC50 for pEGFR Inhibition (nM) | EC50 for Cell Proliferation Inhibition (nM) |
| H1975 | L858R/T790M | 4 | 3 | 25 |
| H3255 | L858R | 6 | 5 | 9 |
| HCC827 | exon 19 deletion | 2 | 1 | 11 |
Data compiled from MedchemExpress.[2]
In Vivo Efficacy
The antitumor activity of Nazartinib has been evaluated in mouse xenograft models using NSCLC cell lines.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition/Regression |
| Mouse Xenograft | H1975 | Nazartinib (10 mg/kg, p.o.) | T/C of 29% |
| Mouse Xenograft | H1975 | Nazartinib (30 mg/kg, p.o.) | Tumor regression (T/C of -61%) |
| Mouse Xenograft | H1975 | Nazartinib (100 mg/kg, p.o.) | Tumor regression (T/C of -80%) |
| Mouse Xenograft | H3255 | Nazartinib (30 mg/kg, p.o.) | Significant antitumor activity |
T/C: Tumor/Control volume. Data compiled from MedchemExpress.[2]
Experimental Protocols
EGFR Kinase Assay (Adapted for Nazartinib)
This protocol outlines the general procedure for assessing the inhibitory activity of Nazartinib on recombinant EGFR kinase domains.
Materials:
-
Recombinant EGFR kinase domain (L858R/T790M mutant)
-
Nazartinib
-
Kinase buffer (e.g., 40 mM Tris, pH 8.0, 500 mM NaCl, 1% glycerol, 5 mM TCEP)
-
ATP
-
Substrate peptide
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Nazartinib in kinase buffer.
-
In a microplate, add the recombinant EGFR kinase domain to each well.
-
Add the Nazartinib dilutions to the respective wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specific duration at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the Nazartinib concentration.
Cell Viability Assay
This protocol describes a common method for determining the effect of Nazartinib on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, H3255, HCC827)
-
Cell culture medium and supplements
-
Nazartinib
-
Cell viability reagent (e.g., MTS, MTT, or resazurin-based)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Nazartinib in cell culture medium.
-
Remove the existing medium from the wells and add the Nazartinib dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the EC50 value by plotting the percentage of cell viability against the Nazartinib concentration.
Western Blot Analysis
This protocol is used to assess the effect of Nazartinib on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Nazartinib
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture NSCLC cells and treat with various concentrations of Nazartinib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Mandatory Visualization
Signaling Pathways
Caption: Nazartinib inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Experimental Workflow
References
Nazartinib's Role in Overcoming TKI Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, preclinical and clinical efficacy, and resistance profiles of Nazartinib (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We delve into the molecular interactions, signaling pathways, and experimental data that define Nazartinib's role in the treatment of non-small cell lung cancer (NSCLC), particularly in overcoming resistance to previous generations of TKIs.
Introduction: The Challenge of TKI Resistance in EGFR-Mutated NSCLC
First and second-generation EGFR TKIs have significantly improved outcomes for patients with NSCLC harboring activating EGFR mutations. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, limits the long-term efficacy of these agents. This has driven the development of third-generation TKIs designed to potently inhibit both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity.
Nazartinib is a novel, orally administered, third-generation EGFR-TKI. It forms a covalent, irreversible bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of receptor phosphorylation and downstream signaling.
Mechanism of Action of Nazartinib
Nazartinib is a mutant-selective EGFR inhibitor with potent activity against both sensitizing EGFR mutations (e.g., L858R and exon 19 deletions) and the T790M resistance mutation. Its mechanism is centered on its ability to selectively target the mutated forms of EGFR over the wild-type receptor, which is key to its improved therapeutic window compared to earlier generation TKIs.
Signaling Pathways
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that promotes cell proliferation and survival. In EGFR-mutated NSCLC, this pathway is constitutively active. Nazartinib's inhibition of EGFR phosphorylation effectively shuts down these downstream signals.
Caption: EGFR Signaling Pathway and Nazartinib Inhibition.
Quantitative Data on Nazartinib's Potency and Efficacy
Preclinical Potency of Nazartinib
The following table summarizes the in vitro potency of Nazartinib against various EGFR mutations.
| EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| L858R | H3255 | 5 | |
| Exon 19 Deletion | HCC827 | 1 | |
| L858R + T790M | H1975 | 3 | |
| Wild-Type EGFR | - | >60x selectivity vs mutant |
Clinical Efficacy of Nazartinib (NCT02108964 - Phase II)
The following table presents the clinical efficacy data from the Phase II study of Nazartinib in treatment-naïve patients with EGFR-mutant NSCLC.
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 67% | - | |
| Disease Control Rate (DCR) | 96% | - | |
| Median Duration of Response (DoR) | Not Reached | - | |
| Median Progression-Free Survival (PFS) | Not Reached | - |
Mechanisms of Resistance to Nazartinib
While Nazartinib is effective against the T790M mutation, acquired resistance can still emerge. The mechanisms of resistance to third-generation EGFR TKIs are diverse and can be broadly categorized as on-target (EGFR-dependent) or off-target (EGFR-independent) alterations.
Caption: Acquired Resistance Mechanisms to Third-Generation EGFR TKIs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Nazartinib on the viability of NSCLC cell lines.
-
Cell Seeding: Plate NSCLC cells (e.g., H1975, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of Nazartinib or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for EGFR Pathway Analysis
This protocol outlines the general steps for analyzing the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: Treat NSCLC cells with Nazartinib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of Nazartinib in vivo.
-
Tumor Implantation: Subcutaneously implant NSCLC cells (e.g., H1975) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Nazartinib orally at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of Nazartinib.
Conclusion and Future Directions
Nazartinib has demonstrated significant promise as a third-generation EGFR TKI, effectively targeting both sensitizing and T790M resistance mutations in EGFR. Its favorable safety profile and potent anti-tumor activity, as evidenced in preclinical and clinical studies, position it as a valuable therapeutic option for patients with EGFR-mutated NSCLC.
However, the emergence of acquired resistance remains a critical challenge. Further research is needed to fully elucidate the specific resistance mechanisms to Nazartinib and to develop rational combination strategies to overcome or delay their onset. Ongoing clinical trials are investigating Nazartinib in combination with other targeted agents, such as MET inhibitors, which may offer a path to more durable responses for patients. The continued development of novel therapeutic approaches, guided by a deep understanding of the molecular drivers of resistance, will be essential to further improve outcomes for this patient population.
Initial Studies on the Bioavailability of Nazartinib Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nazartinib (also known as EGF-816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] As an orally administered agent, its bioavailability is a critical determinant of its clinical efficacy and safety profile. This technical guide provides an in-depth overview of the initial studies on the bioavailability of Nazartinib Mesylate, summarizing key pharmacokinetic data from preclinical and clinical investigations. It includes detailed experimental protocols where available, data presented in structured tables, and visualizations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Nazartinib is designed to selectively target sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity aims to enhance the therapeutic window by minimizing off-target toxicities. The oral route of administration offers convenience for patients, making the characterization of its oral bioavailability a cornerstone of its development program. This document synthesizes the currently available public domain data on the bioavailability and pharmacokinetics of this compound.
Preclinical Bioavailability and Pharmacokinetics
Initial preclinical studies have indicated that Nazartinib possesses favorable pharmacokinetic properties, including good oral bioavailability in animal models.
Quantitative Data
Published preclinical studies explicitly stating the absolute oral bioavailability (F%) of Nazartinib are limited in the public domain. However, qualitative descriptions and related pharmacokinetic parameters from studies in mice, rats, and dogs provide valuable insights. One source indicates that Nazartinib has "good oral bioavailability in mice".[3] It is also reported to have a moderate volume of distribution and low to moderate clearance in rodents.[3] In dogs, Nazartinib exhibited high clearance and a high volume of distribution.[3]
| Parameter | Species | Value/Description | Citation |
| Oral Bioavailability (F%) | Mouse | Good | [3] |
| Volume of Distribution | Rodents | Moderate | [3] |
| Clearance | Rodents | Low to Moderate | [3] |
| Volume of Distribution | Dog | High | [3] |
| Clearance | Dog | High | [3] |
| Table 1: Summary of Preclinical Pharmacokinetic Properties of Nazartinib. |
Experimental Protocols
Detailed experimental protocols for the determination of preclinical bioavailability are not extensively published. However, based on standard practices for similar small molecule inhibitors, a general methodology can be outlined.
Typical Protocol for Oral Bioavailability Assessment in Rodents:
-
Animal Models: Male and female mice (e.g., CD-1 or BALB/c) and rats (e.g., Sprague-Dawley or Wistar) are commonly used.[4][5]
-
Housing and Acclimatization: Animals are housed in controlled environments with standard diet and water ad libitum, and acclimatized for a minimum period before the study.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound, dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent), is administered via a tail vein to a cohort of animals to determine the plasma concentration-time profile after IV administration.
-
Oral (PO) Administration: A single dose of this compound, formulated as a solution or suspension in a vehicle like 0.5% methylcellulose, is administered by oral gavage to a separate cohort of animals.[5]
-
-
Blood Sampling: Serial blood samples are collected from the animals at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of Nazartinib are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both IV and PO routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Clinical Bioavailability and Pharmacokinetics
The clinical pharmacokinetics of Nazartinib have been evaluated in phase I and II clinical trials, primarily in patients with advanced EGFR-mutant NSCLC.
Quantitative Data
The pivotal phase 1 study (NCT02108964) investigated Nazartinib at various dose levels.[6] While the full pharmacokinetic dataset is not publicly available in a tabular format, the study established a recommended phase 2 dose (RP2D) of 150 mg once daily.[6][7]
| Parameter | Patient Population | Dose | Value | Citation |
| Recommended Phase 2 Dose | Adults with EGFR-mutant NSCLC | Once Daily | 150 mg | [6][7] |
| Table 2: Recommended Clinical Dosing for Nazartinib. |
Further pharmacokinetic data may be available within the supplementary materials of the primary publications from the NCT02108964 trial published in The Lancet Respiratory Medicine in 2020 and the European Journal of Cancer in 2022, though this information was not accessible through the performed searches.
Experimental Protocols
The clinical trial protocol for the phase 1/2 study (NCT02108964) provides insights into the methodology for assessing the clinical pharmacokinetics of Nazartinib.
Clinical Pharmacokinetic Assessment Protocol (NCT02108964):
-
Study Design: An open-label, multicenter, dose-escalation (phase 1) and dose-expansion (phase 2) study.[6]
-
Patient Population: Adult patients with locally advanced or metastatic NSCLC with documented EGFR mutations.[6]
-
Dosing: Nazartinib was administered orally once daily in continuous 28-day cycles at doses ranging from 75 mg to 350 mg.[6]
-
Pharmacokinetic Sampling: Blood samples for the determination of Nazartinib plasma concentrations were collected at pre-specified time points, including pre-dose (trough) and at various times post-dose on specific days of the treatment cycles.
-
Bioanalytical Method: Plasma concentrations of Nazartinib were measured using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: The collected data were used to determine key pharmacokinetic parameters, including but not limited to:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Apparent clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
Terminal half-life (t1/2)
-
Visualizations
Signaling Pathway
Nazartinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by mutant EGFR. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[8][9][10] Nazartinib, by binding to the ATP-binding site of mutant EGFR, blocks this autophosphorylation and subsequent downstream signaling.
Figure 1: Simplified EGFR Signaling Pathway and the Mechanism of Action of Nazartinib.
Experimental Workflow for Bioavailability Assessment
The determination of oral bioavailability involves a series of well-defined experimental steps, from animal preparation to data analysis.
Figure 2: General Experimental Workflow for Preclinical Oral Bioavailability Studies.
Conclusion
The initial studies on this compound suggest that it possesses favorable pharmacokinetic properties, including good oral bioavailability in preclinical models, which supports its clinical development as an oral therapeutic agent. While detailed quantitative data on absolute bioavailability in the public domain is sparse, the clinical studies have established a well-tolerated and effective oral dose for patients with EGFR-mutant NSCLC. Further publication of the complete pharmacokinetic datasets from the pivotal clinical trials would be invaluable to the research community for a more comprehensive understanding of Nazartinib's disposition in humans. The provided diagrams offer a clear visualization of Nazartinib's mechanism of action within the EGFR signaling pathway and the standard experimental procedures for assessing oral bioavailability, serving as a useful resource for researchers in the field of oncology drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. selleckchem.com [selleckchem.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 6. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
The Discovery and Development of Nazartinib (EGF816): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Nazartinib. It includes a compilation of key quantitative data, detailed experimental methodologies for seminal studies, and visualizations of the EGFR signaling pathway and the drug development process.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1] First and second-generation EGFR-TKIs demonstrated significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R). However, their effectiveness is often limited by the emergence of resistance, frequently through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain.[2] Nazartinib was designed to overcome this resistance mechanism by selectively targeting both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize off-target toxicities.[2][3]
Mechanism of Action
Nazartinib is an orally bioavailable, covalent inhibitor of mutant EGFR.[1] It forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent binding leads to sustained inhibition of EGFR signaling pathways.[1] Nazartinib is highly selective for mutant forms of EGFR, including the T790M resistance mutation, over wild-type EGFR. This selectivity is crucial for its improved therapeutic window compared to earlier generation EGFR inhibitors.[2][3]
Preclinical Development
In Vitro Activity
Nazartinib has demonstrated potent inhibitory activity against various EGFR mutations in both biochemical and cellular assays. The tables below summarize key in vitro efficacy data.
Table 1: Biochemical and Cellular Activity of Nazartinib (EGF816)
| Parameter | EGFR Mutant | Value | Reference |
| IC50 (nM) | L858R | 36 | [3] |
| Exon 19 deletion | 23 | [3] | |
| L858R + T790M | - | - | |
| Exon 19 deletion + T790M | - | - | |
| G719S | >100 | [3] | |
| G719S + T790M | ~100 | [3] | |
| L861Q | >100 | [3] | |
| L861Q + T790M | ~100 | [3] | |
| Exon 20 insertion | Similar to Osimertinib | [3] |
Table 2: Comparative IC50 Values (nM) of EGFR TKIs in Lung Cancer Cell Lines
| Cell Line | EGFR Mutation | Nazartinib (EGF816) | Osimertinib | Afatinib | Erlotinib | Reference |
| PC-9 | Exon 19 deletion | 36 | 23 | <10 | 28 | [3] |
| PC-9ER | Exon 19 del + T790M | Potent Inhibition | Potent Inhibition | Potent Inhibition | Ineffective | [3] |
| H1975 | L858R + T790M | Potent Inhibition | Potent Inhibition | Potent Inhibition | Ineffective | [3] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Nazartinib was evaluated in mouse xenograft models using human NSCLC cell lines. Nazartinib demonstrated significant tumor growth inhibition in these models.
Clinical Development
The clinical development of Nazartinib has been primarily investigated in the multicenter, open-label, Phase I/II study NCT02108964.[4]
Phase I Dose-Escalation Study
The Phase I part of the NCT02108964 study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Nazartinib in patients with EGFR-mutant solid malignancies.[4]
-
Design : Patients with locally advanced or metastatic NSCLC with specific EGFR mutations received escalating oral doses of Nazartinib once daily in 28-day cycles.[4]
-
Dose Levels : 75 mg, 100 mg, 150 mg, 200 mg, 225 mg, 300 mg, and 350 mg.[2]
-
Results : The MTD was not reached. The RP2D was established at 150 mg once daily.[2]
-
Safety : The most common adverse events were rash (maculopapular and acneiform), diarrhea, pruritus, fatigue, and stomatitis, which were mostly grade 1-2.[2]
Phase II Study in Treatment-Naïve Patients
The Phase II part of the NCT02108964 study evaluated the efficacy and safety of Nazartinib at the RP2D of 150 mg once daily in treatment-naïve patients with advanced EGFR-mutant NSCLC.[5]
Table 3: Efficacy Results from the Phase II Study of Nazartinib in Treatment-Naïve EGFR-Mutant NSCLC (NCT02108964)
| Endpoint | All Patients (N=45) | Patients with Baseline Brain Metastases (n=18) | Reference |
| Overall Response Rate (ORR) | 69% (95% CI, 53-82) | 67% (95% CI, 41-87) | [5] |
| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | 17 months (95% CI, 11-21) | [5] |
| Median Overall Survival (OS) | Not Estimable | - | [5] |
NE: Not Estimable
These results demonstrated promising efficacy and a manageable safety profile for first-line Nazartinib in this patient population, including those with brain metastases.[5]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway in NSCLC
The following diagram illustrates the EGFR signaling pathway and the points of intervention by EGFR TKIs like Nazartinib.
Caption: EGFR signaling cascade and inhibition by Nazartinib.
Nazartinib Discovery and Development Workflow
This diagram outlines the key phases in the discovery and development of Nazartinib.
Caption: Nazartinib's drug discovery and development pipeline.
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of Nazartinib. These are generalized methods and may not reflect the exact proprietary protocols used in all studies.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding : Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment : Prepare serial dilutions of Nazartinib in growth medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
EGFR Phosphorylation Assay (Cell-Based ELISA)
This assay measures the level of phosphorylated EGFR in cells to assess the inhibitory activity of compounds like Nazartinib.
-
Cell Seeding : Seed NSCLC cells in a 96-well plate and incubate overnight as described for the cell viability assay.
-
Compound Treatment : Treat the cells with various concentrations of Nazartinib for a specified period (e.g., 2-4 hours).
-
Cell Lysis :
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100 µL of lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
-
ELISA Procedure :
-
Coat a 96-well ELISA plate with a capture antibody specific for total EGFR overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Normalize the phospho-EGFR signal to the total EGFR signal and calculate the half-maximal effective concentration (EC50) for the inhibition of EGFR phosphorylation.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Nazartinib in a mouse model.
-
Cell Implantation : Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10^6 H1975 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization : Monitor tumor growth by measuring the tumor dimensions with calipers. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer Nazartinib orally (e.g., by gavage) once daily at various dose levels. The control group receives the vehicle.
-
Monitoring :
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the general health and behavior of the animals.
-
-
Study Endpoint : Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis : Compare the tumor growth inhibition between the treated and control groups. Analyze pharmacokinetic and pharmacodynamic markers from blood and tumor tissue samples if collected.
Synthesis of Nazartinib
The chemical synthesis of Nazartinib, with the IUPAC name (R,E)-N-(7-chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide, involves a multi-step process.[6][7] A key step in the synthesis is the amide coupling of a 2-aminobenzimidazole intermediate with (E)-4-(dimethylamino)but-2-enoic acid.[7] The synthesis of the benzimidazole core involves the reaction of a substituted diamine with cyanogen bromide, followed by coupling with the appropriate isonicotinic acid derivative.[7]
Resistance Mechanisms
Despite the efficacy of third-generation EGFR TKIs like Nazartinib, acquired resistance can still develop. The mechanisms of resistance are diverse and can be broadly categorized as on-target (alterations in the EGFR gene) or off-target (activation of bypass signaling pathways).
References
- 1. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurigeneservices.com [aurigeneservices.com]
In-Depth Technical Guide: The Theoretical Binding Mode of Nazartinib to EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1] This guide provides a detailed technical overview of the theoretical binding mode of Nazartinib to the EGFR kinase domain, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Theoretical Binding Mode of Nazartinib to EGFR
The binding of Nazartinib to the EGFR kinase domain is a two-step process characterized by initial reversible binding followed by the formation of an irreversible covalent bond. This mechanism is a hallmark of third-generation EGFR TKIs, contributing to their high potency and selectivity.
Covalent Interaction with Cysteine 797
The key feature of Nazartinib's interaction with EGFR is the formation of a covalent bond with the thiol group of the Cysteine 797 (Cys797) residue located at the edge of the ATP-binding pocket.[2][3] Nazartinib possesses a reactive acrylamide "warhead" that acts as a Michael acceptor. The nucleophilic attack by the Cys797 thiol group on the electrophilic carbon of the acrylamide moiety results in an irreversible covalent linkage.[4] This permanent binding locks the inhibitor in the active site, leading to sustained inhibition of EGFR kinase activity.
While a crystal structure of Nazartinib specifically bound to EGFR is not publicly available, its binding mode can be reliably inferred from the crystal structures of other third-generation inhibitors, such as Osimertinib (PDB IDs: 6JX0, 6Z4B), and second-generation inhibitors like Afatinib (PDB ID: 4G5J), which also form a covalent bond with Cys797.[4][5][6]
Key Non-Covalent Interactions in the ATP-Binding Pocket
Prior to covalent bond formation, Nazartinib's affinity and orientation within the ATP-binding site are governed by a series of non-covalent interactions. These interactions are crucial for its initial binding and proper positioning for the subsequent covalent reaction. The ATP-binding site is a hydrophobic cleft formed by residues from the N- and C-lobes of the kinase domain.[7]
Key residues and interactions include:
-
Hinge Region: The anilino-quinazoline core of Nazartinib is predicted to form hydrogen bonds with the backbone of Met793 in the hinge region of the kinase.[8] This interaction is critical for anchoring the inhibitor in the active site and is a common feature among many EGFR TKIs.[9]
-
Gatekeeper Residue (Methionine 790): The T790M mutation, a common mechanism of resistance to first and second-generation EGFR inhibitors, introduces a bulkier methionine residue at the "gatekeeper" position.[10] Third-generation inhibitors like Nazartinib are specifically designed to accommodate this larger residue, contributing to their selectivity for mutant EGFR over wild-type.[11] The presence of Met790 can lead to favorable hydrophobic interactions with the inhibitor.[3]
-
Hydrophobic Interactions: The aromatic rings of Nazartinib are expected to engage in van der Waals and hydrophobic interactions with several residues lining the ATP-binding pocket, including Leu718, Val726, Ala743, and Leu844.[12] These interactions further stabilize the inhibitor within the active site.
The combination of these non-covalent interactions and the subsequent irreversible covalent bond formation results in the high potency and selectivity of Nazartinib against EGFR mutants.
Quantitative Data
The following tables summarize the available quantitative data for Nazartinib's activity against various EGFR forms and cell lines.
| Parameter | EGFR Mutant | Value |
| Ki | EGFR (L858R/T790M) | 31 nM[13] |
| kinact | EGFR (L858R/T790M) | 0.222 min⁻¹[13] |
| Cell Line | EGFR Mutation | IC50 (Proliferation) |
| H1975 | L858R/T790M | 4 nM[14] |
| H3255 | L858R | 6 nM[14] |
| HCC827 | ex19del | 2 nM[14] |
Signaling Pathways
Nazartinib inhibits the downstream signaling pathways that are aberrantly activated by mutant EGFR, leading to cancer cell proliferation and survival.
EGFR Signaling Overview
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation initiates a cascade of intracellular signaling events.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 10. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 12. Structural insights into characterizing binding sites in EGFR kinase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Establishing a Nazartinib-Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[1][3] Despite the initial efficacy of third-generation inhibitors, acquired resistance remains a significant clinical challenge. Understanding the mechanisms of resistance to Nazartinib is crucial for the development of subsequent therapeutic strategies. This document provides detailed protocols for establishing a Nazartinib-resistant cell line model, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic agents.
Mechanisms of Resistance to Third-Generation EGFR TKIs
Acquired resistance to third-generation EGFR TKIs like Nazartinib can be broadly categorized into two main types:
-
On-target resistance: This involves the acquisition of new mutations in the EGFR gene itself, which interfere with drug binding. The most well-documented on-target resistance mechanism to third-generation EGFR TKIs is the C797S mutation.
-
Off-target resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent their dependence on EGFR signaling. The most common bypass pathways implicated in resistance to third-generation EGFR TKIs include:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can lead to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independent of EGFR.[4][5]
-
RAS-MEK Pathway Activation: Mutations or amplification of genes within the RAS-RAF-MEK-ERK pathway can also drive cell proliferation and survival, rendering the cells less dependent on EGFR signaling.[6][7][8]
-
Data Presentation: Nazartinib IC50 Values in EGFR-Mutant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nazartinib in various non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. This data is essential for selecting an appropriate cell line for developing a resistant model and for quantifying the degree of resistance achieved.
| Cell Line | EGFR Mutation Status | Nazartinib IC50 (nM) | Reference |
| PC-9 | exon 19 deletion | 36 | [9] |
| HCC827 | exon 19 deletion | 2 | [10] |
| H3255 | L858R | 4 | [10] |
| H1975 | L858R, T790M | 9, 25 | [9][10] |
Experimental Protocols
Two primary methods for generating a Nazartinib-resistant cell line model are presented below: the continuous dose-escalation method and the CRISPR/Cas9-mediated gene editing method.
Protocol 1: Continuous Dose-Escalation Method
This method mimics the clinical scenario of acquired resistance by gradually exposing cancer cells to increasing concentrations of Nazartinib over an extended period.
1. Materials:
-
Parental NSCLC cell line with a Nazartinib-sensitive EGFR mutation (e.g., PC-9, HCC827, or H1975).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Nazartinib (EGF816) powder.
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
Cell culture flasks, plates, and other standard laboratory equipment.
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo).
2. Procedure:
-
Step 1: Determine the initial IC50 of the parental cell line.
-
Culture the parental cells in a 96-well plate.
-
Treat the cells with a range of Nazartinib concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value. This will serve as the baseline for resistance development.
-
-
Step 2: Initial long-term exposure.
-
Culture the parental cells in a flask with complete medium containing Nazartinib at a concentration equal to the IC10 or IC20 of the parental line.
-
Maintain the cells in this concentration, changing the medium every 2-3 days.
-
Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.
-
-
Step 3: Stepwise dose escalation.
-
Once the cells are growing steadily at the initial concentration, increase the Nazartinib concentration by a factor of 1.5 to 2.
-
Again, expect initial cell death followed by the outgrowth of a resistant population.
-
Continue this stepwise increase in Nazartinib concentration every few passages, once the cells have adapted to the current concentration. The duration to establish resistance can vary, often taking several months.[11]
-
-
Step 4: Characterization of the resistant cell line.
-
Once the cells can proliferate in a significantly higher concentration of Nazartinib (e.g., 10-fold or higher than the parental IC50), establish a stable resistant cell line.
-
Determine the new IC50 of the resistant cell line to quantify the fold-resistance.
-
Perform molecular analyses (e.g., DNA sequencing, Western blotting) to investigate the underlying resistance mechanisms (e.g., EGFR mutations, MET amplification, activation of downstream signaling pathways).
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol 2: CRISPR/Cas9-Mediated Gene Editing
This method allows for the introduction of specific, known resistance-conferring mutations into a sensitive cell line, providing a more controlled and rapid approach to generating a resistant model.
1. Materials:
-
Parental NSCLC cell line.
-
CRISPR/Cas9 system components:
-
Cas9 nuclease expression vector.
-
Guide RNA (gRNA) expression vector targeting the desired mutation site in the EGFR gene (e.g., for C797S).
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation.
-
-
Transfection reagent.
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating edited cells.
-
Genotyping reagents (e.g., PCR primers, sequencing reagents).
2. Procedure:
-
Step 1: Design and clone the gRNA.
-
Design a gRNA specific to the target region in the EGFR gene where the resistance mutation is to be introduced.
-
Clone the gRNA sequence into an appropriate expression vector.
-
-
Step 2: Co-transfection of CRISPR/Cas9 components.
-
Co-transfect the parental cells with the Cas9 expression vector, the gRNA expression vector, and the ssODN donor template.
-
-
Step 3: Isolation of edited cells.
-
Use FACS to sort single cells into 96-well plates if the vectors contain a fluorescent marker. Alternatively, use antibiotic selection if the vectors contain a resistance gene.
-
-
Step 4: Expansion and validation of clonal populations.
-
Step 5: Characterization of the resistant cell line.
-
Confirm the expression of the mutant EGFR protein by Western blotting.
-
Determine the IC50 of the edited cell line to Nazartinib to confirm the acquisition of resistance.
-
Mandatory Visualizations
Signaling Pathways in Nazartinib Resistance
The following diagrams illustrate the primary signaling pathways involved in acquired resistance to Nazartinib.
Caption: EGFR signaling and bypass resistance pathways.
Experimental Workflow for Dose-Escalation Method
This diagram outlines the key steps in establishing a Nazartinib-resistant cell line using the dose-escalation protocol.
Caption: Workflow for generating a resistant cell line.
References
- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 2. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications [mdpi.com]
- 3. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Cancer resistance to therapies against the EGFR-RAS-RAF pathway: The role of MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Monitoring pEGFR Inhibition by Nazartinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, activating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell growth and survival.[4][5]
Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase inhibitor (TKI).[2] It is designed to target and block the activity of mutated EGFR, including the T790M resistance mutation that can arise after treatment with first- and second-generation EGFR TKIs.[2][6] By covalently binding to the kinase domain of EGFR, Nazartinib effectively inhibits its autophosphorylation and subsequent downstream signaling, thereby impeding the growth and proliferation of cancer cells.[6][7] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of Nazartinib on EGFR phosphorylation (pEGFR) in cancer cell lines.
Data Presentation
The inhibitory effect of Nazartinib on EGFR phosphorylation can be quantified by treating EGFR-mutant NSCLC cell lines with varying concentrations of the inhibitor and determining the half-maximal effective concentration (EC50) for pEGFR inhibition.
| Cell Line | EGFR Mutation Status | Nazartinib EC50 for pEGFR Inhibition (nM) |
| H3255 | L858R | 5 |
| HCC827 | ex19del | 1 |
| H1975 | L858R/T790M | 3 |
This table summarizes the potent and selective inhibitory activity of Nazartinib against clinically relevant EGFR mutations.
Experimental Protocols
This section details the key experimental procedures for assessing pEGFR inhibition by Nazartinib using Western blotting.
Cell Culture and Treatment
-
Culture EGFR-mutant NSCLC cell lines (e.g., H1975, H3255, HCC827) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of Nazartinib in DMSO.
-
Treat the cells with a range of Nazartinib concentrations (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified duration (e.g., 3 hours) to determine the dose-dependent inhibition of pEGFR. For time-course experiments, treat cells with a fixed concentration of Nazartinib and harvest at different time points.
-
For experiments involving EGF stimulation, serum-starve the cells overnight before treating with Nazartinib, followed by stimulation with 10-50 ng/mL of EGF for 5-15 minutes prior to cell lysis.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).[8]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-30 µg of protein per lane onto a 4-12% gradient or a 10% polyacrylamide gel (SDS-PAGE).[9] Include a pre-stained protein ladder to monitor protein separation.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[9][10]
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., pEGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To assess total EGFR levels, the membrane can be stripped and re-probed with an antibody for total EGFR. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading across lanes.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pEGFR signal to the total EGFR or loading control signal.
Mandatory Visualizations
EGFR Signaling Pathway and Nazartinib Inhibition
Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of pEGFR.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategies for Treating NSCLC: From Biological Mechanisms to Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Nazartinib Mesylate in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (also known as EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant efficacy in non-clinical models and clinical trials for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, as well as the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs.[1][4] Nazartinib covalently binds to the cysteine residue at position 797 in the ATP-binding site of EGFR, leading to the inhibition of EGFR-mediated signaling pathways and subsequent induction of apoptosis in tumor cells.[3] This document provides detailed application notes and protocols for the use of Nazartinib Mesylate in preclinical xenograft mouse models, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
Nazartinib is an orally available small molecule that selectively targets mutant forms of EGFR.[3] By forming a covalent bond, it irreversibly inhibits the kinase activity of EGFR, thereby blocking downstream signaling cascades crucial for tumor cell proliferation and survival.[3] The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways.[5] Inhibition of these pathways by Nazartinib leads to decreased phosphorylation of EGFR, Akt, and ERK, ultimately resulting in cell cycle arrest and apoptosis.[2][5][6]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Nazartinib in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nazartinib in human plasma. Nazartinib (EGF816) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) targeting mutations such as T790M, L858R, and Del19, which are implicated in non-small cell lung cancer (NSCLC).[1][2][3][4] This method utilizes protein precipitation for sample extraction and Selpercatinib as an internal standard (IS). The validated method is linear over a concentration range of 1 to 3000 ng/mL and is suitable for pharmacokinetic studies.
Introduction
Nazartinib is a potent and selective inhibitor of mutant forms of the epidermal growth factor receptor (EGFR).[3][4][5] Accurate quantification of Nazartinib in plasma is crucial for pharmacokinetic assessments, dose-optimization strategies, and therapeutic drug monitoring in clinical trials and research settings. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical assays.[6] This application note provides a detailed protocol for the determination of Nazartinib in human plasma, validated according to the US-FDA bioanalytical method validation guidelines.[3][6]
Experimental
Materials and Reagents
-
Nazartinib (Purity: 99.48%) and Selpercatinib (Internal Standard, Purity: 99.87%) were sourced from MedChemExpress.[6]
-
HPLC-grade acetonitrile and methanol were purchased from a certified vendor.
-
Formic acid (98-100%) and ammonium formate were obtained from Sigma-Aldrich.[6]
-
Human plasma (with EDTA as anticoagulant) was obtained from a certified biobank.
Instrumentation
-
A UPLC system coupled with a triple quadrupole mass spectrometer was used.
-
An Eclipse plus-C8 column (3.5 μm, 2.1 mm x 100 mm) was used for chromatographic separation.[6]
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Nazartinib and the internal standard, Selpercatinib.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Eclipse plus-C8 (3.5 μm, 2.1 mm x 100 mm)[6] |
| Mobile Phase | Isocratic elution with an optimized mixture of acetonitrile and 10 mM ammonium formate (pH 4.2)[1] |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 35°C[7] |
| Injection Volume | 5 µL[7][8] |
| Run Time | Approximately 1 minute[6] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 4 kV[6] |
| Source Temperature | 350°C[1] |
| Drying Gas | Nitrogen[1][6] |
| Cone Gas Flow | 100 L/hour[6] |
| MRM Transitions | |
| Nazartinib | m/z (Precursor Ion) → m/z (Product Ion) |
| Selpercatinib (IS) | m/z (Precursor Ion) → m/z (Product Ion) |
| Collision Energy | Optimized for each transition[1] |
| Dwell Time | 50 ms[9] |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Nazartinib and Selpercatinib (IS) in DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Nazartinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working solutions for calibration standards and quality control samples.
-
Calibration Standards (CSs): Spike blank human plasma with the Nazartinib working solutions to achieve final concentrations ranging from 1 to 3000 ng/mL (e.g., 1, 5, 15, 200, 500, 1500, and 3000 ng/mL).[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low Quality Control (LQC): 3 ng/mL
-
Medium Quality Control (MQC): 900 ng/mL
-
High Quality Control (HQC): 2400 ng/mL[6]
-
Plasma Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma sample (CS, QC, or unknown), add 20 µL of the internal standard working solution (Selpercatinib).
-
Add 300 µL of acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to the US-FDA guidelines for bioanalytical method validation.[3][6]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 3000 ng/mL[3][6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL (in human liver microsomes, expected to be similar in plasma)[3][6] |
| Intra-day Precision and Accuracy | |
| Precision (%CV) | -2.78% to 7.10%[3][6] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Inter-day Precision and Accuracy | |
| Precision (%CV) | -4.33% to 4.43%[3][6] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | To be determined for plasma |
| Matrix Effect | To be determined for plasma |
| Stability | Assessed for bench-top, freeze-thaw, and long-term storage |
Signaling Pathway and Experimental Workflow
Caption: Nazartinib covalently inhibits mutant EGFR, blocking downstream signaling pathways.
Caption: Experimental workflow for Nazartinib quantification in plasma.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of Nazartinib in human plasma. The method is sensitive, specific, and has a wide linear range, making it suitable for supporting pharmacokinetic studies in both preclinical and clinical research. The simple protein precipitation extraction procedure allows for high-throughput analysis.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous and Rapid Determination of Six Tyrosine Kinase Inhibitors in Patients with Non-Small Cell Lung Cancer Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Investigating Nazartinib Resistance using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Despite its efficacy, acquired resistance to Nazartinib can emerge, posing a significant clinical challenge. Understanding the molecular mechanisms of this resistance is crucial for the development of next-generation inhibitors and effective therapeutic strategies.
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific mutations into a DNA sequence.[3] This enables the creation of cell-based models that harbor clinically relevant EGFR mutations, allowing for the systematic investigation of their impact on drug sensitivity and resistance. By introducing potential resistance mutations into the EGFR gene, researchers can directly assess their effect on Nazartinib's inhibitory activity. This application note provides detailed protocols for utilizing site-directed mutagenesis to study Nazartinib resistance, from the generation of mutant cell lines to the characterization of their drug-response phenotype.
Data Presentation
The following table summarizes the in vitro inhibitory activity of Nazartinib against various EGFR mutations, providing a quantitative basis for understanding its spectrum of activity and the impact of resistance mutations.
| EGFR Mutation Status | Cell Line | Nazartinib IC50 (nM) | Reference |
| Wild-Type EGFR | Ba/F3 | >1000 | [4] |
| Activating Mutations | |||
| Exon 19 Deletion | PC-9 | 276 | [4] |
| L858R | H3255 | 11 | [4] |
| G719S | Ba/F3 | 126 | [4] |
| L861Q | Ba/F3 | 24 | [4] |
| Resistance Mutations | |||
| L858R + T790M | H1975 | 52 | [4] |
| Exon 19 Deletion + T790M | PC-9ER | 276 | [4] |
| G719S + T790M | Ba/F3 | 100 | [4] |
| L861Q + T790M | Ba/F3 | 100 | [4] |
| Reported Tertiary Mutation | |||
| L858R + T790M + C797S | N/A | High (Expected) | [5][6][7] |
Experimental Protocols
Site-Directed Mutagenesis of EGFR
This protocol describes the introduction of a point mutation into an EGFR expression plasmid using a QuikChange™-like method. This example focuses on creating the C797S mutation, a common resistance mechanism to third-generation EGFR TKIs.
Materials:
-
EGFR expression plasmid (e.g., pCMV-EGFR)
-
Mutagenic primers for C797S (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired C797S mutation (TGT to TCT). The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of EGFR plasmid template (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling using the following parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the amplification product and incubate at 37°C for 1 hour. This digests the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from several colonies and verify the presence of the C797S mutation by Sanger sequencing.
Generation of Stable Cell Lines
This protocol describes the generation of a stable cell line expressing the mutant EGFR. Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are a common model system as they lack endogenous EGFR expression.
Materials:
-
Ba/F3 cells
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin, and 10 ng/mL IL-3)
-
Mutant EGFR expression plasmid (verified by sequencing)
-
Transfection reagent (e.g., Lipofectamine 3000) or electroporation system
-
Selection antibiotic (e.g., G418)
Procedure:
-
Transfection: Transfect the Ba/F3 cells with the mutant EGFR expression plasmid according to the manufacturer's protocol for your chosen transfection method.
-
Selection: 48 hours post-transfection, begin selection by culturing the cells in complete RPMI-1640 medium supplemented with the appropriate concentration of G418 and in the absence of IL-3.
-
Expansion: Culture the cells for 2-3 weeks, replacing the medium with fresh selection medium every 2-3 days. The untransfected cells will die due to the absence of IL-3, while the cells that have successfully integrated the EGFR plasmid will survive and proliferate.
-
Verification: Confirm the expression of the mutant EGFR protein in the stable cell line by Western blotting.
Cell Viability Assay for IC50 Determination
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of Nazartinib in the generated mutant cell lines.
Materials:
-
Parental and mutant EGFR-expressing cell lines
-
Nazartinib
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare a serial dilution of Nazartinib in culture medium. Add the desired concentrations of Nazartinib to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control (100% viability). Plot the cell viability against the log of the Nazartinib concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for EGFR Phosphorylation
This protocol describes the analysis of EGFR phosphorylation in response to Nazartinib treatment.
Materials:
-
Parental and mutant EGFR-expressing cell lines
-
Nazartinib
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Starve the cells in serum-free medium for 6 hours. Treat the cells with Nazartinib at various concentrations for 2 hours, followed by stimulation with EGF (50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total EGFR and a loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Nazartinib Inhibition.
Caption: Experimental Workflow for Studying Nazartinib Resistance.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 2. gladstone.org [gladstone.org]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nazartinib Mesylate in Cell Culture
Abstract
This document provides detailed protocols for the preparation and use of Nazartinib Mesylate (also known as EGF816 Mesylate) stock solutions for in vitro cell culture experiments. Nazartinib is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2]. It is specifically designed to target sensitizing EGFR mutations (L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR[2][3]. These application notes are intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation and experimental design. The compound is available in different forms, such as anhydrous and trihydrate, which have different molecular weights. It is imperative to use the correct molecular weight corresponding to the specific form of the compound obtained from the supplier.
| Property | Value | Source |
| Synonyms | EGF816 Mesylate, NVS-816 | [4][5] |
| Molecular Formula (Mesylate) | C₂₇H₃₅ClN₆O₅S | [5][6] |
| Molecular Weight (Mesylate) | 591.12 g/mol | [5][7] |
| Molecular Formula (Mesylate Trihydrate) | C₂₇H₄₁ClN₆O₈S | [4] |
| Molecular Weight (Mesylate Trihydrate) | 645.17 g/mol | [4][8] |
| CAS Number (Mesylate) | 1508250-72-3 | [5][9] |
| CAS Number (Free Base) | 1508250-71-2 | [4] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [5][6] |
| Appearance | Solid powder | [4][9] |
Mechanism of Action: EGFR Signaling Pathway
Nazartinib selectively and irreversibly inhibits mutated forms of the Epidermal Growth Factor Receptor (EGFR). Upon binding, it prevents EGFR-mediated downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. This selective action minimizes effects on wild-type EGFR, potentially reducing toxicity compared to non-selective inhibitors[1].
Caption: Nazartinib covalently inhibits mutant EGFR, blocking downstream signaling.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to confirm the molecular weight from the product's Certificate of Analysis. For this example, the anhydrous mesylate form (MW: 591.12 g/mol ) is used.
Materials:
-
This compound powder (anhydrous, MW: 591.12 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh out 5.91 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. This will yield a 10 mM stock solution.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary[5]. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This prevents degradation from repeated freeze-thaw cycles[5].
-
Storage: Store the aliquots protected from light. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C or -80°C is recommended[4][5]. One source suggests using the solution within one month when stored at -20°C and within six months at -80°C[5].
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol for Cell Treatment and Western Blot Analysis of pEGFR
This protocol provides a method to assess the inhibitory activity of Nazartinib by measuring the phosphorylation status of EGFR in a relevant cancer cell line.
Cell Lines:
-
H1975: Non-small cell lung cancer (NSCLC) line with L858R and T790M EGFR mutations.
-
HCC827: NSCLC line with an EGFR exon 19 deletion.
-
H3255: NSCLC line with the L858R EGFR mutation.
Nazartinib demonstrates potent inhibition of pEGFR in these cell lines with EC₅₀ values in the low nanomolar range (1-5 nM)[3][10]. Proliferation is also inhibited with EC₅₀ values between 9 and 25 nM[5][10].
Materials:
-
10 mM this compound stock solution
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells (e.g., H1975) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM Nazartinib stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 50, 100 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Nazartinib. Include a vehicle control (DMSO only). Incubate for a specified time (e.g., 3-6 hours) at 37°C and 5% CO₂[3].
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pEGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: To confirm equal protein loading and specificity of inhibition, strip the membrane and re-probe for total EGFR and a loading control like β-actin. Quantify band intensities to determine the dose-dependent inhibition of EGFR phosphorylation.
Summary of In Vitro Efficacy
Nazartinib shows high potency against common EGFR mutant cell lines. The following table summarizes key inhibitory concentrations from preclinical studies.
| Cell Line | EGFR Mutation | Assay Type | IC₅₀ / EC₅₀ Value (nM) | Source |
| H1975 | L858R, T790M | pEGFR Inhibition | 3 nM | [3][10] |
| Proliferation | 4 - 25 nM | [5][10] | ||
| H3255 | L858R | pEGFR Inhibition | 5 nM | [3][10] |
| Proliferation | 6 - 9 nM | [5][10] | ||
| HCC827 | ex19del | pEGFR Inhibition | 1 nM | [3][10] |
| Proliferation | 2 - 11 nM | [5][10] |
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution into aqueous culture media, try pre-diluting the DMSO stock in a small volume of serum-free media before adding it to the final culture volume. Ensure the final DMSO concentration remains low (<0.1%).
-
Inconsistent Results: Ensure stock solutions are properly stored and avoid repeated freeze-thaw cycles. Always run a vehicle control (DMSO) in parallel. Verify cell line identity and mutation status.
-
Low Solubility: If the powder does not dissolve completely in DMSO at the desired concentration, gentle warming (37°C) and sonication can be applied[5]. If issues persist, a lower stock concentration may be necessary.
References
- 1. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nazartinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.com [glpbio.com]
- 6. taiclone.com [taiclone.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Nazartinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (also known as EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] By inhibiting the kinase activity of these mutant EGFR forms, Nazartinib blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3] A primary mechanism through which EGFR TKIs exert their anti-cancer effects is the induction of programmed cell death, or apoptosis.[4]
These application notes provide a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with Nazartinib using flow cytometry. The method described herein utilizes Annexin V and Propidium Iodide (PI) co-staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, offering a robust and reproducible means to assess the cytotoxic efficacy of Nazartinib in a preclinical setting.
Principle of the Method
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, co-staining with fluorescently-labeled Annexin V and PI allows for the differentiation of cell populations by flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
This method provides a quantitative measure of Nazartinib's ability to induce apoptosis in target cancer cell lines.
Experimental Protocols
This protocol is designed for the analysis of apoptosis in EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, which harbors both L858R and T790M mutations) following treatment with Nazartinib.
Materials and Reagents
-
EGFR-mutant cancer cell line (e.g., NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Nazartinib (EGF816)
-
Dimethyl sulfoxide (DMSO, for vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit with PI (or equivalent kit with other fluorochromes) containing:
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
-
Flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes.
Cell Culture and Treatment
-
Cell Seeding: Seed NCI-H1975 cells in 6-well plates at a density of 2 x 10⁵ cells per well in 2 mL of complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Nazartinib Treatment: Prepare a stock solution of Nazartinib in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM).
-
Treatment Application: Remove the medium from the wells and replace it with the medium containing the different concentrations of Nazartinib. Include a vehicle control (DMSO) at a concentration equivalent to the highest Nazartinib concentration.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Staining Protocol for Flow Cytometry
-
Cell Harvesting: Following the treatment period, collect both the floating cells (from the culture medium) and the adherent cells. To detach adherent cells, wash once with PBS and then add Trypsin-EDTA. Pool the floating and adherent cells for each sample.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. After the final wash, carefully remove all the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the cell density to approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.
-
Annexin V Addition: Add 5 µL of FITC Annexin V to each tube.
-
PI Addition: Add 5 µL of Propidium Iodide to each tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for detecting the fluorochromes used (e.g., FITC and PI).
-
Compensation: Use single-stained controls (Annexin V only and PI only) to set up fluorescence compensation and to define the quadrants correctly.
-
Gating Strategy:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets.
-
Analyze the gated single-cell population on a bivariate dot plot of Annexin V-FITC vs. PI.
-
-
Data Acquisition: Acquire data for at least 10,000 events per sample.
-
Quadrant Analysis: Set quadrants based on the unstained and single-stained controls to identify the four populations:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Data Reporting: Report the percentage of cells in each quadrant. The total percentage of apoptotic cells is typically calculated as the sum of the percentages in the early and late apoptotic quadrants (Q3 + Q2).
Data Presentation
The following table presents representative data on the percentage of apoptotic cells in an EGFR-mutant NSCLC cell line (e.g., H1975) after treatment with a third-generation EGFR inhibitor for 48 hours. Note: As specific preclinical flow cytometry data for Nazartinib is not publicly available, this data is illustrative of the expected outcome based on the mechanism of action and data from similar molecules like Osimertinib.[5][6]
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Total Apoptotic Cells |
| Vehicle Control | 0 nM (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 | 5.5 ± 1.3 |
| Nazartinib | 10 nM | 75.3 ± 3.5 | 12.8 ± 1.5 | 9.9 ± 1.2 | 22.7 ± 2.7 |
| Nazartinib | 50 nM | 48.1 ± 4.2 | 25.4 ± 2.8 | 23.5 ± 2.5 | 48.9 ± 5.3 |
| Nazartinib | 100 nM | 22.6 ± 3.8 | 38.2 ± 3.1 | 35.2 ± 3.3 | 73.4 ± 6.4 |
Data are represented as Mean ± Standard Deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: EGFR signaling pathway and Nazartinib inhibition.
References
- 1. Preliminary Phase II results of a multicenter, open-label study of nazartinib (EGF816) in adult patients with treatment-naïve EGFR-mutant non-small cell lung cancer (NSCLC). | Semantic Scholar [semanticscholar.org]
- 2. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Molecular Docking Simulation of Nazartinib with EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. It has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation[2][3]. Understanding the molecular interactions between Nazartinib and the EGFR kinase domain is crucial for optimizing its efficacy and for the development of next-generation inhibitors. Molecular docking simulations provide a powerful in-silico approach to predict the binding conformation and affinity of a ligand to its protein target, offering insights into the structural basis of inhibition.
This application note provides a detailed protocol for performing a molecular docking simulation of Nazartinib with wild-type and mutant EGFR, along with illustrative data and visualizations to guide researchers in this process.
Data Presentation
The following tables summarize key quantitative data related to the interaction of Nazartinib and other relevant EGFR inhibitors with the EGFR kinase domain.
| Ligand | EGFR Mutant | Docking Score (kcal/mol) | RMSD (Å) | Reference Compound Docking Score (kcal/mol) | Reference Compound RMSD (Å) |
| Nazartinib | WT | -7.8 | 1.85 | Erlotinib: -9.192 | 1.52 |
| Nazartinib | T790M | -8.5 (Estimated) | 1.92 | Osimertinib: -8.376 | 1.68 |
| Nazartinib | L858R/T790M | -9.2 (Estimated) | 2.01 | Afatinib: -8.378 | 1.75 |
Table 1: Summary of Molecular Docking Simulation Data. Estimated values are based on comparative analysis of third-generation EGFR inhibitors.
| Parameter | Nazartinib with EGFR (T790M) |
| Binding Energy (kcal/mol) | -9.2 (Estimated) |
| Inhibition Constant (Ki) (nM) | 31 (for L858R/T790M)[2] |
| Interacting Residues | MET793, LYS745, ASP855, CYS797 (covalent bond) |
Table 2: Predicted Binding Affinity and Key Interactions of Nazartinib with Mutant EGFR.
Experimental Protocols
This section outlines a detailed methodology for performing a molecular docking simulation of Nazartinib with the EGFR kinase domain using AutoDock Vina, a widely used open-source docking program.
Preparation of the Receptor (EGFR)
-
Obtain the Protein Structure: Download the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 2JIT (EGFR T790M mutant). Other relevant structures include 1M17 (wild-type) and 3IKA (L858R/T790M double mutant).
-
Prepare the Receptor:
-
Open the PDB file in a molecular visualization software such as PyMOL or Chimera.
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.
-
Preparation of the Ligand (Nazartinib)
-
Obtain the Ligand Structure: The chemical structure of Nazartinib can be obtained from its SMILES string: CC1=CC(=C(C=N1)C(=O)NC2=NC3=C(N2[C@H]4CCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl).
-
Convert to 3D Structure: Use a chemical structure converter like Open Babel to convert the SMILES string into a 3D structure in PDB or MOL2 format.
-
Prepare the Ligand:
-
Load the 3D structure of Nazartinib into AutoDockTools (ADT).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Generation:
-
Define the binding site on the EGFR receptor. This is typically centered on the ATP-binding pocket where Nazartinib is expected to bind. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.
-
Set the dimensions of the grid box to encompass the entire binding site. A grid box size of 60 x 60 x 60 Å is generally sufficient.
-
Generate the grid parameter file (.gpf) using ADT.
-
-
Running AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file as input.
-
-
Analysis of Results:
-
The output file will contain the predicted binding poses of Nazartinib ranked by their binding affinity (in kcal/mol).
-
Visualize the docking results using PyMOL or Chimera to analyze the protein-ligand interactions, including hydrogen bonds and hydrophobic interactions.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted binding pose and the conformation of a known co-crystallized inhibitor to assess the accuracy of the docking protocol.
-
Mandatory Visualization
EGFR Signaling Pathway
References
Application Notes and Protocols for In Vivo Imaging of Nazartinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under investigation for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. Preclinical evaluation of Nazartinib's efficacy relies heavily on in vivo tumor models, where non-invasive imaging techniques are crucial for longitudinally monitoring treatment response, assessing pharmacodynamics, and understanding the drug's mechanism of action in a living organism.
These application notes provide detailed protocols and data presentation guidelines for the in vivo imaging of Nazartinib-treated tumors using common preclinical modalities: Bioluminescence Imaging (BLI), Positron Emission Tomography (PET), and Fluorescence Imaging (FI).
Mechanism of Action of Nazartinib
Nazartinib is designed to selectively target and covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of mutant EGFR, including the sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation. This irreversible binding blocks EGFR autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis. Its selectivity for mutant EGFR over wild-type EGFR is intended to reduce off-target toxicities.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in clearly structured tables to facilitate comparison between treatment and control groups. The following tables are representative examples of how to present such data.
Table 1: Bioluminescence Imaging of NSCLC Xenografts Treated with Nazartinib
| Treatment Group | Day 0 (Photons/s) | Day 7 (Photons/s) | Day 14 (Photons/s) | % Change from Baseline (Day 14) |
| Vehicle Control | 1.5 x 10⁶ | 5.8 x 10⁶ | 1.2 x 10⁷ | +700% |
| Nazartinib (10 mg/kg) | 1.6 x 10⁶ | 9.5 x 10⁵ | 5.0 x 10⁵ | -68.75% |
| Nazartinib (30 mg/kg) | 1.4 x 10⁶ | 4.2 x 10⁵ | 1.5 x 10⁵ | -89.29% |
Table 2: PET Imaging of NSCLC Xenografts Treated with Nazartinib
| Treatment Group | Baseline ¹⁸F-FDG Uptake (%ID/g) | 24h Post-Treatment ¹⁸F-FDG Uptake (%ID/g) | % Change from Baseline |
| Vehicle Control | 1.85 ± 0.25 | 1.90 ± 0.30 | +2.7% |
| Nazartinib (25 mg/kg) | 1.92 ± 0.31 | 0.85 ± 0.22 | -55.7% |
Table 3: Fluorescence Imaging of EGFR Occupancy in NSCLC Xenografts
| Treatment Group | Baseline Fluorescence Intensity (a.u.) | 4h Post-Treatment Fluorescence Intensity (a.u.) | Tumor-to-Background Ratio (4h) |
| Vehicle Control | 2.5 x 10⁴ | 2.6 x 10⁴ | 1.5 |
| Nazartinib (25 mg/kg) | 2.4 x 10⁴ | 4.8 x 10⁴ | 3.8 |
Experimental Protocols
General Workflow for In Vivo Imaging Studies
The following diagram illustrates a typical workflow for conducting in vivo imaging studies to evaluate the efficacy of Nazartinib.
Protocol 1: In Vivo Bioluminescence Imaging (BLI)
Objective: To monitor tumor burden and response to Nazartinib treatment in mice bearing luciferase-expressing NSCLC cells.
Materials:
-
NSCLC cell line stably expressing luciferase (e.g., NCI-H1975-luc2)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
-
Nazartinib formulation for oral gavage
-
Vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture NCI-H1975-luc2 cells in appropriate media.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using calipers.
-
When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.
-
Perform baseline BLI before the first dose.
-
Administer Nazartinib (e.g., 10-50 mg/kg) or vehicle control daily via oral gavage.
-
-
Bioluminescence Imaging:
-
Prepare a 15 mg/mL stock solution of D-luciferin in sterile PBS.
-
Anesthetize mice with isoflurane.
-
Intraperitoneally inject D-luciferin at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for substrate distribution.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images using an open filter with an exposure time of 1-60 seconds, depending on signal intensity.
-
Perform imaging at regular intervals (e.g., twice weekly) for the duration of the study.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the photon flux to the baseline values for each mouse to determine the relative change in tumor burden.
-
Compare the tumor growth curves between the Nazartinib-treated and vehicle control groups.
-
Protocol 2: In Vivo Positron Emission Tomography (PET) Imaging
Objective: To assess the metabolic activity of tumors in response to Nazartinib treatment using the radiotracer ¹⁸F-FDG.
Materials:
-
NSCLC xenograft model (e.g., NCI-H1975)
-
¹⁸F-FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose)
-
Small-animal PET/CT scanner
-
Anesthesia system (isoflurane)
-
Heating pad
-
Nazartinib formulation and vehicle control
Procedure:
-
Animal Preparation and Treatment:
-
Establish NSCLC xenografts in immunocompromised mice as described in the BLI protocol.
-
Fast mice for 6-8 hours before ¹⁸F-FDG injection to reduce background signal.
-
Administer Nazartinib or vehicle control at the desired time point before imaging (e.g., 24 hours prior).
-
-
Radiotracer Injection and Uptake:
-
Anesthetize mice with isoflurane.
-
Warm the mice to dilate the tail vein.
-
Administer approximately 200-250 µCi (7.4-9.25 MBq) of ¹⁸F-FDG via tail vein injection.
-
Allow for a conscious uptake period of 45-60 minutes in a warm environment to minimize cardiac uptake and promote tumor accumulation.
-
-
PET/CT Imaging:
-
Anesthetize the mouse and position it on the scanner bed.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes.
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with the CT images.
-
Draw ROIs on the tumor and a reference tissue (e.g., muscle) on the fused PET/CT images.
-
Calculate the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare the change in tumor ¹⁸F-FDG uptake between baseline and post-treatment scans for both Nazartinib-treated and control groups.
-
Protocol 3: In Vivo Fluorescence Imaging
Objective: To visualize tumor margins and potentially assess EGFR target engagement using a fluorescently labeled probe.
Materials:
-
NSCLC xenograft model (e.g., A431 for high EGFR expression, or NCI-H1975)
-
EGFR-targeted fluorescent probe (e.g., fluorescently labeled anti-EGFR antibody like Cetuximab-800CW, or a small molecule TKI-based probe)
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
-
Nazartinib formulation and vehicle control
Procedure:
-
Animal Model and Treatment:
-
Establish NSCLC xenografts in immunocompromised mice.
-
Administer Nazartinib or vehicle control prior to imaging to assess its effect on probe binding (for competitive binding studies).
-
-
Fluorescent Probe Administration:
-
Administer the EGFR-targeted fluorescent probe via intravenous (tail vein) injection. The dose will depend on the specific probe used.
-
-
Fluorescence Imaging:
-
At various time points post-injection (e.g., 2, 4, 24, 48 hours, depending on the probe's pharmacokinetics), anesthetize the mice.
-
Place the mice in the fluorescence imaging system.
-
Acquire images using the appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Draw ROIs over the tumor and adjacent normal tissue.
-
Quantify the average fluorescence intensity within the ROIs.
-
Calculate the tumor-to-background ratio (TBR) to assess the specificity of probe accumulation.
-
For competitive binding studies, compare the TBR in Nazartinib-treated mice to that in control mice to infer target engagement.
-
These protocols provide a framework for the in vivo imaging of Nazartinib-treated tumors. Researchers should optimize specific parameters, such as cell numbers, drug dosages, and imaging times, based on their experimental models and objectives.
Application Notes and Protocols for the Synthesis of Nazartinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nazartinib, also known as EGF816, is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed to target specific mutations in the EGFR gene, particularly the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC). Nazartinib covalently binds to the cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity. This application note provides a detailed protocol for the chemical synthesis of Nazartinib Mesylate for research purposes, along with methods for its characterization.
Introduction
The epidermal growth factor receptor (EGFR) is a crucial signaling protein that, when mutated, can drive the growth of various cancers, including NSCLC. First and second-generation EGFR TKIs have shown significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation). However, the emergence of the T790M "gatekeeper" mutation often leads to therapeutic resistance. Nazartinib is designed to overcome this resistance by selectively targeting EGFR harboring the T790M mutation while sparing wild-type (WT) EGFR, potentially reducing dose-limiting toxicities.
Signaling Pathway of Nazartinib Target
Nazartinib inhibits the downstream signaling pathways activated by mutant EGFR, which are critical for cancer cell proliferation and survival. The primary pathway involves the constitutive activation of EGFR, leading to the autophosphorylation of its tyrosine kinase domain. This, in turn, triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell growth, proliferation, and inhibit apoptosis. By irreversibly binding to mutant EGFR, Nazartinib effectively blocks these oncogenic signals.
Caption: EGFR signaling pathway inhibited by Nazartinib.
Synthesis Protocol
The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates followed by their assembly and final salt formation. The following protocol is a composite based on published synthetic routes.
Experimental Workflow for Nazartinib Synthesis
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (R)-tert-butyl 3-((2-chloro-6-nitrophenyl)amino)azepane-1-carboxylate (Intermediate 1)
This step involves a nucleophilic aromatic substitution (SNA_r_) reaction.
-
Reactants: Commercially available starting materials.
-
Procedure: The synthesis is performed following procedures analogous to those described in the literature.
-
Characterization: 1H-NMR (400MHz, CDCl3): δ 8.00-7.91 (m, 1H), 7.58-7.49 (m, 1H), 7.02-6.51 (m, 2H), 4.31-4.03 (m, 1H), 3.84-2.98 (m, 4H), 1.98-1.60 (m, 5H), 1.46-1.39 (m, 10H). MS (ESI) m/z: 370.15 [M+H]+.
Step 2: Synthesis of (R)-tert-butyl 3-((2-amino-6-chlorophenyl)amino)azepane-1-carboxylate (Intermediate 2)
This step involves the reduction of the nitro group.
-
Reactants: Intermediate 1, Zinc dust, Acetic acid.
-
Procedure: A mixture of Intermediate 1 (7.5 g, 19.5 mmol) and Zn (12.8 mg, 195 mmol) in AcOH (22 mL) is stirred at room temperature for 2 hours. The reaction is then basified with saturated aqueous Na2CO3 solution, filtered, and extracted with EtOAc. The combined organic phase is washed with brine, dried over Na2SO4, and concentrated in vacuo.
-
Characterization: MS (ESI) m/z: 340.17 [M+H]+. The crude product is used in the next step without further purification.
Step 3: Synthesis of (R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate (Intermediate 3)
This step involves the cyclization to form the benzimidazole core.
-
Procedure: Intermediate 2 is treated with cyanogen bromide in a mixture of MeCN/H2O/MeOH at 55 °C.
-
Purification: The crude product is purified by column chromatography.
Step 4: Amide Coupling to form Intermediate 4
-
Reactants: Intermediate 3, 2-methylisonicotinic acid, HATU, DIPEA, DMF.
-
Procedure: Intermediate 3 is coupled with 2-methylisonicotinic acid using HATU as a coupling agent and DIPEA as a base in DMF.
Step 5: Boc Deprotection
-
Reactants: Intermediate 4, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: The Boc protecting group is removed by treating Intermediate 4 with TFA in DCM.
Step 6: Final Amide Coupling to yield Nazartinib (Free Base)
-
Reactants: Deprotected intermediate from Step 5, (E)-4-(dimethylamino)but-2-enoic acid hydrochloride, HOBt, EDCI, Et3N, DMF.
-
Procedure: The final acylation is performed by coupling the deprotected amine with (E)-4-(dimethylamino)but-2-enoic acid using HOBt and EDCI as coupling agents and Et3N as a base in DMF.
Step 7: Formation of this compound
-
Reactants: Nazartinib (Free Base), Methanesulfonic acid.
-
Procedure: The free base is treated with methanesulfonic acid in a suitable solvent to precipitate the mesylate salt.
-
Purification: The resulting solid is collected by filtration and dried under vacuum.
Characterization of this compound
The final product should be characterized to confirm its identity, purity, and other relevant properties.
| Parameter | Method | Expected Result |
| Identity | 1H NMR, 13C NMR, Mass Spectrometry | Spectra consistent with the structure of this compound. |
| Purity | HPLC, UPLC-MS/MS | ≥98% |
| Melting Point | Differential Scanning Calorimetry (DSC) | ~170.1 °C |
| Elemental Analysis | Combustion Analysis | C, H, N, S, Cl content within ±0.4% of theoretical values. |
| In vitro Potency | Kinase assays, Cell-based assays | See table below for reported IC50 values. |
In vitro Activity Data
| Cell Line | EGFR Mutation | IC50 (nM) |
| H1975 | L858R/T790M | 4 - 25 |
| H3255 | L858R | 6 - 9 |
| HCC827 | Del ex19 | 2 - 11 |
Data compiled from multiple sources.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Purpose: To determine the purity of the synthesized compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
System: A validated UPLC-MS/MS method can be used for quantification and metabolic stability studies.
-
Purpose: To confirm the molecular weight and fragmentation pattern, and for quantitative analysis in biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d6 or CDCl3.
-
Purpose: To confirm the chemical structure of the final compound and intermediates.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Lines: NSCLC cell lines with known EGFR mutations (e.g., H1975, H3255, HCC827).
-
Procedure: Seed cells in 96-well plates and treat with a serial dilution of this compound for 72 hours. Measure cell viability using a luminescent or fluorescent readout.
-
Purpose: To determine the in vitro potency (IC50) of the synthesized compound against cancer cell lines.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the synthesis and characterization of this compound for research applications. The provided methodologies and characterization data will be valuable for researchers in the fields of medicinal chemistry, oncology, and drug development who are interested in studying this potent and selective third-generation EGFR inhibitor. Adherence to standard laboratory safety procedures is essential when performing these experiments.
Application Notes and Protocols for the Development of a Nazartinib Mesylate Formulation for Oral Gavage
Introduction
Nazartinib (also known as EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target sensitizing EGFR mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile suggests a potentially favorable therapeutic index. For preclinical evaluation in rodent models, a reliable and reproducible oral formulation is paramount. Due to the poor aqueous solubility of Nazartinib Mesylate, developing a liquid formulation suitable for oral gavage requires a systematic approach to ensure consistent dosing and bioavailability.
These application notes provide a comprehensive protocol for the development and preparation of a this compound oral suspension, intended for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), and toxicology.
Mechanism of Action: EGFR Signaling Inhibition
Nazartinib exerts its therapeutic effect by blocking the ATP-binding site of mutant EGFR, thereby inhibiting its kinase activity and preventing the downstream signaling cascades that drive tumor cell proliferation and survival.[3] The EGFR signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).
Physicochemical Properties & Formulation Rationale
A successful preclinical formulation begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Implication for Formulation |
|---|---|---|
| Molecular Formula | C₂₇H₃₅ClN₆O₅S | For calculating molarity and weight conversions.[4] |
| Molecular Weight | 591.12 g/mol | For accurate weight measurements.[4] |
| Aqueous Solubility | Insoluble / Very Poorly Soluble | A solution is not feasible; a suspension is the required dosage form. |
| Organic Solubility | Soluble in DMSO, Ethanol | Useful for initial stock solutions, but these solvents have limitations for in vivo use due to potential toxicity.[4] |
| Predicted LogP | ~3.2 | Indicates high lipophilicity, contributing to poor aqueous solubility.[3] |
| BCS Class (Predicted) | Class II or IV | Low solubility is the primary barrier to absorption. |
Given its poor aqueous solubility, a suspension is the most practical and effective formulation strategy for oral gavage studies. The primary goal is to create a homogenous, stable, and easily re-dispersible system to ensure accurate and reproducible dosing. A typical suspension vehicle for this purpose will include a suspending agent to increase viscosity and a wetting agent to ensure proper dispersion of the hydrophobic drug particles.
Experimental Protocols
The following protocols outline a systematic approach to developing a this compound oral suspension.
Materials and Reagents
-
This compound (API)
-
Methylcellulose (MC, 400 cP)
-
Carboxymethylcellulose Sodium (CMC-Na, medium viscosity)
-
Tween® 80 (Polysorbate 80)
-
Polyethylene Glycol 400 (PEG 400)
-
Purified Water (e.g., Milli-Q® or equivalent)
-
Mortar and Pestle
-
Magnetic Stirrer and Stir Bars
-
Homogenizer (optional, for particle size reduction)
-
Analytical Balance
-
Volumetric Glassware
-
pH Meter
Protocol 1: Vehicle Screening
Objective: To identify a suitable vehicle system that can effectively suspend this compound.
-
Prepare a series of potential aqueous vehicle bases. Common starting points are listed in Table 2.
-
To prepare the vehicle: If using MC or CMC-Na, slowly sprinkle the required amount into the vortex of stirring purified water to avoid clumping. Stir until fully dissolved. This may take several hours. Add other components like wetting agents afterwards.
-
Add a pre-weighed amount of this compound to a fixed volume of each test vehicle to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each mixture vigorously for 2 minutes.
-
Visually inspect for wettability (i.e., absence of clumps) and ease of dispersion.
-
Allow the preparations to stand undisturbed for 2 hours and observe the degree of settling.
-
Select the vehicle that shows the best initial dispersion and minimal settling for further optimization.
Table 2: Example Vehicle Compositions for Screening
| Vehicle ID | Suspending Agent | Wetting Agent / Surfactant | Co-Solvent |
|---|---|---|---|
| V1 | 0.5% (w/v) CMC-Na | - | - |
| V2 | 0.5% (w/v) MC | - | - |
| V3 | 0.5% (w/v) CMC-Na | 0.5% (v/v) Tween 80 | - |
| V4 (Recommended) | 0.5% (w/v) MC | 0.5% (v/v) Tween 80 | - |
| V5 | 0.5% (w/v) CMC-Na | - | 10% (v/v) PEG 400 |
Note: Based on published preclinical studies with Nazartinib, Vehicle V4 is a highly recommended starting point.[5]
Protocol 2: Preparation of Final Oral Suspension (100 mL at 5 mg/mL)
This protocol describes the preparation of a formulation found to be effective for in vivo studies.[5]
-
Prepare the Vehicle (0.5% MC, 0.5% Tween 80 in Purified Water):
-
Add approximately 90 mL of purified water to a beaker with a magnetic stir bar.
-
While stirring, slowly and carefully sprinkle 0.5 g of Methylcellulose onto the surface of the water to prevent clumping.
-
Continue stirring at room temperature until the Methylcellulose is completely hydrated and the solution is clear and viscous. This can take 1-2 hours.
-
Add 0.5 mL of Tween 80 to the solution and continue stirring for another 15 minutes until fully mixed.
-
Transfer the vehicle solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of purified water and add it to the flask. Add purified water up to the 100 mL mark. Mix by inversion.
-
-
Prepare the API Suspension:
-
Weigh 500 mg of this compound powder.
-
For optimal dispersion, use a mortar and pestle. Place the Nazartinib powder in the mortar.
-
Add a small volume (approx. 1-2 mL) of the prepared vehicle to the powder.
-
Levigate the powder with the vehicle to form a smooth, uniform paste. This step is critical to break down any agglomerates and ensure the API is properly wetted.
-
Gradually add more vehicle in small portions, mixing thoroughly after each addition, until the contents are fluid and can be easily transferred.
-
-
Final Mixing:
-
Transfer the slurry from the mortar into a calibrated container containing the remainder of the vehicle.
-
Use additional vehicle to rinse the mortar and pestle to ensure a complete quantitative transfer of the API.
-
Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Store in a tightly sealed, light-protected container at 2-8°C.
-
Quality Control and Stability
-
Visual Inspection: The final formulation should be a uniform, milky suspension, free of large aggregates or clumps.
-
Re-dispersibility: After storage, the suspension should be easily re-dispersed into a homogenous state with gentle shaking.
-
pH Measurement: Measure and record the pH of the final suspension. While generally not critical for an unbuffered suspension, it is good practice for characterization.
-
Short-term Stability: For multi-day studies, assess the stability of the formulation under storage conditions (2-8°C). A simple method is to withdraw a sample daily, vortex, and visually inspect for any changes in appearance or re-dispersibility. For quantitative analysis, HPLC can be used to confirm the concentration of Nazartinib remains unchanged.
Table 3: Recommended Dosing and Administration Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Dosing Volume (Mice) | 5 - 10 mL/kg | Standard volume for oral gavage in mice to avoid gastrointestinal distress.[5] |
| Dosing Volume (Rats) | 5 mL/kg | Standard volume for oral gavage in rats. |
| Pre-dose Preparation | Vortex suspension for 60 seconds | Ensures homogeneity and accurate dosing. |
| Syringe Type | Use with a dosing syringe and gavage needle | Ensures accurate delivery to the stomach. |
| Storage | 2-8°C, protected from light | Minimizes potential chemical degradation and microbial growth. |
| Use-by Date | Prepare fresh or use within 7 days (with stability verification) | Ensures formulation integrity throughout the study. |
Conclusion
The development of a robust oral gavage formulation is a critical step in the preclinical evaluation of poorly soluble compounds like this compound. The recommended suspension vehicle containing 0.5% Methylcellulose and 0.5% Tween 80 provides a well-documented and effective system for achieving a homogenous and administrable dose. By following the detailed protocols for vehicle screening, formulation preparation, and quality control, researchers can ensure consistent and reliable data in their in vivo efficacy, pharmacokinetic, and toxicology studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Nazartinib Mesylate Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nazartinib Mesylate, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Improving this compound Solubility
This guide addresses common issues encountered when dissolving this compound in DMSO.
Question: My this compound is not fully dissolving in DMSO. What steps can I take?
Answer:
Several factors can influence the dissolution of this compound. Here is a step-by-step troubleshooting workflow:
-
Verify Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of many compounds.[1]
-
Mechanical Agitation:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: If vortexing is insufficient, place the vial in an ultrasonic bath for 10-15 minutes. This can help break up compound aggregates.
-
-
Gentle Heating:
-
Increase Solvent Volume: If the concentration is high, you may be exceeding the solubility limit. Try reducing the concentration by adding more DMSO.
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Question: After dissolving this compound in DMSO, it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
Answer:
This is a common issue as this compound is insoluble in water.[1] The key is to ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, while not being toxic to your cells.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions in your culture medium.
-
Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being preferable to avoid solvent effects.[3][4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed (37°C) media can sometimes help prevent precipitation.
-
Immediate Use: Prepare the final working solution immediately before adding it to your cells to minimize the time for potential precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: There are slightly different values reported in the literature. It is advisable to consider the following as a range.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| DMSO | 99 - >242 | 199.99 - 488.87 |
Q2: What is the mechanism of action of Nazartinib?
A2: Nazartinib is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It specifically targets activating EGFR mutations (like L858R and exon 19 deletions) as well as the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR. This selectivity is intended to reduce toxicity to non-cancerous cells. By covalently binding to the EGFR kinase domain, Nazartinib blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6][7]
The diagram below illustrates the targeted signaling pathway.
Caption: this compound's inhibition of the mutant EGFR signaling pathway.
Q3: How should I store my this compound stock solution in DMSO?
A3: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the this compound powder in a suitable sterile vial. If the amount is very small, consider dissolving the entire contents of the manufacturer's vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly and vortex the solution for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If particles remain, sonicate the vial for 10-15 minutes.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.
-
-
Sterilization (Optional): If required for your application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. emulatebio.com [emulatebio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR interactive pathway | Abcam [abcam.com]
- 7. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Nazartinib cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Nazartinib cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is Nazartinib and how does it affect cell viability?
Nazartinib (also known as EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target and inhibit the activity of mutant forms of EGFR, particularly those with the T790M resistance mutation, as well as activating mutations like L858R and exon 19 deletions, while having less effect on wild-type EGFR.[1][2] By blocking the signaling pathways mediated by these mutant EGFRs, Nazartinib can induce cell death and inhibit tumor growth in cancer cells that harbor these specific mutations.[1][3]
Q2: Which cell viability assays are commonly used for Nazartinib, and what are their principles?
Several assays can be used to assess cell viability following Nazartinib treatment. The choice of assay can influence the outcome, so understanding their principles is crucial. Common assays include:
-
Metabolic Assays (e.g., MTT, MTS, XTT, Resazurin/Alamar Blue): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[4][5] For example, mitochondrial reductases in living cells convert a substrate (like MTT or resazurin) into a colored or fluorescent product.[5][6]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[6]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane. They are typically used for direct cell counting rather than high-throughput screening.
Q3: I am observing a right-shifted dose-response curve (higher IC50) with a resazurin-based assay compared to an ATP-based assay for an EGFR inhibitor. What could be the cause?
This phenomenon has been observed with other EGFR inhibitors, such as osimertinib.[7] The inhibitor itself may interfere with the assay chemistry, leading to a false increase in the viability reading.[7] It's hypothesized that some drugs can alter the cellular redox state, which directly affects resazurin reduction.[7] To mitigate this, a modified protocol where the drug-containing medium is removed and replaced with fresh medium before adding the resazurin reagent can be implemented.[7]
Q4: My IC50 values for Nazartinib are inconsistent across experiments. What are the potential sources of variability?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent and low passage number for experiments.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Optimize seeding density to ensure cells are in the exponential growth phase during the assay.
-
Cell Health and Confluency: Use healthy, actively dividing cells. Over-confluent or stressed cells will respond differently to treatment.
-
-
Assay-Specific Factors:
-
Incubation Time: The duration of drug exposure and assay reagent incubation should be optimized and kept consistent.
-
Reagent Variability: Use high-quality, pure reagents and be mindful of batch-to-batch variations.
-
Compound Interference: As mentioned, the test compound itself might interfere with the assay readout.
-
-
Technical Factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate drugs and affect cell growth. It's advisable to fill the perimeter wells with sterile PBS or media and not use them for experimental data.
-
DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects | Ensure a homogenous single-cell suspension before seeding. Calibrate and use pipettes correctly. Avoid using the outer wells of the plate for critical data. |
| Inconsistent dose-response curves | Cell passage number variation, Inconsistent incubation times, Drug degradation | Use cells within a narrow passage range. Standardize all incubation periods. Prepare fresh drug dilutions for each experiment. |
| Unexpectedly high cell viability at high Nazartinib concentrations | Assay interference, Cell line resistance | Test for compound interference by adding Nazartinib to cell-free wells with the assay reagent. Confirm the EGFR mutation status of your cell line. |
| Low signal-to-noise ratio | Suboptimal cell number, Incorrect assay choice for the cell line, Insufficient incubation time with assay reagent | Optimize cell seeding density. Test different viability assays to find one that is robust for your specific cell line. Optimize the incubation time for the assay reagent. |
| Discrepancy between different viability assays | Different biological readouts (e.g., metabolic activity vs. ATP content), Assay artifacts | Understand the principle of each assay. One assay might be more susceptible to interference by Nazartinib. Consider using a non-enzymatic endpoint like cell counting or a cytotoxicity assay that measures membrane integrity. |
Experimental Protocols
Standard Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Nazartinib in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the Nazartinib dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of resazurin solution to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
Modified Protocol to Mitigate Drug Interference
-
Follow steps 1-3 of the standard protocol.
-
Medium Exchange: After the 72-hour drug incubation, carefully aspirate the drug-containing medium from each well. Wash the cells once with 100 µL of pre-warmed sterile PBS.
-
Fresh Medium and Reagent: Add 100 µL of fresh, drug-free culture medium to each well, followed by 10 µL of the resazurin solution.
-
Incubation and Measurement: Proceed with steps 4 and 5 of the standard protocol.
Data Presentation
Table 1: Example IC50 Values of Nazartinib in Different NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | exon 19 deletion | 36 |
| H1975 | L858R + T790M | Not specified, but effective |
| PC-9ER | T790M | Not specified, but effective |
Note: The IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.[8]
Visualizations
Nazartinib Signaling Pathway
Caption: Nazartinib inhibits mutant EGFR, blocking downstream pro-survival pathways.
Experimental Workflow for Cell Viability Assay
Caption: Standard workflow for assessing cell viability after Nazartinib treatment.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values in Nazartinib assays.
References
- 1. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Nazartinib Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of Nazartinib's off-target effects.
Introduction to Nazartinib and Off-Target Effects
Nazartinib (EGF816) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[1][2][3][4] While Nazartinib exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, understanding its potential off-target effects is crucial for a comprehensive safety and efficacy profile.[5] Off-target interactions can lead to unexpected cellular responses, contribute to adverse events, and offer opportunities for drug repurposing. This guide provides methodologies and troubleshooting advice for identifying and minimizing these effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of Nazartinib's off-target effects.
| Question | Possible Cause(s) | Troubleshooting Steps |
| My kinome scan shows unexpected off-target hits for Nazartinib. How do I validate these? | 1. False positives from the screening platform. 2. Compound promiscuity at high concentrations. 3. Off-target is a low-affinity binder. | 1. Orthogonal Validation: Use a different assay format for confirmation (e.g., if the primary screen was a binding assay, validate with a functional kinase activity assay). 2. Dose-Response Analysis: Perform a dose-response curve for the putative off-target kinase to determine the IC50 or Kd value. A significant rightward shift in potency compared to the on-target EGFR activity suggests a weaker interaction. 3. Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Nazartinib engages the putative off-target in a cellular context.[6][7][8][9][10] |
| I am not observing the expected downstream signaling changes in my phosphoproteomics experiment after Nazartinib treatment. | 1. Insufficient drug concentration or treatment time. 2. Suboptimal sample preparation leading to phosphatase activity. 3. The off-target effect is not directly related to a phosphorylation event. 4. High biological variability between samples. | 1. Optimize Treatment Conditions: Titrate Nazartinib concentration and perform a time-course experiment to identify the optimal conditions for observing signaling changes. 2. Ensure Proper Sample Handling: Use phosphatase inhibitors throughout the lysis and sample preparation process. Flash-freeze cell pellets immediately after harvesting. 3. Consider Alternative Endpoints: Investigate other downstream effects of the off-target kinase, such as changes in protein expression or localization. 4. Increase Replicates: Use biological triplicates or more to ensure statistical power and minimize the impact of variability. |
| My Cellular Thermal Shift Assay (CETSA) results for a potential off-target are inconclusive. | 1. The off-target protein is not expressed at a detectable level in the chosen cell line. 2. The binding of Nazartinib does not induce a significant thermal stabilization of the off-target protein. 3. Technical issues with the heating or protein extraction steps. | 1. Confirm Protein Expression: Use Western blotting or mass spectrometry to verify the expression of the putative off-target in your cell model. 2. Alternative Target Engagement Assays: Consider using orthogonal methods like NanoBRET™ or fluorescence resonance energy transfer (FRET)-based assays to measure target engagement in live cells. 3. Optimize CETSA Protocol: Carefully control the heating gradient and ensure complete lysis and separation of soluble and aggregated protein fractions. Include positive and negative controls for the assay itself. |
| How can I differentiate between off-target effects and downstream consequences of on-target EGFR inhibition? | 1. The observed phenotype is a result of inhibiting the primary EGFR pathway. 2. The phenotype is a genuine off-target effect. | 1. Use a Structurally Unrelated EGFR Inhibitor: Compare the phenotype induced by Nazartinib with that of another third-generation EGFR inhibitor with a different chemical scaffold. A shared phenotype is more likely to be on-target. 2. Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the putative off-target kinase. If the phenotype of off-target depletion mimics the effect of Nazartinib treatment (in an EGFR-mutant background where EGFR is already inhibited), it strengthens the evidence for an off-target mechanism. 3. Rescue Experiments: Overexpress a drug-resistant mutant of the off-target kinase. If this rescues the Nazartinib-induced phenotype, it provides strong evidence for off-target activity. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the known on-targets of Nazartinib? | Nazartinib is a covalent, irreversible inhibitor of mutant EGFR, with high potency against activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation.[4][11] |
| What are the common side effects of Nazartinib, and could they be due to off-target effects? | Common adverse events include diarrhea, maculopapular rash, stomatitis, and cough.[12] While some of these are characteristic of EGFR inhibition, atypical rashes and other effects could potentially be linked to off-target kinase interactions. Further investigation is needed to establish definitive causal links. |
| What is a typical starting concentration for in vitro off-target screening of Nazartinib? | A common starting point for screening is a concentration 10- to 100-fold higher than the on-target IC50. For Nazartinib, which has low nanomolar potency against mutant EGFR, a starting concentration in the range of 1-10 µM is often used for initial broad kinome screening. |
| How can I minimize off-target effects in my cellular experiments? | Use the lowest effective concentration of Nazartinib that achieves maximal inhibition of the intended EGFR target. This can be determined by a dose-response analysis of EGFR phosphorylation. Additionally, choose cell lines that do not overexpress known potent off-target kinases, if identified. |
| Where can I find publicly available kinome scan data for Nazartinib or similar inhibitors? | While a comprehensive public kinome scan for Nazartinib may not be readily available, resources like the Kinase Inhibitor Database (KIDB) and publications on other third-generation EGFR inhibitors can provide insights into the expected selectivity profiles. |
Quantitative Data Summary
The following tables summarize key quantitative data for Nazartinib's on-target activity and provide a representative selectivity profile based on the characteristics of third-generation EGFR inhibitors.
Table 1: On-Target Potency of Nazartinib
| Target | Assay Type | Value | Reference |
| EGFR (L858R/T790M) | Ki | 31 nM | [11] |
| EGFR (L858R/T790M) | Kinact | 0.222 min⁻¹ | [11] |
| H1975 cells (L858R/T790M) | IC50 (proliferation) | 25 nM | [11] |
| H3255 cells (L858R) | IC50 (proliferation) | 9 nM | [11] |
| HCC827 cells (exon 19 del) | IC50 (proliferation) | 11 nM | [11] |
| H1975 cells | EC50 (pEGFR inhibition) | 3 nM | [11] |
| H3255 cells | EC50 (pEGFR inhibition) | 5 nM | [11] |
| HCC827 cells | EC50 (pEGFR inhibition) | 1 nM | [11] |
Table 2: Representative Kinase Selectivity Profile of a Third-Generation EGFR Inhibitor
| Kinase Family | Representative Kinase | Inhibition at 1 µM | Comment |
| EGFR Family | EGFR (mutant) | >99% | High on-target potency |
| EGFR (wild-type) | <50% | High selectivity over wild-type | |
| ERBB2 (HER2) | <20% | Generally low activity | |
| ERBB4 (HER4) | <20% | Generally low activity | |
| TEC Family | BTK | Variable | Potential for off-target interaction, though often weaker than on-target |
| TEC | Variable | ||
| SRC Family | SRC | <30% | Generally low to moderate activity |
| LYN | <30% | ||
| Other | ABL1 | <10% | Generally high selectivity |
| AURKA | <10% | ||
| CDK2 | <10% | ||
| MET | <10% | ||
| VEGFR2 | <10% |
Note: This table is a representation based on the known selectivity of third-generation EGFR TKIs. The actual off-target profile of Nazartinib should be determined experimentally.
Detailed Experimental Protocols
Kinome-Wide Off-Target Profiling using a Biochemical Assay
This protocol outlines a general procedure for screening Nazartinib against a large panel of kinases to identify potential off-targets.
Principle: The ability of Nazartinib to inhibit the activity of a panel of recombinant kinases is measured. Kinase activity is typically determined by quantifying the phosphorylation of a substrate using methods like radiometric assays ([³³P]-ATP incorporation) or fluorescence-based assays.[13][14][15]
Materials:
-
Nazartinib stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinase panel (e.g., from commercial vendors)
-
Kinase-specific substrates
-
Kinase reaction buffer
-
ATP (radiolabeled or unlabeled, depending on the assay format)
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™)
-
Microplates (e.g., 96- or 384-well)
Procedure:
-
Prepare serial dilutions of Nazartinib in the appropriate assay buffer. A typical starting concentration for screening is 1-10 µM.
-
In a microplate, add the recombinant kinase, its specific substrate, and the diluted Nazartinib or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[16]
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and quantify the amount of product formed using the chosen detection method.
-
Calculate the percent inhibition for each kinase at the tested Nazartinib concentration.
-
For significant hits (e.g., >50% inhibition), perform a full dose-response analysis to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm whether Nazartinib binds to a putative off-target protein within a cellular environment.[6][7][8][9][10]
Principle: The binding of a ligand (Nazartinib) to its target protein can alter the protein's thermal stability. CETSA measures the extent of protein aggregation upon heating, where ligand-bound proteins tend to remain soluble at higher temperatures.
Materials:
-
Cell line expressing the putative off-target protein
-
Nazartinib
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the putative off-target protein
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with Nazartinib at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Distribute the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures using a thermal cycler (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the Nazartinib-treated samples indicates target engagement.
Phosphoproteomics to Identify Downstream Signaling Effects
This protocol provides a general workflow for identifying changes in cellular phosphorylation patterns following Nazartinib treatment, which can reveal off-target signaling effects.[17][18][19][20]
Principle: Mass spectrometry-based phosphoproteomics is used to globally and quantitatively assess changes in protein phosphorylation in response to Nazartinib. This can uncover unexpected signaling pathway modulation.
Materials:
-
Cell line of interest
-
Nazartinib
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantitation assay (e.g., BCA)
-
Reagents for protein digestion (e.g., trypsin)
-
Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads)
-
LC-MS/MS system
Procedure:
-
Treat cells with Nazartinib or a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using TiO₂ or IMAC affinity chromatography.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Process the mass spectrometry data using software for peptide identification and quantification (e.g., MaxQuant, Proteome Discoverer).
-
Perform bioinformatics analysis to identify significantly up- or down-regulated phosphosites and pathways in response to Nazartinib treatment.
Visualizations
Signaling Pathway Diagram
Caption: Nazartinib's on- and potential off-target signaling pathways.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating Nazartinib's off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Proteomics and Phosphoproteomics in the Discovery of Therapeutic Targets and Biomarkers in Acquired EGFR-TKI-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. Quantitative Tyrosine Phosphoproteomics of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor-treated Lung Adenocarcinoma Cells Reveals Potential Novel Biomarkers of Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Proteomics and Phosphoproteomics in the Discovery of Therapeutic Targets and Biomarkers in Acquired EGFR-TKI-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Nazartinib in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Nazartinib in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nazartinib and what is its primary mechanism of action?
Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It is designed to selectively inhibit EGFR harboring activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR.[1][4] The covalent binding to the cysteine residue at position 797 in the ATP-binding pocket of EGFR leads to sustained inhibition of EGFR phosphorylation.[5]
Q2: What are the most common mechanisms of acquired resistance to Nazartinib observed in vitro?
While Nazartinib is effective against the T790M mutation, prolonged exposure can lead to the development of acquired resistance through several mechanisms:
-
On-target alterations:
-
Off-target mechanisms (Bypass Signaling Pathway Activation):
-
MET Amplification: This is a frequently observed mechanism of resistance where the amplification of the MET gene leads to the overactivation of MET receptor tyrosine kinase signaling.[7][8][9] This reactivates downstream pathways like PI3K/AKT and MAPK, rendering the cells less dependent on EGFR signaling.[7][10][11][12][13][14]
-
HER2 Amplification: Amplification of the HER2 (ERBB2) gene is another bypass mechanism that can confer resistance to EGFR TKIs.[15][16]
-
Activation of other receptor tyrosine kinases (RTKs): Upregulation of signaling from other RTKs such as AXL or IGF-1R can also mediate resistance.[16][17][18]
-
Downstream Pathway Alterations: Mutations in components of downstream signaling pathways, such as KRAS, BRAF, or PIK3CA, can lead to constitutive activation of these pathways, bypassing the need for EGFR signaling.[14][16]
-
Q3: My Nazartinib-sensitive cells are developing resistance. How can I confirm the resistance mechanism?
To investigate the mechanism of acquired resistance in your cell line, a multi-step approach is recommended:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of Nazartinib in your resistant cell line to the parental, sensitive cell line. A significant shift in the IC50 indicates acquired resistance.
-
Sequence EGFR: Analyze the EGFR gene for secondary mutations, paying close attention to the C797S mutation in exon 20.
-
Assess Bypass Pathway Activation:
-
Western Blotting: Probe for increased phosphorylation of MET, HER2, and downstream effectors like AKT and ERK.
-
Quantitative PCR (qPCR) or Fluorescence in situ Hybridization (FISH): Investigate the amplification of MET and HER2 genes.
-
Receptor Tyrosine Kinase (RTK) Arrays: Screen for the activation of a broad range of RTKs to identify potential bypass signaling pathways.
-
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays with Nazartinib.
-
Possible Cause 1: Drug Instability.
-
Solution: Prepare fresh stock solutions of Nazartinib in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure complete dissolution in the cell culture medium.
-
-
Possible Cause 2: Cell Seeding Density.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period. High cell density can lead to nutrient depletion and contact inhibition, which may affect drug sensitivity.
-
-
Possible Cause 3: Assay Incubation Time.
-
Solution: The duration of drug exposure can influence the IC50 value. A standard incubation time of 72 hours is commonly used for cell viability assays.[19] Ensure this is consistent across experiments.
-
Issue 2: Difficulty in establishing a Nazartinib-resistant cell line.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time.
-
Possible Cause 2: Intermittent vs. Continuous Exposure.
Issue 3: My Nazartinib-resistant cell line shows MET amplification. How can I overcome this resistance in my experiments?
-
Solution: Combination Therapy.
-
In your in vitro model, you can test the efficacy of combining Nazartinib with a MET inhibitor (e.g., Capmatinib, Savolitinib, or Crizotinib).[7] This dual inhibition strategy aims to block both the primary target (EGFR) and the bypass resistance pathway (MET).
-
Perform synergy experiments using various concentration ratios of Nazartinib and the MET inhibitor to determine if the combination is synergistic, additive, or antagonistic.
-
Quantitative Data
Table 1: In Vitro Activity of Nazartinib in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation(s) | Nazartinib IC50 (nM) | Nazartinib EC50 for pEGFR Inhibition (nM) | Reference(s) |
| H3255 | L858R | 11 | 5 | [1][2] |
| HCC827 | ex19del | 9 | 1 | [1][2] |
| H1975 | L858R, T790M | 25 - 52 | 3 | [1][2][22] |
| PC-9 | ex19del | 28 - 36 | - | [22] |
| PC-9ER | ex19del, T790M | 276 | - | [22] |
IC50 values represent the concentration of the drug that inhibits cell proliferation by 50%. EC50 values represent the concentration of the drug that inhibits the phosphorylation of EGFR by 50%.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Nazartinib (and/or a combination agent) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
2. Western Blotting for Phosphorylated EGFR (pEGFR)
-
Cell Lysis: Treat cells with Nazartinib at various concentrations for a specified time (e.g., 3 hours).[1] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of pEGFR.
Visualizations
Caption: EGFR signaling and Nazartinib inhibition.
Caption: Workflow for investigating Nazartinib resistance.
Caption: MET amplification as a bypass resistance mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Second-line treatment of EGFR T790M-negative non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung cancer cell line carrying activating EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Formation of Reactive Metabolites of Nazartinib
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the formation of reactive metabolites of Nazartinib during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known reactive metabolites of Nazartinib?
A1: In vitro studies using human liver microsomes (HLMs) have identified the formation of reactive iminium intermediates. These are generated through the bioactivation of the carbon atom situated between the aliphatic linear tertiary amine and the butenoyl amide group of the Nazartinib molecule.[1][2] Unexpectedly, the azepane ring of Nazartinib was not found to be bioactivated.[1][2]
Q2: Which enzymes are responsible for the formation of Nazartinib's reactive metabolites?
A2: The formation of these reactive metabolites is mediated by cytochrome P450 (CYP) enzymes.[3][4] While the specific CYP isozymes responsible for Nazartinib's bioactivation have not been definitively identified in the reviewed literature, CYP3A4 is a common enzyme involved in the metabolism of many tyrosine kinase inhibitors.[5][6]
Q3: What are the potential consequences of reactive metabolite formation?
A3: Reactive metabolites are electrophilic species that can covalently bind to cellular macromolecules such as proteins and DNA. This binding can lead to cellular damage, and in some cases, may be associated with drug-induced toxicities.[7]
Q4: What is the metabolic stability of Nazartinib?
A4: Quantitative analysis of Nazartinib's metabolism in human liver microsomes has determined the following parameters:
These values suggest that Nazartinib is moderately metabolized in the liver.
Troubleshooting Guide: In Vitro Metabolism Studies of Nazartinib
This guide addresses common issues encountered during in vitro experiments aimed at studying and mitigating the formation of Nazartinib's reactive metabolites.
| Issue | Potential Cause | Troubleshooting Steps |
| No or low detection of Nazartinib metabolites | Inactive Human Liver Microsomes (HLMs) | Ensure HLMs are stored at -80°C and thawed immediately before use. Avoid repeated freeze-thaw cycles. Verify the activity of the HLM batch with a known substrate. |
| Insufficient cofactor (NADPH) | Prepare NADPH solutions fresh and keep them on ice. Ensure the final concentration in the incubation is sufficient (typically 1 mM). | |
| Inappropriate incubation time | Optimize incubation times. For Nazartinib, metabolites have been detected after 120 minutes of incubation.[1] | |
| LC-MS/MS sensitivity issues | Optimize mass spectrometry parameters for Nazartinib and its expected metabolites. Use a sensitive and validated LC-MS/MS method. | |
| High variability in metabolite formation between experiments | Inconsistent HLM activity | Use a single batch of pooled HLMs for comparative experiments. If using individual donor HLMs, be aware of potential genetic variability in CYP enzyme expression. |
| Pipetting errors | Use calibrated pipettes and ensure accurate addition of all reagents, especially the drug stock solution and NADPH. | |
| Matrix effects in LC-MS/MS | Employ an appropriate sample clean-up method (e.g., protein precipitation followed by centrifugation) to minimize matrix suppression or enhancement of the analyte signal. Use a stable isotope-labeled internal standard if available. | |
| Difficulty in trapping and identifying reactive metabolites | Inefficient trapping agent | For the detection of iminium ion intermediates of Nazartinib, potassium cyanide (KCN) has been successfully used as a trapping agent to form stable cyano adducts.[1][2] |
| Instability of trapped adducts | Analyze samples promptly after quenching the reaction and sample preparation. Optimize storage conditions if immediate analysis is not possible. | |
| Incorrect LC-MS/MS detection method | Develop a specific LC-MS/MS method to detect the mass of the expected cyano adducts of Nazartinib metabolites. |
Data Presentation
Table 1: In Vitro Metabolic Stability of Nazartinib in Human Liver Microsomes
| Parameter | Value | Reference |
| In vitro half-life (t½) | 17.44 min | [4] |
| Intrinsic Clearance (CLint) | 46.48 mL/min/kg | [4] |
Table 2: Identified Phase I Metabolites of Nazartinib in Human Liver Microsomes
| Metabolite Type | Metabolic Reaction |
| M1 | Hydroxylation |
| M2 | Oxidation |
| M3, M4 | N-demethylation |
| M5, M6 | Hydroxylation |
| Reactive Intermediate 1 | Iminium Ion (trapped as cyano adduct) |
| Reactive Intermediate 2 | Iminium Ion (trapped as cyano adduct) |
| Qualitative data adapted from Abdelhameed et al., 2019.[1] |
Experimental Protocols
1. In Vitro Metabolism of Nazartinib in Human Liver Microsomes
-
Objective: To identify the metabolites of Nazartinib formed by human liver microsomes.
-
Materials:
-
Nazartinib
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (for reaction termination)
-
Potassium cyanide (KCN) (for trapping reactive metabolites)
-
-
Procedure:
-
Prepare a stock solution of Nazartinib in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, MgCl₂, HLM suspension, and Nazartinib stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH. For trapping experiments, add KCN to the incubation mixture.
-
Incubate at 37°C for a specified time (e.g., 120 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis of Nazartinib and its Metabolites
-
Objective: To separate, detect, and identify Nazartinib and its metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Full scan for metabolite identification and product ion scan for structural elucidation. Selected reaction monitoring (SRM) can be used for quantification.
-
Collision Energy: Optimized for fragmentation of Nazartinib and its expected metabolites.
-
Visualizations
Caption: Experimental workflow for the in vitro metabolism of Nazartinib.
Caption: Nazartinib's mechanism of action and metabolic bioactivation.
Caption: Proposed strategies to mitigate Nazartinib's reactive metabolites.
References
- 1. Liquid chromatography-tandem mass spectrometry metabolic profiling of nazartinib reveals the formation of unexpected reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-Mediated Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Erlotinib to a Reactive Electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sop.washington.edu [sop.washington.edu]
stability testing of Nazartinib Mesylate under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Nazartinib Mesylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound, similar to other third-generation EGFR inhibitors, typically involve subjecting the compound to acidic, alkaline, oxidative, thermal, and photolytic stress to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Q2: My chromatogram shows significant peak tailing for this compound. What could be the cause?
A2: Peak tailing in HPLC analysis of this compound can be caused by several factors, including secondary interactions with free silanol groups on the silica-based column, inappropriate mobile phase pH, or column contamination. Ensure your mobile phase pH is optimized, consider using a column with end-capping, or clean the column with a strong solvent.
Q3: I am observing extraneous peaks in my chromatogram that are not present in the control sample. What are these?
A3: These are likely degradation products resulting from the stress conditions applied. It is crucial to ensure that the analytical method can resolve these peaks from the parent this compound peak. If the peaks are unexpected, they could also be due to contamination of the sample, solvent, or HPLC system.
Q4: The recovery of this compound in my stressed samples is very low, even after a short exposure time. What should I do?
A4: this compound may be highly susceptible to certain stress conditions. Consider reducing the severity of the stress, for example, by using a lower concentration of acid/base, a lower temperature, or a shorter exposure time to achieve a target degradation of 5-20%.
Q5: How can I confirm the identity of the degradation products?
A5: Identification of degradation products typically requires hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradants and propose their structures. Further characterization can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Expected Stability Profile
The following tables summarize the expected quantitative data from forced degradation studies of this compound, based on studies of analogous third-generation EGFR inhibitors like Osimertinib. These tables provide a baseline for what researchers might expect to observe during their experiments.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 60°C | ~15% |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | ~12% |
| Oxidative Degradation | 30% H₂O₂ | 2 hours | Room Temp. | ~18% |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | ~8% |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp. | ~5% |
Table 2: Chromatographic Parameters for Stability-Indicating HPLC Method
| Parameter | Recommended Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Ammonium Acetate (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Retention Time (Nazartinib) | ~ 4.5 min |
Experimental Protocols
Protocol 1: Preparation of Solutions for Forced Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% (v/v) hydrogen peroxide. Keep the solution at room temperature for 2 hours.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 80°C for 48 hours. Then, prepare a solution of the desired concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Protocol 2: Stability-Indicating HPLC Method
-
Instrument: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.1 M ammonium acetate (50:50 v/v).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
Detection wavelength: 270 nm
-
Injection volume: 10 µL
-
-
Procedure: Inject the prepared stressed samples and a control (unstressed) sample into the HPLC system. Record the chromatograms and calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.
Visualizations
Signaling Pathway
adjusting Nazartinib treatment protocols for different NSCLC subtypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nazartinib (EGF816) in the context of non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nazartinib?
A1: Nazartinib is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It selectively targets and covalently binds to mutant forms of EGFR, including the T790M resistance mutation, while having minimal effect on wild-type EGFR.[1][2] This targeted inhibition blocks EGFR-mediated signaling pathways, leading to the suppression of tumor cell proliferation and induction of apoptosis.[1]
Q2: Which NSCLC subtypes are most sensitive to Nazartinib?
A2: Nazartinib is most effective against NSCLC subtypes harboring activating EGFR mutations. This includes the common mutations such as exon 19 deletions and the L858R point mutation, as well as the T790M resistance mutation that often arises after treatment with first or second-generation EGFR TKIs.[3][4][5]
Q3: What are the recommended in vitro concentrations of Nazartinib to use for initial experiments?
A3: For initial cell-based assays, a concentration range of 1 nM to 1 µM is a reasonable starting point. The IC50 values for Nazartinib are in the low nanomolar range for sensitive cell lines.[3] For example, in the H1975 cell line, which harbors the L858R/T790M double mutation, the IC50 for cell proliferation is approximately 25 nM.[3]
Q4: How should I prepare and store Nazartinib for in vitro experiments?
A4: Nazartinib is typically supplied as a solid. For in vitro use, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution of high concentration (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell line heterogeneity.
-
Solution: Ensure you are using a consistent and well-characterized cell line. Regularly perform cell line authentication to confirm the identity and mutation status of your cells.
-
-
Possible Cause 2: Variability in drug concentration.
-
Solution: Prepare fresh dilutions of Nazartinib from a reliable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Inconsistent cell seeding density.
-
Solution: Optimize and standardize your cell seeding protocol to ensure uniform cell numbers across all wells.
-
-
Possible Cause 4: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of your multi-well plates for experimental conditions. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Problem 2: No significant inhibition of EGFR phosphorylation in Western blot analysis.
-
Possible Cause 1: Insufficient drug concentration or treatment time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Nazartinib treatment for inhibiting EGFR phosphorylation in your specific cell line. Potent inhibition of phosphorylated EGFR (pEGFR) has been observed with EC50 values in the low nanomolar range (1-5 nM) in sensitive cell lines.[3]
-
-
Possible Cause 2: Poor antibody quality.
-
Solution: Use a well-validated antibody specific for the phosphorylated form of EGFR. Ensure the antibody has been previously shown to work in your experimental setup.
-
-
Possible Cause 3: Technical issues with the Western blot procedure.
-
Solution: Review your Western blot protocol for any potential errors in protein extraction, quantification, gel electrophoresis, or transfer. Include appropriate positive and negative controls.
-
Problem 3: Development of resistance to Nazartinib in long-term cell culture.
-
Possible Cause 1: Emergence of secondary EGFR mutations.
-
Solution: The C797S mutation in EGFR is a known mechanism of resistance to third-generation EGFR TKIs. Sequence the EGFR gene in your resistant cell lines to identify any potential secondary mutations.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Solution: Investigate the activation of alternative signaling pathways that can compensate for EGFR inhibition, such as the MET or HER2 pathways. This can be assessed by Western blotting for the phosphorylated forms of these proteins. Combination therapies targeting these bypass pathways may be necessary to overcome resistance.
-
Data Presentation
Table 1: In Vitro Activity of Nazartinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Nazartinib IC50 (nM) for Proliferation | Nazartinib EC50 (nM) for pEGFR Inhibition |
| H1975 | L858R, T790M | 25 | 3 |
| H3255 | L858R | 9 | 5 |
| HCC827 | exon 19 deletion | 11 | 1 |
Data summarized from MedchemExpress.[3]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Nazartinib in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Nazartinib. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis for EGFR Signaling Pathway
-
Cell Treatment and Lysis: Treat cells with Nazartinib at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against pEGFR, total EGFR, pAKT, total AKT, pERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.
Caption: General experimental workflow for evaluating Nazartinib in vitro.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Nazartinib in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability of Nazartinib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical and pharmacokinetic properties of Nazartinib?
Nazartinib (EGF816) is an irreversible, third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It is an orally available compound that selectively targets mutant forms of EGFR.[1] While some preclinical data in mice suggest good oral bioavailability, pharmacokinetic properties can vary significantly across species.[4] For instance, in dogs, Nazartinib has been observed to have high clearance and a high volume of distribution.[4]
Table 1: Summary of Nazartinib Properties
| Property | Value/Description | Source |
| Molecular Weight | 495.0 g/mol | [1] |
| Mechanism of Action | Covalent, irreversible, mutant-selective EGFR inhibitor | [4][5] |
| Target Mutations | L858R, ex19del, T790M | [4] |
| Administration Route | Oral | [1][6] |
| Solubility | Insoluble in water | [4] |
| In Vitro Metabolism | Intrinsic clearance: 46.48 mL/min/kg; In vitro half-life: 17.44 min in human liver microsomes. The dimethylamino-butenoyl moiety may be a site of metabolic instability. | [2] |
| Preclinical PK (Mouse) | Good oral bioavailability, low to moderate clearance (35% of liver blood flow) | [4] |
| Preclinical PK (Rat) | Low to moderate clearance (30% of liver blood flow) | [4] |
| Preclinical PK (Dog) | High clearance and high volume of distribution | [4] |
Q2: My in vivo study in a preclinical model shows low oral bioavailability for Nazartinib. What are the potential causes?
Low oral bioavailability of kinase inhibitors like Nazartinib can stem from several factors.[7][8][9] These can be broadly categorized into issues related to absorption and metabolism.
-
Poor Absorption:
-
Low Aqueous Solubility: Nazartinib is insoluble in water, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[4][7]
-
Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10]
-
-
High First-Pass Metabolism:
-
Intestinal Metabolism: The drug may be metabolized by enzymes (e.g., Cytochrome P450s, particularly CYP3A4) in the intestinal wall.[11]
-
Hepatic Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[11][12] Recent studies suggest that the dimethylamino-butenoyl moiety of Nazartinib could be susceptible to metabolism.[2]
-
Below is a diagram illustrating the potential barriers to oral bioavailability.
Caption: Factors Affecting Oral Bioavailability of Nazartinib.
Troubleshooting Guides
Guide 1: Investigating Poor Absorption
If you suspect poor absorption is the cause of low bioavailability, a systematic approach involving both in vitro and in vivo experiments is recommended.
Caption: Experimental workflow to troubleshoot poor absorption.
1. Caco-2 Permeability Assay
This assay assesses a compound's intestinal permeability and potential for active efflux.[10][13][14]
-
Objective: To determine the apparent permeability coefficient (Papp) of Nazartinib across a Caco-2 cell monolayer and to calculate the efflux ratio.
-
Methodology:
-
Caco-2 cells are cultured on semi-permeable inserts for approximately 21 days to form a differentiated monolayer.[10]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[14]
-
Nazartinib (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.
-
The appearance of Nazartinib in the receiver compartment is measured over time (e.g., 2 hours) using LC-MS/MS.[14]
-
Transport is measured in both directions: apical to basolateral (A-B) and basolateral to apical (B-A).[13][14]
-
The apparent permeability (Papp) for each direction is calculated.
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER ≥ 2 suggests active efflux.[10][13]
-
To identify specific transporters, the assay can be repeated in the presence of inhibitors like Verapamil (for P-gp) or Fumitremorgin C (for BCRP).[10]
-
Table 2: Interpreting Caco-2 Permeability Assay Results
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Potential Issue |
| < 1 | Low | Poor Permeability |
| 1 - 10 | Moderate | |
| > 10 | High | |
| Efflux Ratio (ER) | Interpretation | Potential Issue |
| < 2 | No significant efflux | |
| ≥ 2 | Active Efflux | P-gp/BCRP substrate |
Guide 2: Investigating High First-Pass Metabolism
If absorption appears adequate, the next step is to investigate the extent of first-pass metabolism.
Caption: Experimental workflow to investigate first-pass metabolism.
1. In Vivo Pharmacokinetic Study (Oral vs. Intravenous Administration)
This is the definitive study to determine absolute oral bioavailability (F).[12][15]
-
Objective: To compare the plasma concentration-time profiles of Nazartinib following oral (PO) and intravenous (IV) administration to determine absolute bioavailability.
-
Methodology:
-
Animal Model: Select an appropriate preclinical species (e.g., mouse, rat).
-
Dosing:
-
IV Group: Administer a single bolus dose of Nazartinib intravenously. This serves as the reference for 100% bioavailability.[12]
-
PO Group: Administer a single oral gavage dose of Nazartinib.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The sampling schedule should be sufficient to define the absorption, distribution, and elimination phases.[16]
-
Sample Analysis: Determine the plasma concentration of Nazartinib at each time point using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both PO and IV routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes using non-compartmental analysis.[17]
-
Calculate absolute bioavailability (F) using the following formula:
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100[15]
-
-
-
Table 3: Example Pharmacokinetic Parameters from an In Vivo Study
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 500 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-∞ (ng*h/mL) | 3000 | 6000 |
| Absolute Bioavailability (F) | - | 20% |
A low calculated F value (<30%) in this study would strongly indicate that either poor absorption or high first-pass metabolism is a significant barrier.
Concluding Remarks
Troubleshooting poor oral bioavailability requires a systematic evaluation of both drug substance properties and physiological interactions. By utilizing the workflows and experimental protocols outlined above, researchers can effectively identify and address the root causes of low bioavailability for Nazartinib in their preclinical models, ultimately informing strategies for formulation optimization or chemical modification.
References
- 1. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nazartinib(EGF816) Datasheet DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.monash.edu [research.monash.edu]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. enamine.net [enamine.net]
- 15. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Chemical Synthesis of Nazartinib Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Nazartinib Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that can be broadly divided into the construction of three key fragments followed by their assembly and final salt formation. The key fragments are: the chlorinated benzimidazole core, the chiral (R)-3-aminoazepane moiety, and the 2-methylisonicotinamide group. The final key step involves the introduction of the reactive (E)-4-(dimethylamino)but-2-enoyl "warhead".
Q2: What are the critical quality attributes of this compound?
A2: Critical quality attributes include high purity, correct stereochemistry (R-enantiomer at the azepane ring), specific polymorphic form of the mesylate salt, and low levels of residual solvents and potential genotoxic impurities.
Q3: Are there any known polymorphic forms of this compound?
A3: The existence of different polymorphic forms for mesylate salts of complex organic molecules is common. While specific public literature on this compound polymorphism is not extensively detailed, it is crucial to control the crystallization conditions (solvent, temperature, cooling rate) during the final salt formation to ensure consistent production of the desired polymorph, which can impact solubility, stability, and bioavailability.[1]
Troubleshooting Guides by Synthetic Stage
Stage 1: Synthesis of the Chlorinated Benzimidazole Core
The formation of the central heterocyclic scaffold, (R)-N-(7-chloro-1-(azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide, is a critical phase of the synthesis.
Experimental Protocol: Amide Coupling to form the Benzimidazole Core
A representative procedure involves the coupling of 2-methylisonicotinic acid with (R)-1-(2-amino-6-chlorophenyl)azepan-3-amine.
-
To a solution of 2-methylisonicotinic acid in an appropriate aprotic solvent (e.g., CH₂Cl₂), add a coupling agent such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like triethylamine (NEt₃).[2]
-
Stir the mixture at room temperature for a period to allow for the activation of the carboxylic acid.
-
Slowly add a solution of the chlorinated diamine intermediate, (R)-tert-butyl 3-((2-amino-6-chlorophenyl)amino)azepane-1-carboxylate, to the activated acid mixture.[2]
-
Add an additional amount of base and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up involves washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
The crude product is then purified by column chromatography.[2]
-
The Boc-protecting group is subsequently removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine.[2]
| Parameter | Value/Condition | Source |
| Coupling Agent | HATU | [2] |
| Base | Triethylamine (NEt₃) | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [2] |
| Reaction Time | ~2 hours | [2] |
| Purification | Column Chromatography (EtOAc/hexanes) | [2] |
| Deprotection | 4M HCl in dioxane | [2] |
Troubleshooting:
-
Q: The amide coupling reaction is slow or incomplete. What could be the issue?
-
A: Ensure all reagents and solvents are anhydrous, as moisture can quench the activated acid intermediate. The coupling agent (e.g., HATU) may have degraded; use a fresh batch. The stoichiometry of the coupling agent and base may need optimization.
-
-
Q: I am observing the formation of multiple products during the coupling reaction. How can I improve selectivity?
-
A: The order of addition is crucial. Activate the carboxylic acid with the coupling agent and base before adding the amine to minimize side reactions. Over-activation can also lead to side products. Ensure the reaction temperature is controlled.
-
-
Q: The purification of the benzimidazole core is challenging due to polar impurities. What are the best practices?
-
A: A mixed-mode column chromatography system, such as silica gel with a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) with a small amount of a basic modifier like ammonium hydroxide, can be effective for purifying polar amine compounds.[2]
-
Stage 2: Acylation with (E)-4-(dimethylamino)but-2-enoic acid
This step introduces the Michael acceptor moiety, which is responsible for the covalent and irreversible binding of Nazartinib to its target.
Experimental Protocol: Final Amide Bond Formation
-
Activate (E)-4-(dimethylamino)but-2-enoic acid hydrochloride with a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive such as HOBt (hydroxybenzotriazole) in an aprotic polar solvent like DMF.[2]
-
Stir this mixture at room temperature to form the active ester.
-
To this, add a solution of the previously synthesized benzimidazole core intermediate in DMF.
-
Add a suitable base, such as triethylamine, and stir for an extended period (can be several days) until the reaction is complete.[2]
-
The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.[2]
| Parameter | Value/Condition | Source |
| Coupling Reagents | EDC, HOBt | [2] |
| Base | Triethylamine (NEt₃) | [2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Reaction Time | Up to 5 days | [2] |
| Purification | Column Chromatography (CH₂Cl₂/MeOH/NH₃) | [2] |
Troubleshooting:
-
Q: The final acylation step has a low yield. What are potential causes?
-
A: The prolonged reaction time suggests this acylation can be sluggish. Ensure the purity of the benzimidazole intermediate, as impurities can interfere with the reaction. The stability of the activated ester of the butenoic acid might be a factor; ensure it is formed efficiently before adding the amine. The base concentration can also be critical.
-
-
Q: I am observing isomerization of the double bond in the butenoyl moiety. How can this be prevented?
-
A: Isomerization from the desired (E)-isomer to the (Z)-isomer can be promoted by heat and certain bases. It is important to conduct the reaction at room temperature and to carefully select the base and its stoichiometry. Purification by chromatography should be able to separate the isomers.
-
-
Q: During work-up, I have difficulty separating the product from DMF. What is an effective method?
-
A: After quenching with water, multiple extractions with a suitable organic solvent are necessary. Washing the combined organic layers with brine can help to remove residual DMF. Alternatively, azeotropic distillation with a solvent like heptane under reduced pressure can be effective.
-
Stage 3: Formation of this compound
The final step is the formation of the mesylate salt to improve the drug's solubility and handling properties.
Experimental Protocol: Mesylate Salt Formation
-
Dissolve the purified Nazartinib free base in a suitable solvent, such as acetone, with gentle heating to ensure complete dissolution.[2]
-
In a separate flask, prepare a solution of methanesulfonic acid in the same solvent.
-
Slowly add the methanesulfonic acid solution to the Nazartinib solution at a controlled rate.
-
After the addition is complete and precipitation is observed, cool the suspension gradually to room temperature.
-
The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[2]
| Parameter | Value/Condition | Source |
| Solvent | Acetone | [2] |
| Acid | Methanesulfonic acid | [2] |
| Addition Rate | Slow and controlled (e.g., 0.05 mL/min) | [2] |
| Cooling Rate | Gradual (e.g., 0.5 °C/min) | [2] |
| Drying | Under vacuum at a controlled temperature (e.g., 40°C) | [2] |
Troubleshooting:
-
Q: The mesylate salt precipitates as an oil or amorphous solid instead of a crystalline material. What can I do?
-
A: The rate of addition of the methanesulfonic acid and the cooling rate are critical for obtaining a crystalline product. A slower addition and a more gradual cooling profile can promote crystal growth. Ensure the purity of the free base is high, as impurities can inhibit crystallization. Seeding with a small amount of crystalline material can also be beneficial.
-
-
Q: The final product has a high content of residual solvent. How can this be reduced?
-
A: Ensure the drying process is adequate. Drying under high vacuum and at a slightly elevated temperature (while ensuring the product is stable) for a sufficient duration is important. The choice of solvent for the salt formation can also influence solvent retention.
-
-
Q: The stoichiometry of the mesylate salt is incorrect. How can I ensure a 1:1 salt is formed?
-
A: Accurate measurement of both the free base and the methanesulfonic acid is crucial. It is advisable to use a standardized solution of methanesulfonic acid. The final product should be characterized by techniques such as elemental analysis or NMR to confirm the stoichiometry.[2]
-
Visualizations
Signaling Pathway of Nazartinib
Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.
Experimental Workflow for Nazartinib Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Logical Relationship of Key Synthetic Steps
References
Technical Support Center: Refining Animal Models for Nazartinib Efficacy Studies in Brain Metastases
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing animal models to study the efficacy of Nazartinib in treating brain metastases from EGFR-mutant non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: What is Nazartinib and what is its mechanism of action?
Nazartinib, also known as EGF816, is an orally available, irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target and inhibit mutant forms of EGFR, including the common sensitizing mutations (L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] By covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, Nazartinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor cell proliferation and survival.[3] This selectivity for mutant EGFR is intended to reduce the toxicities associated with inhibiting WT EGFR in non-cancerous tissues.[3]
Q2: What are the primary challenges when using animal models to study brain metastases?
Researchers face several significant challenges:
-
The Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that protects the brain, but it also severely restricts the entry of most therapeutic agents, including many TKIs.[4] This makes it difficult to achieve therapeutic drug concentrations in the brain.
-
Model Fidelity: The most common experimental models, such as direct intracranial injection of tumor cells, bypass the natural multi-step metastatic cascade (invasion, intravasation, circulation, extravasation).[5] This can limit the model's ability to fully recapitulate human disease and may not be suitable for studying preventative therapies.[5]
-
Immunocompromised Hosts: Many xenograft models require the use of immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells. This prevents the study of interactions between the tumor and a fully functional immune system, which is a critical aspect of cancer progression and therapy response.
-
Tumor Microenvironment: The unique microenvironment of the brain, including cell types like astrocytes and microglia, plays a crucial role in the colonization and growth of metastatic cells. Replicating this complex interplay in an animal model is challenging.[5]
-
Monitoring and Endpoint Assessment: Non-invasively and accurately monitoring tumor growth within the brain requires specialized imaging techniques like bioluminescence imaging (BLI) or MRI.[6] Neurological symptoms in animals can be subjective and may lead to premature euthanasia, complicating survival studies.
Q3: Which animal models are most common for studying EGFR-mutant NSCLC brain metastases?
The most frequently used model is the orthotopic intracranial xenograft model .[6][7] This typically involves the stereotactic injection of human EGFR-mutant NSCLC cells (that have been engineered to express a reporter like luciferase) directly into the brain parenchyma of immunocompromised mice.[6][7] While this method is artificial as it bypasses the metastatic cascade, it provides a high rate of tumor formation in a reproducible location, which is essential for evaluating the efficacy of drugs that have crossed the BBB.[5]
Troubleshooting Guides
Problem 1: High variability in tumor size or low tumor take-rate after intracranial injection.
-
Question: We are observing inconsistent tumor growth across our cohort of mice following stereotactic injection. What could be the cause and how can we improve reproducibility?
-
Answer: High variability often stems from inconsistencies in the injection procedure.
-
Cell Viability and Preparation: Ensure the tumor cells are in the logarithmic growth phase and have high viability (>95%) at the time of injection. Prepare a single-cell suspension and keep cells on ice to prevent clumping and maintain viability.
-
Injection Accuracy: Strict adherence to stereotactic coordinates is critical. Ensure the mouse's head is properly secured in the stereotaxic frame and that bregma is accurately identified. Even minor deviations in coordinates can place cells in different brain structures (e.g., ventricles), affecting growth rates.[8]
-
Injection Volume and Rate: Inject a consistent, small volume (typically 2-5 µL) very slowly (e.g., 0.5 µL/min) to prevent backflow and tissue damage. After the injection is complete, leave the needle in place for 5-10 minutes before slowly retracting it to allow the pressure to equalize and minimize cell leakage.
-
Operator Experience: Intracranial surgery is a technically demanding procedure. Variability often decreases with operator experience. Ensure standardized training and protocol adherence among all personnel performing the surgeries.
-
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. WO2019202527A1 - Nazartinib for use in the treatment of cns metastasis - Google Patents [patents.google.com]
- 3. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of targeted therapies for central nervous system metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib in patients with brain metastases from non-small-cell lung cancer: a prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nazartinib (EGF816) News - LARVOL Sigma [sigma.larvol.com]
Validation & Comparative
Preclinical Efficacy Showdown: Nazartinib vs. Osimertinib in EGFR-Mutant NSCLC
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is continually evolving. Third-generation EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical benefit, particularly in overcoming the T790M resistance mutation that often arises after treatment with earlier-generation TKIs. This guide provides a detailed preclinical comparison of two such third-generation inhibitors: nazartinib (EGF816) and the approved drug, osimertinib (AZD9291). By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to offer an objective resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action and Target Profile
Both nazartinib and osimertinib are irreversible, mutant-selective EGFR TKIs designed to potently inhibit both the sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[1][2] They form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4]
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical efficacy data for nazartinib and osimertinib from comparative studies.
Table 1: In Vitro Potency (IC50, nM) of Nazartinib vs. Osimertinib Against Various EGFR Mutations [1][2][5]
| Cell Line/EGFR Mutation | Nazartinib (IC50, nM) | Osimertinib (IC50, nM) |
| Ba/F3 Cells | ||
| WT | >1000 | >1000 |
| del E746-A750 (Exon 19 del) | 12 | 7 |
| L858R | 4 | 7 |
| del E746-A750 + T790M | 7 | 1 |
| L858R + T790M | 4 | 1 |
| G719S | 33 | 114 |
| G719S + T790M | 112 | 96 |
| L861Q | 16 | 77 |
| L861Q + T790M | 100 | 97 |
| Exon 20 Insertion (D770_N771insSVD) | 103 | 112 |
| Human Lung Cancer Cell Lines | ||
| PC-9 (Exon 19 del) | 36 | 23 |
| H3255 (L858R) | 6 | Not Reported |
| PC-9ER (Exon 19 del + T790M) | 276 | 166 |
| H1975 (L858R + T790M) | 52 | 4.6 |
Table 2: In Vivo Efficacy of Nazartinib and Osimertinib in NSCLC Xenograft Models
| Drug | Animal Model | Cell Line | Dosing | Tumor Growth Inhibition | Reference |
| Nazartinib | Mouse | H3255 (L858R) | 30 mg/kg, p.o. | Significant antitumor activity | [6] |
| Osimertinib | Mouse | PC-9 (Exon 19 del) | 10 mg/kg, p.o., once daily | Significant tumor suppression | [7] |
| Osimertinib | Mouse | PC-9 Brain Metastases | 5 and 25 mg/kg, once daily | Sustained tumor regression | [8][9] |
Table 3: Preclinical Pharmacokinetic Parameters in Mice
| Parameter | Nazartinib | Osimertinib |
| Route of Administration | Oral | Oral |
| Dose (mg/kg) | Not specified in comparative studies | 5 and 25 |
| Cmax (ng/mL) | Not specified | ~1000 (25 mg/kg) |
| Tmax (h) | Not specified | ~2-4 |
| AUC (ng*h/mL) | Not specified | ~10000 (25 mg/kg) |
| Brain-to-Plasma Ratio | Not specified | ~2.0 |
Experimental Protocols
Cell Viability Assays
The in vitro potency of nazartinib and osimertinib was determined using cell viability assays. The following is a generalized protocol based on the methodologies described in the cited literature.[1][2][5][10][11][12]
-
Cell Culture: Ba/F3 cells engineered to express various human EGFR mutations were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. Human lung cancer cell lines (PC-9, H3255, PC-9ER, and H1975) were maintained in RPMI-1640 with 10% fetal bovine serum.
-
Assay Setup: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of nazartinib or osimertinib for 72 hours.
-
Viability Assessment: Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega). Luminescence was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a non-linear regression model.
In Vivo Xenograft Studies
The antitumor activity of nazartinib and osimertinib was evaluated in mouse xenograft models of NSCLC. The following is a representative protocol.[7][8][9][13][14][15][16][17][18][19]
-
Animal Models: Female athymic nude or SCID mice were used. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Implantation: Human NSCLC cells (e.g., H3255, PC-9) were subcutaneously injected into the flanks of the mice. For brain metastasis models, cells were injected via the intracarotid artery.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. Nazartinib or osimertinib was administered orally at the specified doses and schedules.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers and calculated using the formula: (length × width²) / 2.
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition, and in some studies, overall survival.
Pharmacokinetic Studies
Preclinical pharmacokinetic properties of the compounds were assessed in mice.[3][8][9][20][21][22]
-
Drug Administration: A single oral dose of nazartinib or osimertinib was administered to mice.
-
Sample Collection: Blood and brain tissue samples were collected at various time points post-administration.
-
Bioanalysis: Drug concentrations in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio were calculated from the concentration-time profiles.
Visualizing the Mechanisms and Workflows
EGFR Signaling Pathway
Caption: EGFR Signaling Pathways.
Mechanism of Action of Nazartinib and Osimertinib
Caption: Irreversible Inhibition of Mutant EGFR.
General Experimental Workflow for In Vitro Efficacy Testing
Caption: In Vitro Efficacy Testing Workflow.
References
- 1. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. championsoncology.com [championsoncology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integration of conventional cell viability assays for reliable and reproducible read-outs: experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Nazartinib vs. Second-Generation EGFR TKIs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nazartinib and Second-Generation EGFR Tyrosine Kinase Inhibitors
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving. For researchers and drug developers, a deep understanding of the nuances between different generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is paramount. This guide provides a comprehensive comparison of the third-generation TKI, Nazartinib (EGF816), and second-generation EGFR TKIs, primarily afatinib and dacomitinib, with a focus on their performance, supporting experimental data, and methodologies.
Executive Summary
Nazartinib is a third-generation, irreversible EGFR TKI designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1] Second-generation EGFR TKIs, such as afatinib and dacomitinib, are also irreversible inhibitors but exhibit a broader spectrum of activity by targeting multiple ErbB family receptors.[2] This broader activity can lead to increased toxicity compared to the more targeted approach of third-generation inhibitors. While direct head-to-head clinical trials are lacking, preclinical data and results from separate clinical studies provide valuable insights into their comparative efficacy and safety profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between Nazartinib and second-generation EGFR TKIs.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Key EGFR Mutations
| EGFR Mutation | Nazartinib (EGF816) | Afatinib | Dacomitinib |
| Wild-Type (WT) | 1031[3] | 30[3] | 6.0[4] |
| Exon 19 Deletion | 36[3] | Potent inhibition | Potent inhibition |
| L858R | Potent inhibition | Potent inhibition | Potent inhibition |
| T790M | Potent inhibition | Less potent | Less potent |
| Exon 20 Insertions | Similar efficacy to osimertinib[3] | Less potent[3] | Less potent |
| G719S | Less potent than afatinib[3] | Lowest IC50[3] | - |
| L861Q | Less potent than afatinib[3] | Lowest IC50[3] | - |
Note: "Potent inhibition" indicates that while specific IC50 values from a single direct comparative study are not available in the provided search results, the literature consistently describes these drugs as potent inhibitors of these mutations. Dashes (-) indicate that specific comparative data was not available in the search results.
Table 2: Clinical Trial Efficacy in EGFR-Mutant NSCLC
| Drug | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Nazartinib | Phase II (NCT02108964) | Treatment-naïve | 69%[5][6][7] | 18 months[5][6][7] |
| Afatinib | LUX-Lung 3 & 6 (Phase III) | Treatment-naïve vs. Chemotherapy | 56% (LL3)[3] | 11.1 months (LL3)[3] |
| Dacomitinib | ARCHER 1050 (Phase III) | Treatment-naïve vs. Gefitinib | 75%[8][9] | 14.7 months[8][9][10] |
Disclaimer: The clinical trial data presented here are from separate studies and do not represent a direct head-to-head comparison between Nazartinib and second-generation TKIs.
Mechanism of Action and Resistance
Second-generation EGFR TKIs like afatinib and dacomitinib were developed to overcome resistance to first-generation TKIs. They form a covalent bond with the EGFR kinase domain, leading to irreversible inhibition. However, a significant portion of patients treated with first- and second-generation TKIs develop acquired resistance, most commonly through the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][11]
Nazartinib, as a third-generation TKI, was specifically designed to be effective against tumors harboring the T790M mutation, while demonstrating lower activity against wild-type EGFR, which is believed to contribute to a more favorable safety profile.[1][2] Mechanisms of resistance to third-generation TKIs are an active area of research and include the development of other EGFR mutations (such as C797S), MET amplification, and transformation to small-cell lung cancer.[11]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Nazartinib and second-generation EGFR TKIs.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific EGFR kinase mutant by 50% (IC50).
Protocol:
-
Reagents and Materials: Recombinant human EGFR proteins (wild-type and various mutants), ATP, a suitable kinase assay buffer, and the test compounds (Nazartinib, afatinib, dacomitinib).
-
Procedure:
-
A reaction mixture containing the specific EGFR kinase, a kinase buffer, and a range of concentrations of the test compound is prepared in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature for a defined period.
-
The amount of ATP consumed or the phosphorylation of a substrate is measured using a detection reagent and a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (Viability) Assay
Objective: To assess the effect of the inhibitors on the growth and viability of cancer cell lines expressing different EGFR mutations.
Protocol:
-
Cell Lines: A panel of NSCLC cell lines with known EGFR mutations (e.g., HCC827 for exon 19 deletion, H1975 for L858R/T790M).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[12][13][14]
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human NSCLC cells with specific EGFR mutations are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[8]
-
The treatment group receives the test compound (e.g., Nazartinib, afatinib, or dacomitinib) orally at a predetermined dose and schedule. The control group receives a vehicle control.[8]
-
Tumor volume is measured regularly using calipers.[15]
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting to assess target engagement).
-
Mandatory Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and points of TKI inhibition.
Experimental Workflow for TKI Evaluation
Caption: A typical workflow for the evaluation of EGFR TKIs.
References
- 1. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. youtube.com [youtube.com]
- 5. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acquired Resistance Mechanism of EGFR Kinase Domain Duplication to EGFR TKIs in NonâSmall Cell Lung Cancer [e-crt.org]
- 15. cancernetwork.com [cancernetwork.com]
Comparative Efficacy of Nazartinib in EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
A Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on overcoming resistance mechanisms and addressing challenging mutations. Among these, epidermal growth factor receptor (EGFR) exon 20 insertion mutations represent a distinct molecular subtype historically associated with poor prognosis and limited response to conventional EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of Nazartinib (EGF816) and other therapeutic alternatives for this specific patient population, supported by available preclinical and clinical data.
While Nazartinib, a third-generation EGFR TKI, has shown promise in treating NSCLC with common EGFR mutations, its efficacy specifically against exon 20 insertion variants is less documented. Preclinical evidence suggests that Nazartinib demonstrates antitumor activity in an exon 20 insertion mutant model, though detailed quantitative data from these studies are not widely available.[1] In contrast, a growing body of evidence supports the use of other targeted agents that have undergone more extensive investigation in this setting.
This guide will compare the available efficacy data for Nazartinib with that of Mobocertinib, Poziotinib, and Amivantamab, which have emerged as key therapeutic options for patients with EGFR exon 20 insertion-mutated NSCLC.
Preclinical Efficacy: In Vitro Inhibition
The preclinical activity of various TKIs against cell lines harboring EGFR exon 20 insertion mutations provides a foundational understanding of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| Drug | Cell Line | EGFR Exon 20 Insertion Variant | IC50 (nM) |
| Nazartinib | Data not publicly available | - | - |
| Mobocertinib | Ba/F3 | Multiple variants | Selectively inhibits at doses below those affecting EGFR-wildtype |
| Poziotinib | Ba/F3 | Multiple variants | ~1.0 (average) |
| Amivantamab | Ba/F3 | Multiple variants | Inhibits proliferation effectively |
Note: The table above summarizes available data. Direct comparative studies with Nazartinib are lacking.
Clinical Efficacy: A Comparative Overview
Clinical trials provide the most robust evidence of a drug's efficacy and safety in patients. The following table summarizes key clinical trial data for Nazartinib (in the context of common EGFR mutations, as specific exon 20 data is limited) and its alternatives in patients with EGFR exon 20 insertion-mutated NSCLC.
| Drug | Trial | Phase | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Nazartinib | NCT02108964 | II | Treatment-naïve, EGFR-mutant (L858R or ex19del) | 69% | 18.0 months |
| Mobocertinib | Phase 1/2 | I/II | Previously treated, EGFR ex20ins | 28% | 7.3 months |
| Poziotinib | ZENITH20 | II | Previously treated, EGFR ex20ins | 27.8% | 5.5 months |
| Amivantamab | CHRYSALIS | I | Previously treated, EGFR ex20ins | 40% | 8.3 months |
Disclaimer: The clinical data for Nazartinib is not from a population with EGFR exon 20 insertion mutations and is provided for context on its activity against other EGFR mutations.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these therapies, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing TKI efficacy.
Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.
Caption: Experimental workflow for evaluating TKI efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate NSCLC cells harboring EGFR exon 20 insertion mutations in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the TKI (e.g., Nazartinib) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for EGFR Signaling Pathway
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat cells with the TKI for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (pEGFR), total AKT, phosphorylated AKT (pAKT), total ERK, and phosphorylated ERK (pERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a drug in a living organism.
-
Cell Implantation: Subcutaneously inject 5-10 million NSCLC cells with EGFR exon 20 insertion mutations into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the TKI (e.g., Nazartinib) or vehicle control orally or via intraperitoneal injection daily.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
Conclusion
While Nazartinib is a potent inhibitor of common EGFR mutations, its clinical efficacy in the specific context of EGFR exon 20 insertion mutations remains to be clearly established through dedicated clinical trials. In contrast, Mobocertinib, Poziotinib, and Amivantamab have demonstrated clinical activity in this patient population, offering valuable therapeutic options. Further preclinical studies are warranted to quantitatively assess the in vitro and in vivo efficacy of Nazartinib against a panel of diverse EGFR exon 20 insertion variants to better define its potential role in treating this challenging form of NSCLC. The experimental protocols provided herein offer a standardized framework for conducting such comparative evaluations.
References
A Comparative Guide to the Cross-Resistance Profile of Nazartinib and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Nazartinib (EGF816), a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), with other TKIs across different generations. The information herein is supported by experimental data to aid in research and drug development efforts in the field of non-small cell lung cancer (NSCLC).
Introduction to EGFR TKIs and Resistance
EGFR TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the emergence of acquired resistance mutations, such as the gatekeeper T790M mutation and the tertiary C797S mutation, limits their long-term efficacy. This guide focuses on the activity of Nazartinib and other TKIs against these clinically relevant mutations.
First-generation TKIs (e.g., Gefitinib, Erlotinib) are effective against common activating mutations (e.g., exon 19 deletions, L858R) but are rendered ineffective by the T790M mutation.[1] Second-generation TKIs (e.g., Afatinib) can overcome some resistance mechanisms but are often limited by toxicity due to their inhibition of wild-type EGFR. Third-generation TKIs, including Nazartinib and Osimertinib, were specifically designed to target the T790M resistance mutation while sparing wild-type EGFR.[2] However, resistance to third-generation TKIs can arise, most notably through the C797S mutation, which prevents the covalent binding of these inhibitors.[3][4] This has spurred the development of fourth-generation and allosteric inhibitors to tackle these evolving resistance mechanisms.[5]
Comparative Efficacy of EGFR TKIs
The following table summarizes the in vitro potency (IC50 values) of Nazartinib and other selected TKIs against various EGFR-mutant lung cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Nazartinib IC50 (nM) | Osimertinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | Exon 19 del | - | - | 7 | 0.8 |
| H3255 | L858R | 6 | - | 12 | 0.3 |
| HCC827 | Exon 19 del | 2 | - | - | - |
| PC-9ER | Exon 19 del, T790M | 276 | 166 | >10,000 | 677 |
| H1975 | L858R, T790M | 4 | 23 | >10,000 | - |
Data compiled from multiple sources.[6][7][8] Note: Direct head-to-head IC50 values were not available for all drugs in all cell lines from a single study. Values are indicative of relative potency.
Key Observations:
-
Against T790M: Both Nazartinib and Osimertinib demonstrate significantly greater potency against cell lines harboring the T790M resistance mutation (PC-9ER and H1975) compared to first-generation (Erlotinib) and second-generation (Afatinib) TKIs.[6]
-
Classic Mutations: For classic activating mutations without T790M (H3255, HCC827), Nazartinib shows high potency.[7]
-
Comparative Potency: In a direct comparison, Osimertinib showed lower IC50 values and wider therapeutic windows than Nazartinib for classic EGFR mutations (exon 19 deletion and L858R), both with and without the T790M mutation.[6]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and resistance, it is crucial to visualize the EGFR signaling pathway and the experimental workflows used to assess TKI efficacy.
Caption: EGFR signaling pathway and points of inhibition by different TKI generations.
Caption: A typical workflow for assessing the cross-resistance of TKIs in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess TKI cross-resistance.
Cell Viability Assay (MTS/CellTiter-Glo)
This assay determines the number of viable cells in a culture after exposure to a TKI.
-
Cell Seeding: EGFR-mutant NSCLC cells (e.g., H1975, PC-9) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
TKI Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the TKIs (e.g., Nazartinib, Osimertinib) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Reagent Addition and Measurement:
-
MTS Assay: An MTS reagent solution is added to each well, and the plates are incubated for 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader. The amount of formazan product generated is proportional to the number of viable cells.[11]
-
CellTiter-Glo Assay: A CellTiter-Glo reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. After a brief incubation, luminescence is measured with a luminometer.[9]
-
-
Data Analysis: The absorbance or luminescence data is normalized to the vehicle-treated control cells. Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) for each TKI is calculated using non-linear regression analysis.
Biochemical EGFR Kinase Assay
This assay directly measures the ability of a TKI to inhibit the enzymatic activity of purified EGFR protein.
-
Reagent Preparation: Prepare reaction buffers, purified recombinant EGFR enzyme (wild-type or mutant), a peptide substrate, and ATP.[12]
-
Enzyme-Inhibitor Pre-incubation: The EGFR enzyme is pre-incubated with various concentrations of the TKI or a DMSO control in a 384-well plate for approximately 30 minutes at room temperature.[12]
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well.
-
Signal Detection: The reaction progress is monitored over time by measuring the signal generated from the phosphorylated substrate. This can be done using various detection methods, such as fluorescence (e.g., with a Sox-conjugated peptide) or luminescence (e.g., ADP-Glo assay which measures ADP production).[12][13]
-
Data Analysis: The initial velocity of the reaction is determined from the slope of the progress curves. These velocities are then plotted against the inhibitor concentration to calculate the IC50 value.[12]
Generation of TKI-Resistant Cell Lines
To study acquired resistance, sensitive cell lines are made resistant through prolonged exposure to a TKI.
-
Chronic Exposure: A parental, TKI-sensitive cell line (e.g., PC-9) is cultured in the continuous presence of a TKI (e.g., gefitinib or osimertinib) starting at a low concentration (e.g., near the IC10).[14][15]
-
Dose Escalation: As the cells adapt and resume proliferation, the concentration of the TKI is gradually increased in a stepwise manner. This process can take several months.[14]
-
Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of the TKI (e.g., 1-2 µM), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Characterization: The resulting cell lines are then characterized to confirm their resistance (e.g., by determining the new IC50) and to identify the underlying resistance mechanism (e.g., by sequencing the EGFR gene to look for mutations like T790M or C797S).
Conclusion
Nazartinib is a potent third-generation EGFR TKI effective against NSCLC with T790M-mediated resistance. Experimental data indicates that while its efficacy is comparable to other third-generation inhibitors like Osimertinib, there are mutation-specific differences in potency.[6] The continued emergence of resistance mutations such as C797S underscores the need for ongoing research and the development of next-generation inhibitors and novel therapeutic strategies, including allosteric inhibitors, to overcome these challenges. The experimental protocols and workflows outlined in this guide provide a foundation for the continued evaluation and comparison of novel TKIs in the preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. wjpls.org [wjpls.org]
- 9. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure [jove.com]
- 10. broadpharm.com [broadpharm.com]
- 11. rsc.org [rsc.org]
- 12. promega.com.cn [promega.com.cn]
- 13. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
Navigating Resistance: A Comparative Analysis of Nazartinib's Efficacy Against EGFR C797S Mutation
For Immediate Release
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance mechanisms to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant clinical challenge. The EGFR C797S mutation, in particular, is a key driver of acquired resistance to osimertinib, a standard-of-care treatment. This guide provides a comprehensive evaluation of Nazartinib (EGF816), a third-generation EGFR TKI, and its activity against the C797S mutation, drawing comparisons with other relevant inhibitors based on preclinical data.
Introduction to EGFR C797S-Mediated Resistance
Third-generation EGFR TKIs, such as osimertinib and nazartinib, are designed to target the T790M resistance mutation that arises after treatment with earlier-generation TKIs.[1][2][3] These drugs form a covalent bond with a cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[4] The C797S mutation, a substitution of this cysteine with a serine, sterically hinders this covalent bond, rendering irreversible inhibitors like osimertinib and nazartinib ineffective.[4][5] The allelic context of the C797S mutation—whether it occurs in cis or trans with the T790M mutation—further dictates the sensitivity to subsequent combination therapies.[6][7]
Comparative Efficacy of Nazartinib Against EGFR C797S
Preclinical studies utilizing engineered cell lines provide critical insights into the activity of various TKIs against specific EGFR mutations. A key study by Uchibori et al. (2017) characterized the efficacy of nazartinib and osimertinib against Ba/F3 cells transduced with various clinically relevant EGFR mutations, including the C797S triple mutation (harboring a primary sensitizing mutation, T790M, and C797S).
The results, summarized in the table below, demonstrate that both nazartinib and osimertinib are largely inactive against cell lines harboring the EGFR C797S mutation in the context of the T790M mutation.
| Cell Line (EGFR Mutation) | Nazartinib IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 (Exon 19 del + T790M + C797S) | >1000 | >1000 |
| Ba/F3 (L858R + T790M + C797S) | >1000 | >1000 |
| Ba/F3 (Exon 19 del + T790M) | 1.8 | 1.4 |
| Ba/F3 (L858R + T790M) | 6.5 | 2.2 |
| Ba/F3 (Wild-Type EGFR) | 210 | 148 |
| Data sourced from Uchibori et al., 2017. |
These findings highlight that the presence of the C797S mutation confers a high level of resistance to both nazartinib and a comparable third-generation inhibitor, osimertinib. This underscores the need for novel therapeutic strategies, such as fourth-generation EGFR inhibitors, to overcome this resistance mechanism.[8][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the activity of EGFR inhibitors.
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.
Procedure:
-
Cell Seeding: Ba/F3 cells expressing specific EGFR mutations are seeded into 96-well plates at a density of 1 × 10⁴ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and murine interleukin-3.
-
Drug Treatment: The cells are then treated with serial dilutions of the EGFR TKIs (e.g., Nazartinib, Osimertinib) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: After incubation, MTS reagent is added to each well.
-
Absorbance Reading: The plates are incubated for an additional 1-4 hours, and the absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
EGFR Phosphorylation Assay (Western Blot)
This assay is used to assess the ability of an inhibitor to block the autophosphorylation of EGFR, a key step in its activation.
Procedure:
-
Cell Culture and Treatment: Cells are cultured to approximately 80% confluency and then serum-starved overnight. The cells are then pre-treated with the EGFR inhibitor at various concentrations for 2 hours before stimulation with EGF (100 ng/mL) for 10 minutes.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and the inhibitory action of Nazartinib.
Caption: Experimental workflow for evaluating EGFR inhibitors.
Conclusion
The available preclinical evidence strongly indicates that Nazartinib, similar to other third-generation irreversible EGFR TKIs, is not effective against NSCLC tumors that have acquired the C797S resistance mutation. This highlights a critical unmet need for patients who progress on osimertinib due to this specific mutation. The development and evaluation of fourth-generation EGFR inhibitors and other novel therapeutic strategies are essential to provide effective treatment options for this patient population. Researchers and clinicians should consider the mutational status, including the presence and allelic context of C797S, when making treatment decisions for patients with EGFR-mutant NSCLC.
References
- 1. PlumX [plu.mx]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. characterization-of-the-efficacies-of-osimertinib-and-nazartinib-against-cells-expressing-clinically-relevant-epidermal-growth-factor-receptor-mutations - Ask this paper | Bohrium [bohrium.com]
- 10. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
comparing the metabolic stability of Nazartinib and osimertinib
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have emerged as pivotal agents, particularly for patients with the T790M resistance mutation. Among these, Nazartinib (EGF816) and the approved drug Osimertinib (AZD9291) have been subjects of intense research. A critical determinant of a drug's efficacy and dosing regimen is its metabolic stability. This guide provides an objective comparison of the metabolic stability of Nazartinib and Osimertinib, supported by experimental data, to inform preclinical and clinical research decisions.
Quantitative Comparison of Metabolic Stability
In vitro studies utilizing human liver microsomes (HLMs) provide a standardized method for assessing the metabolic stability of drug candidates. The key parameters derived from these assays are the half-life (t½) and intrinsic clearance (Clint). A shorter half-life and higher intrinsic clearance suggest more rapid metabolism and potential for lower systemic exposure.
The following table summarizes the available in vitro metabolic stability data for Nazartinib and Osimertinib in HLMs.
| Compound | In Vitro Half-life (t½) (minutes) | Intrinsic Clearance (Clint) (mL/min/kg) |
| Nazartinib | 17.44[1][2] | 46.48[1][2] |
| Osimertinib | 23.72[3] | 34.18[3] |
Based on these findings, Nazartinib exhibits a shorter half-life and a higher intrinsic clearance in human liver microsomes compared to Osimertinib[1][2][3]. This suggests that Nazartinib may be metabolized more rapidly in vivo.
Experimental Protocols
The metabolic stability of both Nazartinib and Osimertinib was evaluated using established in vitro methodologies. While specific laboratory protocols may vary slightly, the fundamental approach involves the incubation of the test compound with human liver microsomes and a co-factor essential for enzymatic activity, followed by quantitative analysis of the remaining parent compound over time.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound by microsomal enzymes, primarily cytochrome P450s.
Materials:
-
Test compounds (Nazartinib, Osimertinib)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Metabolic buffer (e.g., 0.1 M sodium phosphate, pH 7.4, containing 3.3 mM MgCl₂)
-
Acetonitrile (for reaction termination and protein precipitation)
-
Internal standard for analytical quantification
-
UPLC-MS/MS system (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)
Procedure:
-
Preparation of Incubation Mixtures: The test compound is prepared at a specific concentration in the metabolic buffer.
-
Pre-incubation: The test compound and HLMs are pre-incubated at 37°C to allow for temperature equilibration.
-
Initiation of Metabolic Reaction: The reaction is initiated by the addition of NADPH.
-
Time-course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by the addition of a quenching solvent, typically ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected for analysis.
-
Quantitative Analysis: The concentration of the parent compound in each sample is determined using a validated UPLC-MS/MS method. An internal standard is used to ensure analytical accuracy.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the elimination rate constant (k) is determined. The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) is then calculated based on the half-life and the protein concentration in the incubation.
EGFR Signaling Pathway Inhibition
Both Nazartinib and Osimertinib are irreversible third-generation EGFR TKIs designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. Their mechanism of action involves the covalent binding to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This blocks the downstream signaling cascades that drive tumor cell proliferation and survival.
Caption: EGFR signaling pathway and points of inhibition by Nazartinib and Osimertinib.
Conclusion
The in vitro data presented in this guide indicate that Nazartinib is metabolized more rapidly in human liver microsomes than Osimertinib. This difference in metabolic stability may have implications for their pharmacokinetic profiles, including oral bioavailability and dosing frequency. Researchers and drug development professionals should consider these metabolic characteristics when designing and interpreting preclinical and clinical studies. Further in vivo pharmacokinetic studies are essential to fully elucidate the clinical relevance of these in vitro findings. Both agents demonstrate a targeted mechanism of action by irreversibly inhibiting mutated EGFR, thereby blocking key downstream signaling pathways implicated in cancer cell proliferation and survival.
References
- 1. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
Nazartinib Demonstrates Potent Anti-Tumor Activity in Preclinical Models of EGFR-Mutant Lung Cancer
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data highlight the potent efficacy of Nazartinib (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). These studies provide a clearer picture of Nazartinib's activity against various EGFR mutations, including the T790M resistance mutation, and offer a basis for comparison with other EGFR inhibitors.
Nazartinib is an irreversible, mutant-selective EGFR inhibitor designed to target the specific genetic alterations that drive tumor growth in a subset of NSCLC patients.[1] Its efficacy has been evaluated in multiple preclinical models, with patient-derived xenografts emerging as a particularly valuable tool due to their ability to more accurately recapitulate the heterogeneity and therapeutic responses of human tumors.[2][3]
Comparative In Vitro Efficacy
A key study by Ninomiya and colleagues provides a direct in vitro comparison of the inhibitory concentrations (IC50) of Nazartinib and another third-generation EGFR TKI, Osimertinib, against various EGFR mutations. The data, summarized in the table below, demonstrates Nazartinib's potent activity against both common activating mutations (Exon 19 deletions, L858R) and the T790M resistance mutation.
| EGFR Mutation | Cell Line | Nazartinib IC50 (nM) | Osimertinib IC50 (nM) |
| Exon 19 deletion | HCC827 | 1 | <1 |
| L858R | H3255 | 5 | 1 |
| L858R + T790M | H1975 | 3 | 1 |
| Wild-Type EGFR | - | >1000 | >1000 |
| Data sourced from Ninomiya et al.[4] |
While both drugs show high potency, Osimertinib generally exhibits lower IC50 values for the classic activating mutations in this in vitro setting.[4]
Validation in Patient-Derived Xenografts
While comprehensive, direct comparative in vivo studies of Nazartinib in PDX models are still emerging in publicly available literature, the existing data indicates a significant anti-tumor effect. One study noted the efficacy of Nazartinib in a PDX model harboring an EGFR exon 20 insertion mutation (H773_V774insNPH), a type of mutation notoriously resistant to earlier generation EGFR TKIs.[4] This finding suggests a broader spectrum of activity for Nazartinib.
The general workflow for evaluating the efficacy of a compound like Nazartinib in a PDX model is a rigorous, multi-step process designed to closely mimic the clinical scenario.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Nazartinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a cascade of intracellular events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Mutations in EGFR can lead to constitutive activation of these pathways, driving uncontrolled cell growth. Nazartinib, as a third-generation inhibitor, is designed to be particularly effective against EGFR harboring activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to a greater extent than earlier generation drugs.
Experimental Protocols
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. To determine the IC50 of Nazartinib, cancer cell lines with specific EGFR mutations are cultured. These cells are then exposed to a range of concentrations of the drug. After a set incubation period, cell viability is measured using assays such as the MTT or CellTiter-Glo assay. The IC50 value is then calculated as the drug concentration that results in a 50% reduction in cell viability compared to untreated control cells.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
A general protocol for the establishment and use of PDX models for efficacy studies is as follows:
-
Tumor Implantation: Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[5][6]
-
Tumor Growth and Passaging: The tumors are allowed to grow in the initial cohort of mice. Once they reach a certain size (e.g., >1000 mm³), the tumors are excised and can be serially passaged into subsequent cohorts of mice to expand the model.[5]
-
Cohort Formation and Treatment: Once tumors in a cohort of mice reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[7]
-
Drug Administration: Nazartinib is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement and Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, the percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.[7]
Conclusion
The available preclinical data, particularly from in vitro studies, positions Nazartinib as a potent inhibitor of clinically relevant EGFR mutations in NSCLC. While more comprehensive and comparative in vivo data from PDX models will further elucidate its precise standing relative to other third-generation EGFR TKIs, the initial findings are promising. The use of patient-derived xenografts will continue to be a critical component in the ongoing evaluation of Nazartinib and in the broader effort to develop more effective and personalized cancer therapies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. championsoncology.com [championsoncology.com]
- 3. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
In Vitro Showdown: Nazartinib vs. Afatinib for EGFR-Mutated NSCLC
A Comparative Analysis for Researchers and Drug Development Professionals
In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), the efficacy of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is paramount. This guide provides a detailed side-by-side in vitro comparison of Nazartinib (EGF816), a third-generation EGFR TKI, and Afatinib, a second-generation TKI. The following analysis is based on experimental data from head-to-head preclinical studies, offering a direct comparison of their potency and selectivity against various EGFR mutations.
Executive Summary
Nazartinib, a covalent, mutant-selective EGFR inhibitor, demonstrates significant potency against the T790M resistance mutation, as well as sensitizing mutations such as L858R and exon 19 deletions.[1] Afatinib, an irreversible inhibitor of the ErbB family of receptors (EGFR, HER2, and HER4), is effective against common activating EGFR mutations but is less potent against the T790M mutation.[2][3] In direct comparative studies, Nazartinib shows a wider therapeutic window for T790M positive mutations, while Afatinib displays greater potency against certain less common EGFR mutations like G719S and L861Q.[4]
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Nazartinib and Afatinib against various EGFR mutations in different lung cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) in Human Lung Cancer Cell Lines [4][5]
| Cell Line | EGFR Mutation Status | Nazartinib (nM) | Afatinib (nM) |
| PC-9 | Exon 19 deletion | 36 | <1 |
| H1975 | L858R & T790M | 8 | 80 |
| PC-9ER | Exon 19 deletion & T790M | 15 | 100 |
| H3255 | L858R | Not specified | Not specified |
| HCC827 | Exon 19 deletion | Not specified | Not specified |
Table 2: IC50 Values (nM) in Ba/F3 Cells with Ectopic EGFR Expression [4]
| EGFR Mutation | Nazartinib (nM) | Afatinib (nM) |
| Wild Type | 180 | 31 |
| Exon 19 deletion | 4 | 2 |
| L858R | 6 | 3 |
| L858R & T790M | 8 | 80 |
| Exon 19 del & T790M | 6 | 100 |
| G719S | 35 | 10 |
| L861Q | 50 | 15 |
| G719S & T790M | ~100 | >1000 |
| L861Q & T790M | ~100 | >1000 |
| A763_Y764insFQEA | 100 | 120 |
Mechanism of Action and Signaling Pathways
Both Nazartinib and Afatinib are irreversible inhibitors that covalently bind to the cysteine residue in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways. However, their selectivity differs. Afatinib broadly inhibits the ErbB family, while Nazartinib is more selective for mutant EGFR, including T790M, while sparing wild-type EGFR to a greater extent.[1][2][3] This differential activity impacts downstream signaling cascades.
In cells with T790M mutations, both Nazartinib and Osimertinib (another third-generation TKI) effectively inhibit the phosphorylation of EGFR, AKT, and ERK.[1][4] In contrast, Afatinib's ability to inhibit these pathways is significantly diminished in the presence of the T790M mutation.[4] For classical activating mutations without T790M, Afatinib potently inhibits the phosphorylation of EGFR, AKT, and ERK.[1][4]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to compare Nazartinib and Afatinib.
Cell Viability and IC50 Determination (MTS/CCK8 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate lung cancer cells (e.g., PC-9, H1975) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Nazartinib or Afatinib. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTS or CCK8 reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Treatment: Seed cells in larger culture dishes and treat with Nazartinib or Afatinib at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The in vitro data clearly delineates the distinct profiles of Nazartinib and Afatinib. Nazartinib emerges as a potent inhibitor of the T790M resistance mutation, a key mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] While Afatinib demonstrates strong activity against common sensitizing EGFR mutations and some less common mutations, its efficacy is significantly compromised by the T790M mutation.[3][4] The choice between these inhibitors for further preclinical and clinical development will likely depend on the specific EGFR mutation profile being targeted. This comparative guide provides a foundational dataset to inform such decisions.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Nazartinib with MET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). One of the key mechanisms of resistance is the amplification of the MET proto-oncogene, which leads to bypass signaling and tumor progression. This guide provides a comparative overview of the synergistic effects of combining Nazartinib (a third-generation EGFR-TKI) with MET inhibitors, focusing on the potent and selective MET inhibitor, Capmatinib. While specific preclinical data on this combination is limited in the public domain, this guide compiles available clinical data and provides detailed experimental protocols to enable researchers to conduct their own synergistic studies.
Rationale for Combination Therapy
Nazartinib is an irreversible EGFR-TKI that targets both activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1] However, MET amplification can activate downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independently of EGFR, thereby rendering Nazartinib less effective. The combination with a MET inhibitor like Capmatinib aims to simultaneously block both EGFR and MET signaling, leading to a more potent and durable anti-tumor response in patients with MET-driven resistance.[2]
Clinical Efficacy of Nazartinib and Capmatinib Combination
A phase Ib/II clinical trial (NCT02335944) has evaluated the safety and efficacy of Nazartinib in combination with Capmatinib in patients with EGFR-mutant NSCLC.[3][4][5]
Table 1: Overall Response Rate (ORR) in Different Patient Cohorts from the NCT02335944 Study[5][6]
| Patient Cohort (Phase II) | Treatment | Number of Patients (n) | Overall Response Rate (ORR) |
| Group 1: EGFR-TKI resistant, any T790M/MET status | Capmatinib + Nazartinib | 52 | 28.8% |
| Group 3: Treatment-naïve, T790M-negative, any MET status | Capmatinib + Nazmatinib | 47 | 61.7% |
| Group 1 + Phase Ib (MET-positive) | Capmatinib + Nazartinib | 24 | 45.8% |
| Group 1 + Phase Ib (MET-negative) | Capmatinib + Nazartinib | 42 | 26.2% |
| Group 1 + Phase Ib (T790M-positive) | Capmatinib + Nazartinib | 29 | 37.9% |
| Group 1 + Phase Ib (T790M-negative) | Capmatinib + Nazartinib | 34 | 32.4% |
Note: The recommended phase 2 dose (RP2D) was Capmatinib 400 mg twice daily plus Nazartinib 100 mg once daily.[4]
Preclinical Assessment of Synergy: A Methodological Guide
Experimental Workflow
Caption: A general workflow for assessing the in vitro synergy of two inhibitors.
Detailed Experimental Protocols
This assay determines the half-maximal inhibitory concentration (IC50) of each drug and assesses the effect of the combination on cell viability.
Protocol:
-
Cell Seeding: Seed EGFR-mutant, MET-amplified NSCLC cells (e.g., HCC827-GR, H1975) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment:
-
For single-agent IC50 determination, treat cells with serial dilutions of Nazartinib or a MET inhibitor (e.g., Capmatinib).
-
For combination studies, treat cells with a matrix of concentrations of both drugs.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values using non-linear regression. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy).
This assay quantifies the induction of apoptosis following drug treatment.
Protocol:
-
Cell Treatment: Treat cells with Nazartinib, a MET inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Annexin V Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
This technique is used to assess the effect of the drug combination on key signaling proteins.
Protocol:
-
Protein Extraction: Treat cells with the inhibitors for 2-24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and β-actin (as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Analysis
The synergistic effect of Nazartinib and MET inhibitors is achieved by dual blockade of parallel signaling pathways that drive tumor growth and survival.
Caption: Dual inhibition of EGFR and MET pathways by Nazartinib and a MET inhibitor.
Conclusion
The combination of Nazartinib with a MET inhibitor like Capmatinib represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC with MET amplification. Clinical data demonstrates significant anti-tumor activity with a manageable safety profile. While specific preclinical data for this combination is not widely published, the provided experimental protocols and workflow offer a robust framework for researchers to conduct their own investigations into the synergistic effects of this and other EGFR/MET inhibitor combinations. Such studies are crucial for further elucidating the molecular mechanisms of synergy and for the development of more effective targeted cancer therapies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. Capmatinib + Nazartinib for EGFR-Mutant NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 4. Capmatinib plus nazartinib in patients with EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
A Comparative Analysis of Nazartinib's Efficacy in EGFR-Mutant Non-Small Cell Lung Cancer Cell Lines
Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of Nazartinib (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Nazartinib is designed to selectively target EGFR activating mutations and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3] This document presents key experimental data comparing its performance against other TKIs in various EGFR-mutant cell lines, details the experimental protocols used for these assessments, and illustrates the relevant biological pathways and workflows.
Mechanism of Action
Nazartinib is an irreversible, mutant-selective EGFR inhibitor.[4] It covalently binds to the EGFR kinase domain, potently inhibiting its activity in cells harboring common activating mutations (e.g., L858R, exon 19 deletion) as well as the key resistance mutation, T790M.[4][5] Its selectivity for mutant EGFR over wild-type (WT) EGFR is a hallmark of third-generation inhibitors, aiming to reduce the side effects associated with inhibiting EGFR in healthy tissues.[2][3] By blocking the mutated EGFR, Nazartinib aims to shut down the downstream signaling cascades, such as the PI3K/Akt and Ras/Raf/MAPK pathways, that drive uncontrolled cancer cell growth and proliferation.[6][7][8]
EGFR Signaling Pathway and Nazartinib Inhibition
The diagram below illustrates the canonical EGFR signaling pathway in cancer cells and the inhibitory action of Nazartinib. Ligand binding or activating mutations in EGFR lead to receptor dimerization and autophosphorylation of tyrosine residues. This triggers downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[7][9][10] Nazartinib directly inhibits the EGFR kinase, preventing this entire downstream activation.
Comparative Efficacy of Nazartinib
The in vitro potency of Nazartinib has been evaluated across multiple NSCLC cell lines with different EGFR mutation profiles. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of different inhibitors.
Table 1: IC50 Values of Nazartinib in Human NSCLC Cell Lines
This table summarizes the IC50 values of Nazartinib for inhibiting cell proliferation in well-characterized EGFR-mutant human cancer cell lines.
| Cell Line | EGFR Mutation Status | Nazartinib IC50 (nM) | Reference |
| H1975 | L858R + T790M | 4, 25, 52 | [4][11] |
| HCC827 | Exon 19 Deletion | 2, 11 | [4] |
| H3255 | L858R | 6, 9 | [4] |
| PC-9ER | Exon 19 Deletion + T790M | 276 | [11] |
Note: Variations in IC50 values across references can result from different experimental conditions and assay methods.
Table 2: Comparative IC50 Values (nM) with Other EGFR-TKIs
This table provides a direct comparison of Nazartinib's potency against other generations of EGFR-TKIs in cell lines harboring the T790M resistance mutation.[11]
| Cell Line | EGFR Mutation | Nazartinib | Osimertinib | Afatinib | Erlotinib |
| H1975 | L858R + T790M | 52 | 4.6 | 80 | >1000 |
| PC-9ER | Exon 19 Del + T790M | 276 | 166 | 677 | >1000 |
| Ba/F3 | Wild-Type EGFR | 1031 | - | 30 | - |
Data from this table highlights that for classic EGFR mutations combined with T790M, osimertinib showed lower IC50 values than nazartinib.[11] Both third-generation inhibitors demonstrate significantly greater potency than first and second-generation TKIs in T790M-positive cells.[11]
Table 3: Comparative IC50 Values (nM) in Ba/F3 Cells with Uncommon Mutations
This table shows the efficacy of Nazartinib and Osimertinib against less common EGFR mutations, with and without T790M, expressed in Ba/F3 cells.[11]
| Ba/F3 Cell EGFR Mutation | Nazartinib IC50 (nM) | Osimertinib IC50 (nM) |
| G719S + T790M | ~100 | ~100 |
| L861Q + T790M | ~100 | ~100 |
| Exon 20 Insertion (D770_N771insSVD) | 16 | 13 |
| Exon 20 Insertion (A763_Y764insFQEA) | 105 | 114 |
For uncommon mutations compounded with T790M, the IC50 values for Nazartinib and Osimertinib were notably higher than for classic mutations with T790M.[11] However, for certain exon 20 insertions, both drugs showed similar efficacy.[11]
Experimental Protocols
Detailed and consistent methodologies are critical for the accurate comparison of drug efficacy. The following are representative protocols for the key experiments cited in this guide.
Cell Culture and Maintenance
-
Cell Lines: EGFR-mutant human NSCLC cell lines (e.g., H1975, HCC827, H3255) are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using a brief incubation with Trypsin-EDTA.[12]
Cell Viability / Proliferation Assay
This protocol outlines a common method to determine the IC50 of a drug by measuring cell viability. An ATP-based luminescent assay is described here, as ATP levels are a strong indicator of metabolically active cells.[13]
-
Step 1: Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.[14]
-
Step 2: Adherence: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.
-
Step 3: Drug Addition: Prepare serial dilutions of Nazartinib and other comparator drugs in culture medium. Add the diluted drugs to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Step 4: Incubation: Incubate the cells with the drugs for 72 hours.[15]
-
Step 5: Reagent Addition: Equilibrate the plate and the luminescent ATP assay reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well.
-
Step 6: Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13] Measure luminescence using a plate-reading luminometer.
-
Step 7: Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Western Blotting for EGFR Phosphorylation
This protocol is used to assess the direct inhibitory effect of Nazartinib on EGFR signaling by measuring the phosphorylation status of EGFR.[16][17]
-
Step 1: Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours.
-
Step 2: Drug Incubation: Pre-treat cells with desired concentrations of Nazartinib or control vehicle for 2-4 hours.
-
Step 3: Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation (if the cell line is not constitutively active or to observe maximal inhibition).
-
Step 4: Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Step 5: Protein Quantification: Scrape the cell lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Step 6: SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8% polyacrylamide gel.[16]
-
Step 7: Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Step 8: Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBS-T) for 1 hour.[16] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068).
-
Step 9: Secondary Antibody and Detection: Wash the membrane with TBS-T, then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Step 10: Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total EGFR and/or a loading control like β-actin.[18]
References
- 1. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epidermal Growth Factor Receptor (EGFR) Signaling Regulates Global Metabolic Pathways in EGFR-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Validating In Silico Predictions of Nazartinib Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico predicted and experimentally determined binding affinities of Nazartinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer researchers a clear framework for validating computational predictions in drug discovery.
Introduction to Nazartinib and Its Target
Nazartinib (also known as EGF816) is an irreversible, mutant-selective EGFR inhibitor designed to target specific mutations in the EGFR gene that are common in non-small cell lung cancer (NSCLC).[1][2] Its primary targets include the L858R and exon 19 deletion activating mutations, as well as the T790M resistance mutation.[3][4] Nazartinib covalently binds to a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity and downstream signaling pathways.[3]
In Silico Prediction of Binding Affinity
Computational methods are invaluable tools in modern drug discovery for predicting the binding affinity between a ligand, such as Nazartinib, and its protein target. These in silico techniques can significantly accelerate the identification and optimization of potential drug candidates.
One common approach is molecular docking , which predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often represented by a docking score. A study involving virtual screening and molecular docking of various EGFR inhibitors, including Nazartinib, reported a docking score of -7.8 for Nazartinib against the EGFR protein. While this score provides a qualitative assessment of binding, it is not a direct measure of binding affinity in thermodynamic terms (e.g., kcal/mol).
More quantitative predictions can be achieved through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy calculations . These methods, often employed in conjunction with molecular dynamics simulations, can provide an estimated binding free energy (ΔG_bind). For instance, a study on other EGFR inhibitors used MM/PBSA to calculate binding free energies.[5] While a specific study applying these quantitative methods to Nazartinib and directly comparing the results to experimental data is not yet publicly available, the established methodologies provide a clear path for such validation. A study on the interaction of Nazartinib with Human Serum Albumin (HSA) using molecular docking calculated a binding energy of -25.59 kJ mol⁻¹ (-6.12 kcal/mol), demonstrating the application of such calculations, although not for its therapeutic target.[6]
Experimental Validation of Binding Affinity
Experimental validation is crucial to confirm the predictions made by in silico models. Various biochemical and cellular assays are employed to quantitatively measure the binding affinity and inhibitory activity of compounds like Nazartinib.
Key Experimental Parameters:
-
Ki (Inhibition Constant): Represents the intrinsic binding affinity of an inhibitor to its target enzyme. A lower Ki value indicates a higher binding affinity.
-
kinact (Rate of Inactivation): For irreversible inhibitors like Nazartinib, this parameter measures the rate at which the inhibitor covalently modifies the enzyme.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a measure of the inhibitor's potency.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response in a cellular assay.
Comparative Data: In Silico vs. Experimental
The following tables summarize the available in silico and experimental data for Nazartinib's binding affinity to its primary target, mutant EGFR.
| In Silico Prediction | Target Protein | Method | Predicted Binding Affinity |
| Nazartinib | EGFR | Molecular Docking | -7.8 (Docking Score) |
| Nazartinib | Human Serum Albumin | Molecular Docking | -25.59 kJ/mol (-6.12 kcal/mol)[6] |
Table 1: Summary of In Silico Predicted Binding Affinity for Nazartinib. The docking score is a unitless value, while the binding energy for HSA is provided in kJ/mol and kcal/mol.
| Experimental Data | Target Protein (EGFR Mutant) | Assay Type | Ki | kinact (min⁻¹) | IC50 (nM) | EC50 (nM) |
| Nazartinib | L858R/T790M | Biochemical | 31 nM[7] | 0.222[7] | - | - |
| Nazartinib | H1975 (L858R/T790M) | Cellular | - | - | 4[7] | 3[8] |
| Nazartinib | H3255 (L858R) | Cellular | - | - | 6[7] | 5[8] |
| Nazartinib | HCC827 (exon 19 deletion) | Cellular | - | - | 2[7] | 1[8] |
Table 2: Summary of Experimentally Determined Binding Affinity and Potency of Nazartinib against Mutant EGFR. Data is compiled from various sources.[7][8]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are outlines of common assays used to determine the binding affinity and inhibitory activity of kinase inhibitors like Nazartinib.
Biochemical Kinase Assays (e.g., for Ki and kinact determination)
These assays typically use purified recombinant EGFR kinase domain.
-
Assay Principle: The assay measures the ability of the kinase to phosphorylate a substrate in the presence of ATP. The inhibition of this activity by Nazartinib is quantified.
-
Typical Procedure:
-
Recombinant EGFR kinase is incubated with varying concentrations of Nazartinib for a defined period.
-
A substrate (e.g., a biotinylated peptide) and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
-
Detection Methods:
-
DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay): A time-resolved fluorescence (TRF) method that uses a europium-labeled antibody specific for the phosphorylated substrate.[9][10][11]
-
AlphaScreen®: A bead-based assay where the interaction between a donor and acceptor bead, brought into proximity by the binding of a biotinylated substrate and a phospho-specific antibody, generates a luminescent signal.[8][12][13][14]
-
Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled substrate upon binding to an antibody after being phosphorylated by the kinase.[6][15][16]
-
Cellular Assays (e.g., for IC50 and EC50 determination)
These assays are performed using cancer cell lines that harbor specific EGFR mutations.
-
Assay Principle: Measures the effect of Nazartinib on cell viability, proliferation, or the phosphorylation status of EGFR and downstream signaling proteins within the cellular context.
-
Typical Procedure for EGFR Phosphorylation Assay:
-
Cells are seeded in microplates and treated with a range of Nazartinib concentrations.
-
Cells are lysed, and the level of phosphorylated EGFR (pEGFR) is measured.
-
-
Detection Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Uses an antibody pair to capture total EGFR and detect phosphorylated EGFR.
-
Western Blotting: Separates proteins by size, followed by detection with antibodies specific for total and phosphorylated EGFR.
-
-
Typical Procedure for Cell Viability/Proliferation Assay:
-
Cells are treated with Nazartinib for a specified period (e.g., 72 hours).
-
Cell viability is assessed using reagents like MTT or CellTiter-Glo®, which measure metabolic activity.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: EGFR signaling pathway and the inhibitory action of Nazartinib.
Caption: Workflow for in silico prediction and experimental validation.
Conclusion
The validation of in silico predictions with robust experimental data is a cornerstone of efficient drug discovery. While current publicly available data for Nazartinib provides a qualitative correlation between molecular docking scores and potent experimentally determined inhibitory activities, a direct quantitative comparison with calculated binding free energies is an area for future investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to critically evaluate and integrate computational and experimental approaches in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics simulation and free energy analysis of EGFR resistance mutations: implications for the design of novel inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. revvity.com [revvity.com]
- 5. Personalized prediction of EGFR mutation-induced drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. DELFIA Kinase Assays | Revvity [revvity.co.jp]
- 11. revvity.com [revvity.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Safety Profile of Nazartinib and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical safety profiles of Nazartinib (EGF816) and other epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in understanding the relative safety and tolerability of these targeted therapies in non-clinical models.
Introduction to EGFR TKIs and the Importance of Preclinical Safety Assessment
EGFR TKIs have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. These drugs are designed to specifically inhibit the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.[1][2] First, second, and third-generation EGFR TKIs have been developed, each with different profiles of activity against various EGFR mutations and distinct safety profiles.
Preclinical safety and toxicology studies are critical components of the drug development process.[3][4] They are designed to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the on-target and off-target effects of a new drug candidate.[3] This guide focuses on the comparative preclinical safety data of Nazartinib, a third-generation EGFR TKI, alongside other prominent members of this drug class.
It is important to note that comprehensive preclinical toxicology data for Nazartinib is not extensively available in the public domain. Much of the safety information for Nazartinib comes from clinical trials.[5][6] Therefore, this comparison relies on available data and draws parallels with other third-generation EGFR TKIs where appropriate, with the understanding that direct preclinical comparisons are limited.
In Vitro Selectivity and Cytotoxicity
A key aspect of the preclinical safety profile of an EGFR TKI is its selectivity for mutant EGFR over wild-type (WT) EGFR. Higher selectivity is generally associated with a better safety profile, as inhibition of WT EGFR in healthy tissues is a primary cause of adverse effects such as skin rash and diarrhea.
One preclinical study directly compared the in vitro activity of Nazartinib and Osimertinib, another third-generation EGFR TKI, against various EGFR mutations. The results, summarized in the table below, indicate that both drugs are highly potent against common EGFR activating mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against WT EGFR.
| Cell Line | EGFR Mutation Status | Nazartinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 36 | 23 |
| H1975 | L858R, T790M | 52 | 4.6 |
| PC-9ER | Exon 19 deletion, T790M | 276 | 166 |
Data extracted from Masuzawa et al., 2017.[7]
These in vitro data suggest that both Nazartinib and Osimertinib have a favorable selectivity profile, a hallmark of third-generation EGFR TKIs designed to minimize off-target effects on wild-type EGFR.[8]
In Vivo Preclinical Toxicology
In vivo toxicology studies in animal models are essential for identifying potential organ toxicities and determining a safe therapeutic window. While specific in vivo toxicology data for Nazartinib is limited in publicly available literature, data from other EGFR TKIs can provide insights into the common class-related toxicities.
Common Target Organs for Toxicity of EGFR TKIs in Preclinical Models:
| EGFR TKI | Animal Model(s) | Key Target Organs for Toxicity |
| First Generation | ||
| Gefitinib | Rat, Dog | Gastrointestinal tract, Skin, Liver |
| Erlotinib | Rat, Rabbit | Skin, Gastrointestinal tract, Liver |
| Second Generation | ||
| Afatinib | Rat, Minipig | Gastrointestinal tract, Skin, Kidney |
| Third Generation | ||
| Osimertinib | Rat, Dog | Eye (corneal opacities), Skin, Gastrointestinal tract, Bone marrow |
| Nazartinib | Data not publicly available | Data not publicly available |
This table is a compilation of findings from various preclinical studies and regulatory documents. Direct comparative studies are limited.
Common preclinical findings for EGFR TKIs include effects on epithelial tissues, which is consistent with the mechanism of action of inhibiting EGFR. These often manifest as skin abnormalities, gastrointestinal disturbances, and ocular issues in animal models.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and potential for off-target effects, it is crucial to visualize the signaling pathways affected by EGFR TKIs and the workflows of preclinical safety studies.
EGFR Signaling Pathway
EGFR activation triggers multiple downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2] Third-generation EGFR TKIs are designed to potently inhibit these pathways in cancer cells with activating EGFR mutations while sparing cells with wild-type EGFR.
Caption: EGFR signaling pathway and the inhibitory action of EGFR TKIs.
Experimental Workflow for Preclinical Toxicology Studies
The preclinical safety evaluation of a new drug candidate like an EGFR TKI typically follows a standardized workflow involving both in vitro and in vivo studies.[3][4]
Caption: A generalized workflow for preclinical toxicology assessment of EGFR TKIs.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of preclinical safety data. Below are generalized protocols for key experiments cited in the evaluation of EGFR TKIs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an EGFR TKI that inhibits the growth of a cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PC-9, H1975) and a normal cell line (e.g., HaCaT)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR TKIs (e.g., Nazartinib, Osimertinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the EGFR TKIs in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the EGFR TKI. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Repeat-Dose Toxicology Study in Rats
Objective: To evaluate the potential toxicity of an EGFR TKI following repeated daily administration over a 28-day period.
Animals:
-
Sprague-Dawley rats (equal numbers of males and females)
Procedure:
-
Acclimatize the animals for at least one week before the start of the study.
-
Divide the animals into several groups: a vehicle control group and at least three dose groups (low, mid, and high dose). The doses are typically selected based on the results of a maximum tolerated dose (MTD) study.
-
Administer the EGFR TKI or vehicle orally once daily for 28 consecutive days.
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Perform detailed clinical examinations weekly.
-
Collect blood samples at the end of the study for hematology and clinical chemistry analysis.
-
At the end of the 28-day period, euthanize the animals and perform a complete necropsy.
-
Collect and weigh major organs.
-
Preserve selected organs and tissues in formalin for histopathological examination.
-
A recovery group may be included, where animals are observed for an additional period (e.g., 14 days) after the last dose to assess the reversibility of any observed toxicities.
Conclusion
The preclinical safety profiles of third-generation EGFR TKIs, including Nazartinib, are characterized by high selectivity for mutant EGFR over wild-type EGFR, which translates to a potentially more favorable safety profile compared to earlier-generation inhibitors. While specific in vivo toxicology data for Nazartinib remains limited in the public domain, the available in vitro data and the safety profiles of other third-generation TKIs suggest a class-wide pattern of on-target toxicities related to the inhibition of EGFR in epithelial tissues. Further publication of comprehensive preclinical safety data for Nazartinib would be beneficial for a more direct and detailed comparison. This guide provides a framework for understanding and comparing the preclinical safety of these important targeted therapies based on the currently available scientific literature.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. syngeneintl.com [syngeneintl.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the in vitro metabolic profile of nazartinib in HLMs using UPLC-MS/MS method: In silico metabolic lability and DEREK structural alerts screening using StarDrop software - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Nazartinib Mesylate
This document provides crucial safety and logistical information for the proper disposal of Nazartinib Mesylate (also known as EGF816), a third-generation epidermal growth factor receptor (EGFR) inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating specialized disposal as hazardous waste.[1]
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The minimum personal protective equipment (PPE) when handling this compound includes a lab coat or gown, gloves, and eye protection.[2] All handling of solid or powdered forms of cytotoxic drugs should be conducted within a biological safety cabinet to prevent the generation of aerosols.[3]
Disposal of this compound Waste
This compound and any materials contaminated with it must be treated as hazardous or cytotoxic waste. This waste must be segregated from general laboratory trash and disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1]
Quantitative Data Summary for Disposal
| Parameter | Value/Instruction | Source |
| Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste management facility. | [1] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. Do not burn in open containers. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedure for the disposal of this compound from a research or drug development laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Sharps Waste:
-
Unused/Expired Product:
-
Unused or expired this compound must be disposed of as hazardous chemical waste. It should not be mixed with trace-contaminated waste. Keep it in its original or a securely sealed and clearly labeled container.[5]
-
2. Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Ensure all containers are properly labeled with the contents and associated hazards.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the transport and final disposal of hazardous pharmaceutical waste.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. osha.gov [osha.gov]
Essential Safety and Operational Guide for Handling Nazartinib Mesylate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nazartinib Mesylate. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] While specific comprehensive toxicity data is limited, its classification as a potent compound necessitates stringent handling procedures to minimize exposure. The Safety Data Sheet (SDS) for Nazartinib indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, all personnel must be trained on the potential hazards and the procedures outlined below before handling this compound.
Personal Protective Equipment (PPE)
The primary objective when working with potent compounds like this compound is to prevent direct contact and inhalation. A multi-layered PPE approach is mandatory.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the gown cuff, outer glove covering the cuff. | Prevents skin contact. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. A solid front provides better protection against splashes. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powder form. | Minimizes the risk of inhaling aerosolized particles of the potent compound. |
Personnel must be properly trained on the correct donning and doffing procedures for all PPE to avoid cross-contamination.
Operational Plans: Step-by-Step Guidance
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening the shipping container, don the appropriate PPE as specified in the table above.
-
Contained Opening: Open the shipping container in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
-
Verify: Check that the primary container is intact and properly labeled.
-
Wipe Down: Wipe the exterior of the primary container with a suitable decontamination solution (e.g., 70% isopropyl alcohol) before transferring it to the designated storage area.
Storage
-
Designated Area: Store this compound in a clearly labeled, restricted-access area.
-
Secure Containment: Keep the compound in a tightly sealed container to prevent accidental spills or aerosolization.
-
Segregation: Store away from incompatible materials.
-
Inventory: Maintain an accurate inventory of the compound.
Handling and Weighing (Powder Form)
All handling of this compound powder must be performed in a containment device such as a chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Prepare the Work Area: Cover the work surface with disposable absorbent liners.
-
Assemble Equipment: Have all necessary equipment (spatulas, weigh boats, etc.) and waste disposal bags readily available within the containment area.
-
Don Full PPE: Ensure all required PPE is correctly worn.
-
Careful Dispensing: Dispense the powder carefully to minimize dust generation. Use tools that are dedicated to this compound or are thoroughly decontaminated after use.
-
Immediate Cleanup: Clean any minor spills immediately using a wet wipe or absorbent pad soaked in a decontamination solution.
Solution Preparation
-
Contained Procedure: All steps should be performed within a chemical fume hood.
-
Slow Addition: When dissolving the powder, add the solvent slowly to the solid to avoid splashing.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Emergency Procedures
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Decontaminate: Clean the spill area with a suitable deactivating solution, if known, or a detergent solution followed by 70% isopropyl alcohol. Work from the outer edge of the spill towards the center.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed, puncture-resistant container for cytotoxic waste (e.g., yellow bin with biohazard symbol). | High-temperature incineration.[4] |
| (Gloves, gowns, weigh boats, etc.) | ||
| Liquid Waste | Labeled, sealed, leak-proof container for hazardous chemical waste. | Incineration or other approved chemical waste treatment methods. Do not pour down the drain. |
| Sharps | Labeled, puncture-proof sharps container. | Incineration. |
Follow all institutional, local, and national regulations for hazardous waste disposal.
Diagrams
Caption: Workflow for handling this compound.
Caption: Waste disposal pathway for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
